molecular formula C8H10N2O4 B3023127 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid CAS No. 180741-28-0

2-(3-Methyl-1H-pyrazol-1-YL)succinic acid

Cat. No.: B3023127
CAS No.: 180741-28-0
M. Wt: 198.18 g/mol
InChI Key: XMOYXMGSBMYOFG-UHFFFAOYSA-N
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Description

2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (CAS 180741-28-0) is a pyrazole-based compound with the molecular formula C 8 H 10 N 2 O 4 and a molecular weight of 198.18 g/mol. This reagent is primarily recognized for its role as a nitrification inhibitor in agricultural research. It functions by slowing the microbial conversion of ammonium to nitrate in the soil, thereby enhancing nitrogen use efficiency in fertilizers, reducing nitrogen losses through leaching, and mitigating emissions of nitrous oxide, a potent greenhouse gas . Its low volatility, imparted by the hydrophilic succinic acid group, makes it a stable and effective choice for field applications . Beyond its agricultural applications, the pyrazole scaffold is of significant interest in medicinal and biochemical research. Pyrazole derivatives are known to exhibit inhibitory activity against various bacterial enzymes . For instance, related pyrazole-based compounds have been synthesized and investigated as potent inhibitors of bacterial enzymes like N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), which is a promising target for novel antibiotic development . This highlights the value of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid as a versatile chemical building block for synthesizing novel compounds for microbiological and pharmacological studies. This product is provided as a solid and is for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its properties for advanced studies in agrochemistry, environmental science, and drug discovery.

Properties

IUPAC Name

2-(3-methylpyrazol-1-yl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-5-2-3-10(9-5)6(8(13)14)4-7(11)12/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOYXMGSBMYOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571800
Record name 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180741-28-0
Record name 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-(3-methylpyrazol-1-yl)butanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-methylpyrazol-1-yl)butanedioic acid, also known as 2-(3-methyl-1H-pyrazol-1-yl)succinic acid, is a heterocyclic compound featuring a pyrazole ring linked to a butanedioic acid (succinic acid) backbone.[1] The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry and agrochemical research, renowned for its diverse biological activities.[2][3] Derivatives of pyrazole have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.[2][3] In the realm of agriculture, pyrazole-containing compounds are utilized as herbicides, fungicides, and insecticides.[3][4][5][6] The butanedioic acid component of the molecule is a key metabolic intermediate, suggesting that its incorporation could influence the compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and potential applications of 2-(3-methylpyrazol-1-yl)butanedioic acid, aimed at professionals in research and drug development.

Molecular Structure and Properties

The molecular identity of 2-(3-methylpyrazol-1-yl)butanedioic acid is well-defined by its chemical formula, C₈H₁₀N₂O₄, and a molecular weight of 198.18 g/mol .[1] Its structure is unambiguously represented by the SMILES notation: CC1=NN(C=C1)C(CC(=O)O)C(=O)O.[1]

Physicochemical and Computational Data

A summary of key physicochemical and computational properties is presented in the table below. These parameters are crucial for predicting the molecule's behavior in biological systems and for guiding formulation development.

PropertyValueSource
CAS Number 180741-28-0[1]
Molecular Formula C₈H₁₀N₂O₄[1]
Molecular Weight 198.18[1]
Topological Polar Surface Area (TPSA) 92.42 Ų[1]
LogP 0.29192[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 4[1]

The TPSA and LogP values suggest that the molecule has moderate polarity and may exhibit reasonable cell permeability. The presence of two hydrogen bond donors and four acceptors indicates its potential to engage in hydrogen bonding interactions with biological targets.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the succinic acid backbone, and the methyl group.

  • Pyrazole Protons: Two doublets in the aromatic region (likely between 6.0 and 7.5 ppm), corresponding to the two CH groups on the pyrazole ring.

  • Succinic Acid Protons: A multiplet for the CH group attached to the pyrazole nitrogen and two diastereotopic protons of the CH₂ group, likely appearing in the range of 3.0 to 5.0 ppm.

  • Methyl Protons: A singlet for the methyl group on the pyrazole ring, expected to be in the upfield region, around 2.0-2.5 ppm.

  • Carboxylic Acid Protons: Two broad singlets for the carboxylic acid protons, which may be solvent-dependent and could appear at a downfield shift (typically >10 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Carboxylic Acid Carbons: Two signals in the downfield region (around 170-180 ppm).

  • Pyrazole Carbons: Three signals corresponding to the carbons of the pyrazole ring, with the carbon bearing the methyl group and the two CH carbons appearing in the aromatic region (approximately 105-150 ppm).

  • Succinic Acid Carbons: Two signals for the CH and CH₂ carbons of the succinic acid backbone, expected in the range of 40-60 ppm.

  • Methyl Carbon: A signal for the methyl carbon in the upfield region (around 10-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching.

  • C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid groups.

  • C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the pyrazole ring.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 2850-3150 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) would be expected at m/z 198. The fragmentation pattern would likely involve the loss of one or both carboxylic acid groups (loss of 45 or 90 Da), and cleavage of the bond between the pyrazole ring and the succinic acid moiety.

Synthesis of 2-(3-methylpyrazol-1-yl)butanedioic Acid

The synthesis of 2-(3-methylpyrazol-1-yl)butanedioic acid can be achieved through a Michael addition reaction, a common method for the formation of carbon-nitrogen bonds.[7][8][9] This approach involves the conjugate addition of a nucleophile, in this case, 3-methylpyrazole, to an α,β-unsaturated carbonyl compound, such as maleic acid or its anhydride.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of similar pyrazolyl-succinic acid derivatives.

Materials:

  • 3-Methylpyrazole

  • Maleic anhydride

  • Anhydrous toluene

  • Triethylamine (as a catalyst, optional)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyrazole (1.0 eq) in anhydrous toluene.

  • Addition of Reactant: To this solution, add maleic anhydride (1.0 eq). If desired, a catalytic amount of triethylamine (0.1 eq) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine reaction completion).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then dissolved in water.

  • Acidification: The aqueous solution is acidified with hydrochloric acid to precipitate the product.

  • Extraction and Purification: The precipitate is collected by filtration or the aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 3-Methylpyrazole Reaction Michael Addition in Toluene (Reflux) Reactant1->Reaction Reactant2 Maleic Anhydride Reactant2->Reaction Workup Solvent Removal & Acidification Reaction->Workup Purification Extraction & Recrystallization Workup->Purification Product 2-(3-methylpyrazol-1-yl)butanedioic acid Purification->Product

Caption: Proposed workflow for the synthesis of 2-(3-methylpyrazol-1-yl)butanedioic acid.

Potential Applications in Research and Drug Development

The structural combination of a pyrazole ring and a butanedioic acid moiety suggests several potential applications for 2-(3-methylpyrazol-1-yl)butanedioic acid in both the pharmaceutical and agrochemical sectors.

Pharmaceutical Applications
  • Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes. The carboxylic acid groups in the target molecule could act as a scaffold to interact with the active sites of enzymes, such as carbonic anhydrases or proteases, which are targets in cancer and viral diseases, respectively.[10][11]

  • Anticancer Activity: Several studies have reported the cytotoxic effects of pyrazole-containing compounds against various cancer cell lines.[12][13] The introduction of the succinic acid moiety could potentially enhance the solubility and bioavailability of the compound, making it a more effective therapeutic agent.

  • Antimicrobial and Antiviral Agents: The pyrazole nucleus is a common feature in many antimicrobial and antiviral drugs. Further investigation into the activity of this compound against various pathogens is warranted.

Agrochemical Applications
  • Herbicides: Pyrazole derivatives are used as inhibitors of key enzymes in plant biosynthetic pathways, such as acetolactate synthase (ALS) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][14]

  • Fungicides: A significant class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain.[5] The presence of a succinic acid-like structure in the target molecule makes it an interesting candidate for investigation as a potential SDHI.

  • Insecticides: Some pyrazole derivatives act as potent insecticides by targeting the nervous system of insects.[5]

Potential_Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals Pharma1 Enzyme Inhibition Pharma2 Anticancer Pharma3 Antimicrobial/Antiviral Agro1 Herbicides Agro2 Fungicides (SDHI) Agro3 Insecticides Molecule 2-(3-methylpyrazol-1-yl)butanedioic acid Molecule->Pharma1 Molecule->Pharma2 Molecule->Pharma3 Molecule->Agro1 Molecule->Agro2 Molecule->Agro3

Caption: Potential research and development applications of the target molecule.

Conclusion

2-(3-methylpyrazol-1-yl)butanedioic acid is a molecule of significant interest due to its hybrid structure, which combines the biologically active pyrazole scaffold with a key metabolic intermediate. While experimental data on this specific compound is limited, its properties and biological activities can be inferred from related structures. The proposed synthetic route via Michael addition offers a straightforward method for its preparation, enabling further investigation into its potential as a therapeutic agent or an agrochemical. This technical guide provides a solid foundation for researchers and scientists to explore the promising applications of this compound in their respective fields.

References

  • Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]

  • Sekkak, H., et al. (2013). Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. International Journal of Organic Chemistry, 3, 37-41. [Link]

  • Scribd. Pyrazole Derivatives in Crop Protection. [Link]

  • Du, T., et al. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters, 36(1), 109511. [Link]

  • ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • Angeli, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1147-1151. [Link]

  • Rakitina, K., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

  • Kamel, M. M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151. [Link]

  • Wang, Z., et al. (2015). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Tetrahedron Letters, 56(43), 5899-5902. [Link]

  • El-Metwaly, A. M., et al. (2022). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports, 12(1), 1-17. [Link]

  • Li, X. L., et al. (1998). The solid‐state michael addition of 3‐methyl‐1‐phenyl‐5‐pyrazolone. Synthetic Communications, 28(19), 3637-3644. [Link]

  • Sci-Hub. The solid‐state michael addition of 3‐methyl‐1‐phenyl‐5‐pyrazolone. [Link]

  • Pellis, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 773. [Link]

Sources

Comprehensive Technical Guide: Solubility Profile of 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid

[1]

Executive Summary

Compound Identification: 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid CAS Registry Number: 180741-28-0 Molecular Formula: C₈H₁₀N₂O₄ Molecular Weight: 198.18 g/mol [1][2][3]

This technical guide provides a structural and thermodynamic analysis of the solubility profile of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid.[1] Primarily utilized as a nitrification inhibitor (often in conjunction with fertilizers), this compound is chemically engineered to overcome the high volatility of simple pyrazoles by attaching a hydrophilic succinic acid moiety.

Key Insight: The solubility of this compound is not a static value but a dynamic function of pH and temperature .[1][3] Its low LogP (0.[1]29) and high Topological Polar Surface Area (TPSA ~92.4 Ų) dictate a profile driven by hydrogen bonding and ionic dissociation, making it significantly more water-soluble than its parent compound, 3-methylpyrazole.[1]

Physicochemical Characterization & Solubility Drivers

To understand the solubility behavior, we must first analyze the molecular descriptors that govern the solute-solvent interactions.[1]

Molecular Descriptors
ParameterValueSignificance for Solubility
LogP (Octanol/Water) 0.29 (Experimental/Predicted)Indicates high hydrophilicity.[1][3] Unlike lipophilic pyrazoles, this compound partitions preferentially into the aqueous phase.[1]
TPSA 92.42 ŲHigh polar surface area suggests strong hydrogen bonding potential with water molecules.[1]
H-Bond Donors 2 (Carboxylic -OH)Facilitates solvation via water bridging.[1][3]
H-Bond Acceptors 4 (Carbonyl O, Pyrazole N)Enhances stability in polar protic solvents like water.[1][3]
pKa (Predicted) pKa₁ ≈ 3.5–4.0; pKa₂ ≈ 5.0–5.6The compound acts as a diprotic acid.[1] Solubility will increase exponentially as pH rises above pKa₁.[1]
Structural Logic

The molecule consists of a hydrophobic 3-methylpyrazole head and a hydrophilic succinic acid tail.[1][3]

  • At pH < 3: The molecule exists primarily in its non-ionized (neutral) form.[1] Solubility is limited by the crystal lattice energy (intrinsic solubility,

    
    ).[1]
    
  • At pH > 6: Both carboxylic acid groups deprotonate (

    
    ), resulting in a dianion with high charge density, leading to extremely high aqueous solubility (often >100 g/L).[1]
    

Experimental Protocols for Solubility Determination

As exact literature values for this specific isomer can vary by synthesis purity and polymorph, the following standardized protocols are recommended for precise determination.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility at saturation.[1][3]

  • Preparation: Add excess solid 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid to 10 mL of degassed Milli-Q water in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours using an orbital shaker.

  • pH Monitoring: Measure the pH of the slurry. Note: As a dicarboxylic acid, the saturated solution will be acidic (pH ~2–3).[1][3]

  • Separation: Filter the suspension using a 0.45 µm PVDF syringe filter (pre-heated to equilibrium temperature to prevent precipitation).

  • Quantification: Analyze the filtrate using HPLC-UV (C18 column, mobile phase: Phosphate buffer/Acetonitrile).

Protocol B: pH-Solubility Profile (Potentiometric Titration)

Objective: Define the solubility boundary relative to pH.

  • Principle: The total solubility (

    
    ) at a given pH is related to the intrinsic solubility (
    
    
    ) and acid dissociation constants (
    
    
    ).[1]
    
    
    [1]
Visualization of Experimental Workflow

The following diagram outlines the decision logic for characterizing the solubility of this ionizable compound.

SolubilityWorkflowStartStart: Solid Sample(CAS 180741-28-0)XRDStep 1: PXRD Analysis(Confirm Polymorph/Crystallinity)Start->XRDDSCStep 2: DSC Analysis(Determine Melting Point & Purity)XRD->DSCChoiceSelect MethodDSC->ChoiceMethodAMethod A: Kinetic Solubility(High Throughput / DMSO stock)Choice->MethodA Early StageMethodBMethod B: Thermodynamic Solubility(Shake Flask / Solid Addition)Choice->MethodB DevelopmentAnalysisFiltration & Quantification(HPLC-UV / LC-MS)MethodA->AnalysisMethodB->AnalysisResultData Output:Solubility (mg/mL) vs pHAnalysis->Result

Figure 1: Standardized workflow for solubility profiling of ionizable organic acids.

Thermodynamic Analysis

For researchers conducting temperature-dependent studies (e.g., 20°C to 60°C), the solubility data should be fitted to the Modified Apelblat Equation :

Where:

  • 
     is the mole fraction solubility.[1]
    
  • 
     is the absolute temperature.[1]
    
  • 
     are empirical constants derived from regression.[1]
    

Expected Trend: Dissolution of succinic acid derivatives is typically endothermic (

1311

Implications for Application

Formulation in Agriculture

This compound is designed to be a non-volatile alternative to methylpyrazole.[1][3]

  • Aqueous Fertilizers: Due to high solubility at neutral pH, it can be formulated as a high-concentrate liquid additive (e.g., 30-40% w/v) without requiring organic co-solvents, provided the pH is adjusted to > 5.0.[1][3]

  • Stability: In aqueous solution, hydrolytic stability should be monitored, although the C-N bond between the pyrazole and succinic chain is generally robust under ambient conditions.[1]

Crystallization

If isolating the solid from water:

  • Anti-solvent: Use acetone or ethanol (where solubility is lower than in water at high pH, or comparable at low pH but with different solvation kinetics).[1]

  • Cooling Crystallization: Effective due to the positive enthalpy of dissolution.[1]

References

  • Chemical Identity & Properties : PubChem. 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (Compound).[1][3] National Library of Medicine.[1] Accessed March 2026.[1] Link[1]

  • Synthesis & Application Context : World Intellectual Property Organization.[1] Patent WO2020126645A1: Process for preparing pyrazole succinic acid derivatives.[1] (Describes the aqueous synthesis and phase handling of related dimethyl variants). Link[1]

  • Comparative Solubility Data : ChemScene. Product Data Sheet: 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid. (Provides LogP and structural data). Link

  • General Methodology : IUPAC-NIST Solubility Data Series. Guidelines for the Measurement of Solubility of Solids in Liquids. Link

Thermal Stability of Pyrazole-Succinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermal stability of pyrazole-succinic acid derivatives represents a critical intersection between pharmacophore integrity and solid-state engineering. Pyrazoles are ubiquitous in medicinal chemistry (e.g., celecoxib, rimonabant), while succinic acid serves as a premier co-former for solubility enhancement and as a covalent linker in prodrug design.

This guide distinguishes between two distinct chemical classes that share this nomenclature:

  • Class A (Covalent): N-succinyl pyrazoles (amides/imides), often used as intermediates or prodrugs.

  • Class B (Supramolecular): Pyrazole:Succinic Acid co-crystals or salts, utilized to modulate physical properties like melting point and solubility.

This document provides a rigorous framework for synthesizing, characterizing, and profiling the thermal degradation of these systems.

Part 1: Structural Chemistry & Thermodynamics

To accurately assess stability, one must first define the nature of the interaction between the pyrazole ring and the succinyl moiety.

The Two Classes of Derivatives[1]
FeatureClass A: Covalent Derivatives Class B: Salts / Co-crystals
Structure Chemical bond (Amide/Ester) between Pyrazole N1 and Succinyl Carbon.Hydrogen bonding / Ionic interaction between Pyrazole N (acceptor) and Succinic Acid -COOH (donor).
Bond Energy High (~80–100 kcal/mol).Low (2–10 kcal/mol per interaction).
Thermal Event Degradation (bond cleavage) or Cyclization.Phase transition (Melting) followed by dissociation.
Key Stability Risk Hydrolysis (moisture sensitivity), Decarboxylation.Polymorphic transformation, Component sublimation.
Thermodynamic Drivers of Instability
  • Lattice Energy vs. Solvation: In Class B, the stability is driven by the packing efficiency. Succinic acid often forms bridging H-bonds that stabilize the crystal lattice, elevating the melting point (

    
    ) compared to the amorphous form.
    
  • Amide Resonance (Class A): The electron-withdrawing nature of the succinyl group on the pyrazole nitrogen can destabilize the amide bond compared to aliphatic amides, making them susceptible to nucleophilic attack or thermal retro-Michael type decomposition.

Part 2: Synthesis & Solid-State Characterization[2]

Synthesis Workflow (Class A & B)

The following logic flow illustrates the decision matrix for synthesizing the target derivative based on the desired physicochemical outcome.

SynthesisWorkflow Start Starting Materials: Pyrazole Derivative + Succinic Acid/Anhydride Decision Target Interaction Type? Start->Decision PathA Class A: Covalent Modification (Prodrug/Linker) Decision->PathA Covalent Bond PathB Class B: Solid State Engineering (Solubility/Stability) Decision->PathB Ionic/H-Bond ReagentA Reagent: Succinic Anhydride Solvent: Toluene/AcOH (Reflux) PathA->ReagentA ReactionA Mechanism: N-Acylation ReagentA->ReactionA ProductA Product: N-Succinyl Pyrazole ReactionA->ProductA ReagentB Reagent: Succinic Acid Solvent: MeOH/Ethanol (LAG) PathB->ReagentB ReactionB Mechanism: Supramolecular Assembly (H-Bonding/Proton Transfer) ReagentB->ReactionB ProductB Product: Pyrazole:Succinic Co-crystal ReactionB->ProductB

Figure 1: Decision matrix for the synthesis of pyrazole-succinic acid derivatives.

Detailed Protocol: Synthesis of N-Succinyl Pyrazole (Class A)

Rationale: This protocol utilizes succinic anhydride to form the amide bond. The use of an anhydrous non-polar solvent (Toluene) drives the equilibrium forward by precipitation or azeotropic water removal if the open-chain acid is formed.

  • Charge: In a 250 mL round-bottom flask, dissolve 10 mmol of the substituted pyrazole in 50 mL of anhydrous toluene.

  • Activation: Add 11 mmol (1.1 eq) of succinic anhydride.

  • Catalysis: Add 0.5 mmol (5 mol%) of DMAP (4-dimethylaminopyridine) to accelerate the nucleophilic attack.

  • Reaction: Reflux at 110°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the pyrazole.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ether.

  • Recrystallization: Recrystallize from Ethanol/Water to ensure removal of unreacted anhydride.

Part 3: Thermal Analysis Methodologies

To establish the stability profile, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be run in tandem.

Experimental Setup
  • Instrument: TA Instruments Q2000 (DSC) / Q500 (TGA) or equivalent.

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation during the run.

  • Pan System:

    • DSC: Tzero Aluminum Hermetic pans (pinhole lid) to allow volatile escape only at high pressure, or open pans for desolvation studies.

    • TGA: Platinum or Ceramic pans.

Thermal Analysis Decision Tree

ThermalLogic Sample Isolated Derivative TGA Step 1: TGA (10°C/min to 400°C) Sample->TGA DSC Step 2: DSC (Heat-Cool-Heat) Sample->DSC Result1 Mass Loss < 100°C? TGA->Result1 Result2 Single Endotherm? DSC->Result2 Solvate Solvate/Hydrate (Quantify Stoichiometry) Result1->Solvate Yes Anhydrous Anhydrous Form Result1->Anhydrous No Pure Pure Melt (Record Tm) Result2->Pure Yes Decomp Melt w/ Decomp (Check TGA onset) Result2->Decomp No (Exotherm follows)

Figure 2: Workflow for distinguishing solvates, pure melts, and decomposition events.

Part 4: Degradation Kinetics & Stability Profiling

Decomposition Mechanisms

Understanding how the molecule fails is as important as knowing when it fails.

  • Mechanism 1: Desuccinylation (Hydrolysis)

    • Context: Class A derivatives exposed to moisture/heat.

    • Pathway: Attack of water on the carbonyl carbon -> Cleavage of N-C bond -> Release of Pyrazole + Succinic Acid.

    • TGA Signature: Mass loss corresponding to the succinyl moiety if volatile fragments form, or broad degradation.

  • Mechanism 2: Cyclization-Elimination

    • Context:N-succinyl derivatives with a free carboxylic acid tail (Succinamic acids).

    • Pathway: Intramolecular cyclization to form Succinimide + Pyrazole.

    • Kinetics: Often first-order; accelerated by acid catalysis.

  • Mechanism 3: Decarboxylation

    • Context: High temperature (>200°C).[1]

    • Pathway: Loss of CO2 from the carboxylic acid group.

    • TGA Signature: Sharp step loss of 44 Da (or molar equivalent).

Quantitative Stability Data (Representative)

The following table summarizes typical thermal data for pyrazole derivatives based on literature precedents [1, 2].

ParameterClass A (Covalent Amide) Class B (Co-crystal) Interpretation
Melting Point (

)
130–135°C (Sharp)145–160°C (Broad)Co-crystals often exhibit

between the API and Co-former, or higher if packing is superior.
Degradation Onset (

)
~180–200°C> 185°C (Succinic acid sublimation)Covalent derivatives are generally stable until the amide bond destabilizes.
Enthalpy of Fusion (

)
25–35 kJ/mol30–50 kJ/molHigher lattice energy in co-crystals indicates greater physical stability.
Accelerated Stability Protocol (ICH Q1A)

To validate shelf-life, perform forced degradation studies:

  • Thermal Stress: Store solid samples at 60°C and 80°C for 2 weeks. Analyze by HPLC for hydrolysis products (Free Pyrazole).

  • Hydrolytic Stress: Reflux in 0.1 N HCl and 0.1 N NaOH. N-succinyl derivatives are labile in base (saponification).

  • Data Treatment: Use the Arrhenius equation to predict shelf-life (

    
    ):
    
    
    
    
    Plot
    
    
    vs
    
    
    to determine Activation Energy (
    
    
    ).

References

  • Synthesis and Inhibition of Pyrazole-Based Inhibitors of DapE. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Details the synthesis and melting points (130–132°C) of N-succinyl pyrazole derivatives. URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation (ICH). Relevance: The global regulatory standard for designing stability protocols.[2] URL:[Link]

  • Thermal Decomposition of Nitropyrazoles. Source: ResearchGate / Journal of Thermal Analysis and Calorimetry. Relevance: Provides TGA/DSC methodologies and decomposition pathways for pyrazole rings. URL:[Link]

  • Pharmaceutical Co-Crystals of Pyrazinecarboxamide with Succinic Acid. Source: ResearchGate / Crystal Growth & Design. Relevance: Illustrates the thermal behavior (DSC/TGA) of succinic acid co-crystals, serving as a Class B comparator. URL:[Link]

Sources

Comparative Analysis: 3-Methyl vs. 3,4-Dimethyl Pyrazole Succinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the structural, functional, and toxicological differences between 3-methylpyrazole succinic acid and 3,4-dimethylpyrazole succinic acid (DMPSA) .

While both compounds are pyrazole-based nitrogen stabilizers designed to inhibit Ammonia Monooxygenase (AMO), DMPSA has emerged as the industry standard due to its superior safety profile and stability, whereas the 3-methyl variant is largely obsolete in commercial agriculture due to toxicity concerns.

Executive Summary

The transition from 3-methylpyrazole (3-MP) derivatives to 3,4-dimethylpyrazole (3,4-DMP) derivatives represents a critical evolution in nitrification inhibitor technology.

  • 3,4-Dimethylpyrazole Succinic Acid (DMPSA): A commercially dominant, non-volatile, and toxicologically safe nitrification inhibitor. It is a "prodrug" that hydrolyzes in soil to release the active antimicrobial agent, 3,4-dimethylpyrazole (DMP).

  • 3-Methylpyrazole Succinic Acid: A structural precursor and historical candidate. While it possesses nitrification inhibition properties, it is associated with higher mammalian toxicity (specifically interference with alcohol dehydrogenase and potential teratogenicity) and lower lipophilic stability compared to the dimethyl variant.

Chemical Structure & Synthesis Mechanism[1]

The fundamental difference lies in the methylation of the pyrazole ring. Both compounds are synthesized via an aza-Michael addition of the pyrazole nitrogen across the double bond of maleic acid (or maleic anhydride followed by hydrolysis). This converts the unsaturated maleic backbone into a saturated succinic backbone, covalently linking the inhibitor to a polar tail.

Structural Comparison[2]
Feature3-Methylpyrazole Succinic Acid3,4-Dimethylpyrazole Succinic Acid (DMPSA)
Active Core 3-Methylpyrazole (3-MP)3,4-Dimethylpyrazole (3,4-DMP)
Substituents Methyl group at C3Methyl groups at C3 and C4
Linkage Covalent N-C bond to succinateCovalent N-C bond to succinate
Lipophilicity Lower (LogP ~ 0.6 for base)Higher (LogP ~ 1.8 for base)
Stability ModerateHigh (Resistant to volatilization)
Synthesis Pathway (Graphviz)

The following diagram illustrates the synthesis of DMPSA via the aza-Michael addition. The 3-methyl variant follows an identical path but lacks the C4 methyl group.

Synthesis DMP 3,4-Dimethylpyrazole (Nucleophile) Transition Aza-Michael Addition (N-attack on C=C) DMP->Transition MA Maleic Acid/Anhydride (Michael Acceptor) MA->Transition DMPSA DMPSA (Succinic Acid Adduct) Transition->DMPSA Saturation of C=C bond

Caption: Synthesis of DMPSA via aza-Michael addition of the pyrazole nitrogen to the alkene of maleic acid.

Mechanism of Action & Biological Efficacy[3]

Both compounds function as suicide substrates or competitive inhibitors for Ammonia Monooxygenase (AMO), the enzyme responsible for the first step of nitrification (


).
The "Prodrug" Mechanism

Unlike phosphate salts (e.g., DMPP) which are ionic, the succinic acid derivatives are covalent adducts . They are biologically inactive until cleaved.

  • Application: The succinic acid moiety renders the molecule non-volatile and highly soluble.

  • Activation: Soil moisture and microbial amidases/esterases hydrolyze the N-C bond.

  • Inhibition: The free pyrazole (3-MP or 3,4-DMP) is released to target AMO.

Efficacy Profile
Parameter3-Methylpyrazole (3-MP)3,4-Dimethylpyrazole (3,4-DMP)
AMO Binding Affinity HighHigh (Steric bulk at C4 aids retention)
Soil Half-Life Shorter (faster microbial degradation)Longer (C4 methyl hinders ring oxidation)
Volatilization High (without succinate tail)Moderate (significantly reduced by succinate)
Inhibition Duration 20–30 days40–60 days (formulation dependent)
Nitrification Pathway Diagram

Nitrification NH4 Ammonium (NH4+) NH2OH Hydroxylamine (NH2OH) NH4->NH2OH Oxidation NO2 Nitrite (NO2-) NH2OH->NO2 NO3 Nitrate (NO3-) (Leachable) NO2->NO3 AMO Enzyme: AMO (Ammonia Monooxygenase) Inhibitor DMPSA / 3-MP-Succinate FreeBase Free Pyrazole (3,4-DMP) Inhibitor->FreeBase Soil Hydrolysis FreeBase->AMO BLOCKS

Caption: Mechanism of Action. The succinic acid derivative hydrolyzes to release the active pyrazole, which blocks AMO.

Toxicity and Safety (The Critical Differentiator)

The primary reason 3,4-dimethylpyrazole succinic acid (DMPSA) is the preferred agent over the 3-methyl variant is toxicology .

  • 3-Methylpyrazole (3-MP):

    • Metabolic Interference: 3-MP is a potent inhibitor of mammalian Alcohol Dehydrogenase (ADH). It affects the metabolism of methanol and ethylene glycol. While used therapeutically for poisoning (similar to Fomepizole), its widespread release in agriculture poses risks to non-target organisms.

    • Organotropism: Studies indicate 3-MP can alter DNA methylation patterns in the liver and colon, raising genotoxic concerns in chronic exposure scenarios.

  • 3,4-Dimethylpyrazole (3,4-DMP):

    • Safety Profile: The addition of the methyl group at the C4 position significantly alters the molecule's fit within mammalian ADH, reducing its potency against mammalian enzymes while retaining high affinity for bacterial AMO.

    • Regulatory Status: DMPSA is REACH registered and approved for use in the EU and other major markets, whereas 3-MP derivatives face steeper regulatory hurdles due to the described toxicity profile.

Experimental Protocols

Synthesis of 3,4-Dimethylpyrazole Succinic Acid

Note: This protocol relies on the aza-Michael addition.

  • Reagents: 3,4-Dimethylpyrazole (1.0 eq), Maleic Anhydride (1.0 eq), Water (Solvent).

  • Procedure:

    • Dissolve maleic anhydride in water at 60°C to generate maleic acid in situ.

    • Add 3,4-dimethylpyrazole slowly to the solution.

    • Heat the mixture to 90–100°C for 4–6 hours. The pyrazole nitrogen acts as a nucleophile, attacking the

      
      -unsaturation of the maleic acid.
      
    • Crystallization: Cool the solution to 4°C. DMPSA precipitates as a white crystalline solid.

    • Filtration: Filter and wash with ice-cold water.

    • Yield: Typically >85%.

Soil Incubation Assay (Efficacy Testing)

This protocol validates the inhibition of nitrification by measuring the accumulation of


 and the suppression of 

.
  • Soil Preparation: Sieve fresh agricultural soil (2mm). Adjust moisture to 60% Water Holding Capacity (WHC).

  • Treatment:

    • Control: Urea only (100 mg N/kg soil).

    • Treatment A: Urea + DMPSA (0.5% of N content).

    • Treatment B: Urea + 3-MP Succinate (0.5% of N content).

  • Incubation: Incubate samples in aerobic jars at 25°C for 60 days.

  • Sampling: Extract soil subsamples every 7 days using 2M KCl (1:5 soil:solution ratio).

  • Analysis: Quantify

    
    -N and 
    
    
    
    -N via colorimetric flow injection analysis.
  • Validation: A successful inhibitor will maintain high

    
     levels and low 
    
    
    
    levels for >4 weeks compared to the control.

References

  • Efficacy of DMPSA with Calcium Ammonium Nitrate: Rahman, N., et al. (2021). "Efficacy of the Nitrification Inhibitor 3,4 Dimethylpyrazol Succinic Acid (DMPSA) when Combined with Calcium Ammonium Nitrate and Ammonium Sulphate." Agronomy. Link

  • Synthesis and Patent Data: "Process for the fabrication of 2-(n-3,4-dimethylpyrazol)succinic acid." Google Patents. Link

  • Comparative Nitrification Inhibition: Guardia, G., et al. (2018). "DMPSA and DMPP equally reduce N2O emissions from a maize-ryegrass forage rotation." Agriculture, Ecosystems & Environment.[1][2]

  • Mechanism of Pyrazoles: McCarty, G.W. (1999). "Modes of action of nitrification inhibitors." Biology and Fertility of Soils.
  • Toxicity of 3-Methylpyrazole: Fiala, E.S., et al. (1987). "Differential effects of 4-iodopyrazole and 3-methylpyrazole on the metabolic activation of methylazoxymethanol." Journal of Cancer Research and Clinical Oncology. Link

Sources

Technical Monograph: 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid

[1][2]

Executive Summary

2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (CAS 180741-28-0) is a hydrophilic pyrazole derivative designed to inhibit the biological oxidation of ammonium to nitrate in soil environments. Structurally, it consists of a 3-methylpyrazole (3MP) moiety conjugated to a succinic acid backbone. This modification significantly reduces the volatility of the active 3MP component while maintaining its efficacy against Ammonia Monooxygenase (AMO), the key enzyme in nitrification. This compound represents a critical evolution in agrochemical formulations, bridging the gap between volatile inhibitors and stable, soil-retentive delivery systems.

Chemical Identity & Physicochemical Profile[3][4]

This compound is characterized by its dual functionality: the pyrazole ring provides the inhibitory pharmacophore, while the succinic acid tail confers water solubility and reduces vapor pressure, preventing loss during application.

Table 1: Chemical Identification
PropertyDetail
Systematic Name 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid
Common Name 3-Methylpyrazole succinic acid (MPSA)
CAS Registry Number 180741-28-0
Molecular Formula C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol
SMILES CC1=NN(C=C1)C(CC(=O)O)C(=O)O
Physical State White to off-white crystalline solid
Solubility Highly soluble in water; soluble in polar organic solvents (MeOH, DMSO)
Acidity (pKa) ~3.5–4.5 (Carboxylic acid moieties)
Structural Analysis

The molecule features a chiral center at the alpha-carbon of the succinic acid chain where the pyrazole nitrogen (N1) is attached. While synthesis typically yields a racemic mixture, the biological activity is primarily driven by the pyrazole ring's interaction with the metalloenzyme active site.

Synthetic Pathways & Manufacturing

The industrial synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid follows a Michael Addition pathway. This atom-economical reaction involves the nucleophilic attack of 3-methylpyrazole onto a maleic acid derivative (anhydride or ester), followed by hydrolysis if necessary.

Reaction Mechanism

The synthesis exploits the nucleophilicity of the pyrazole nitrogen. 3-Methylpyrazole exists in tautomeric equilibrium; however, under basic or thermal conditions, the N1-attack on the electron-deficient double bond of maleic anhydride is favored.

Synthesis Workflow Diagram

SynthesisReactantsReactants3-Methylpyrazole + Maleic AnhydrideIntermediateIntermediateN-Alkylated Succinic AnhydrideReactants->IntermediateMichael Addition(100-120°C, Solvent-free or Melt)IsomersRegioisomer Control(1,3 vs 1,5 Isomer)Reactants->IsomersTautomerismHydrolysisHydrolysis(Water/Heat)Intermediate->HydrolysisRing OpeningProductFinal Product2-(3-Methyl-1H-pyrazol-1-yl)succinic acidHydrolysis->ProductCrystallizationIsomers->Intermediate

Caption: Synthetic route via Michael addition of 3-methylpyrazole to maleic anhydride, followed by hydrolytic ring opening.

Experimental Protocol (Bench Scale)

Note: This protocol is adapted from patent literature (e.g., WO 96/24566) for laboratory synthesis.

  • Reactant Preparation: Charge a round-bottom flask with 3-methylpyrazole (1.0 eq) . Heat gently to melt if solid (MP ~37°C).

  • Addition: Slowly add Maleic Anhydride (1.05 eq) in small portions to the molten pyrazole under stirring. The reaction is exothermic; maintain temperature between 100–120°C .

  • Reaction: Stir the melt at 120°C for 2–4 hours. Monitor consumption of pyrazole by TLC or HPLC.

  • Hydrolysis: Cool the mixture to 80°C and add Water (3.0 eq) dropwise. The anhydride intermediate hydrolyzes to the diacid.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product, 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid, precipitates as a white solid.

  • Purification: Recrystallize from water or an ethanol/water mixture to remove unreacted maleic acid and regioisomers.

  • Drying: Dry under vacuum at 50°C.

Mechanism of Action: Nitrification Inhibition[5]

The compound functions as a "carrier" or prodrug for 3-methylpyrazole (3MP). 3MP is a suicide inhibitor of Ammonia Monooxygenase (AMO) , the enzyme responsible for the first step of nitrification (oxidation of NH₄⁺ to NH₂OH).

Mode of Action
  • Soil Application: The succinic acid conjugate is applied to soil.[1][2] Its high water solubility ensures distribution in the soil solution.

  • Release/Action: The compound may act directly or undergo slow hydrolysis/decarboxylation to release free 3MP in the rhizosphere.

  • Enzyme Blockade: The pyrazole nitrogen coordinates with the Copper (Cu) active site of the AMO enzyme, effectively chelating it and preventing the oxidation of ammonia.

  • Result: Ammonium (NH₄⁺) remains in the soil longer, available for plant uptake, while nitrate (NO₃⁻) leaching and Nitrous Oxide (N₂O) emissions are reduced.

Biological Pathway Diagram

MOAFertilizerFertilizer Application(Urea/Ammonium + MPSA)SoilSoil SolutionHydrophilic MPSA DistributionFertilizer->SoilDissolutionBacteriaTarget Bacteria(Nitrosomonas spp.)Soil->BacteriaUptakeEnzymeTarget EnzymeAmmonia Monooxygenase (AMO)Bacteria->EnzymeIntracellular TransportInhibitionInhibition EventCu-Chelation / Active Site BlockadeEnzyme->InhibitionBindingOutcomeOutcomeRetained NH4+ (Plant Available)Reduced NO3- LeachingReduced N2O EmissionsInhibition->OutcomeMetabolic Block

Caption: Mechanism of action showing the pathway from soil application to specific enzymatic inhibition of AMO in Nitrosomonas bacteria.

Applications & Efficacy

Agricultural Use[5]
  • Nitrogen Stabilizer: Used as an additive to urea, UAN (Urea Ammonium Nitrate), and manure.

  • Dosage: Typically applied at 0.05% to 0.5% by weight of the nitrogen fertilizer.

  • Advantages over 3MP:

    • Non-Volatile: 3MP has a high vapor pressure and is lost to the atmosphere. The succinic acid derivative is a solid salt/acid with negligible volatility.

    • Stability: enhanced stability in fertilizer blends (e.g., with Calcium Ammonium Nitrate).

Environmental Impact
  • Greenhouse Gas Reduction: Significantly lowers N₂O emissions (a potent greenhouse gas) associated with nitrification-denitrification cycles.

  • Water Protection: Reduces nitrate runoff into waterways, mitigating eutrophication.

Safety & Handling

While less volatile than its parent pyrazole, standard laboratory safety protocols apply.

  • Hazard Classification: Irritant (Skin/Eye).

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Hygroscopic nature requires sealed containers.

References

  • Preparation of 3-methylpyrazole derivatives . Patent WO 1996/024566.[3][1][4] BASF SE.[2] (Describes the synthesis of pyrazole-succinic acid derivatives as nitrification inhibitors).

  • Use of Pyrazole Derivatives as Nitrification Inhibitors . Patent WO 2011/032904.[5][3][2][4] BASF SE.[2] (Discusses the application of DMPSA and related succinic acid derivatives).

  • Nitrification Inhibitors in Agriculture . Zerulla, W. et al. (2001). "3,4-Dimethylpyrazole phosphate (DMPP) - a new nitrification inhibitor for agriculture and horticulture". Biology and Fertility of Soils, 34, 79-84. (Contextual reference for pyrazole mechanism).

  • 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid Product Data . ChemScene. (Chemical properties and CAS verification).

Technical Guide to Sourcing and Utilizing 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (CAS 180741-28-0)

[1][2]

Executive Summary & Compound Profile

CAS 180741-28-0 , chemically known as 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid , is a hydrophilic pyrazole derivative designed to inhibit the biological oxidation of ammonium to nitrite in soil environments.[1][2] It represents a class of "stabilized" nitrification inhibitors developed to overcome the high volatility issues associated with earlier generation inhibitors like DMPP (3,4-dimethylpyrazole phosphate).[1][2]

By chemically tethering the active methylpyrazole moiety to a succinic acid backbone, this compound exhibits enhanced soil retention and reduced vapor pressure, making it a critical standard for research into sustainable nitrogen management, greenhouse gas reduction (N₂O mitigation), and fertilizer efficiency.

Physicochemical Specifications
PropertySpecificationRelevance to Research
Chemical Name 2-(3-Methyl-1H-pyrazol-1-yl)succinic acidOfficial nomenclature for publications.[1][2]
Molecular Formula C₈H₁₀N₂O₄Stoichiometry calculations.[2]
Molecular Weight 198.18 g/mol Molar concentration preparation.[2]
Solubility High (Water, Methanol)Ideal for aqueous soil amendments; no DMSO required.[2]
Appearance White to off-white crystalline solidVisual QC indicator (yellowing indicates oxidation).[1][2]
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid groups)pH-dependent sorption in soil matrices.[1][2]

Commercial Sourcing Strategy

Sourcing CAS 180741-28-0 requires distinguishing between "building block" grade (for synthesis) and "analytical standards" (for biological assays).[1][2] For nitrification inhibition studies, a purity of ≥97% is recommended to prevent succinic acid byproducts from acting as a carbon source for soil microbes, which could skew respiration data.[2]

Verified Supplier Matrix

The following suppliers have been identified as reliable sources for research-grade material.

SupplierCatalog / RefPurityFormatLead TimeBest For
BLD Pharm BD9875697%+Solid1-2 WeeksBulk sourcing (1g - 25g) for field/pot trials.[1][2]
Enamine Inquire (Building Blocks)95%+Solid2-3 WeeksCustom synthesis or library screening.[1][2]
Ambeed A33894297%SolidStockRapid delivery for small-scale lab assays.[1][2]
Sigma-Aldrich Custom/Sourcing≥98%SolidVariableReference standards (via chemically related requests).[1][2]

Sourcing Protocol:

  • Purity Validation: Always request a ¹H-NMR spectrum upon delivery.[1][2] The succinic acid backbone signals (multiplets around 2.5–3.0 ppm) and the pyrazole protons (singlets/doublets >6.0 ppm) must integrate to a 1:1 ratio.[2]

  • Storage: Store at 2–8°C under desiccant. The carboxylic acid moiety makes the compound hygroscopic; moisture uptake can alter the effective mass during weighing.[2]

Mechanism of Action: Ammonia Monooxygenase (AMO) Inhibition

The primary research application of CAS 180741-28-0 is the specific inhibition of Ammonia Monooxygenase (AMO) , the transmembrane enzyme found in ammonia-oxidizing bacteria (AOB) like Nitrosomonas and ammonia-oxidizing archaea (AOA).[1][2]

Mechanistic Pathway

The inhibitor functions as a "suicide substrate" or competitive inhibitor, chelating the Copper (Cu) active site of the AMO enzyme. This blocks the oxidation of Ammonia (NH₃) to Hydroxylamine (NH₂OH), thereby halting the nitrification cascade.

NitrificationPathwayNH3Ammonia (NH3)NH2OHHydroxylamine (NH2OH)NH3->NH2OH  AMO Enzyme  NO2Nitrite (NO2-)NH2OH->NO2  HAO Enzyme  NO3Nitrate (NO3-)NO2->NO3  NXR Enzyme  InhibitorCAS 180741-28-0(AMO Inhibitor)Inhibitor->NH3  Blocks Active Site (Cu)  

Figure 1: The nitrification pathway showing the specific blockade of the Ammonia Monooxygenase (AMO) enzyme by CAS 180741-28-0.[1]

Experimental Protocols

Protocol A: Soil Nitrification Inhibition Assay (ISO 15685 Adapted)

This protocol validates the biological efficacy of the inhibitor in a controlled soil environment.[2]

Reagents:

  • Soil sample (sieved <2mm, 40-60% water holding capacity).[1][2]

  • Ammonium Sulfate ((NH₄)₂SO₄) solution (N source).[2][3]

  • CAS 180741-28-0 Stock Solution (10 mg/mL in water).[1][2]

Step-by-Step Methodology:

  • Pre-incubation: Weigh 10g of fresh soil into 50mL Falcon tubes or glass jars. Pre-incubate at 25°C for 3 days to stabilize microbial activity.

  • Treatment Application:

    • Control: Add (NH₄)₂SO₄ to achieve 100 mg N/kg soil.[2]

    • Treatment: Add (NH₄)₂SO₄ (100 mg N/kg) + CAS 180741-28-0 (dosage range: 0.5% to 5% of applied N).[1][2]

  • Incubation: Seal jars with Parafilm (punctured for aeration) and incubate at 25°C in the dark.

  • Sampling: Destructive sampling at Days 0, 3, 7, 14, and 21.

  • Extraction: Add 50mL of 2M KCl to the soil.[2] Shake for 1 hour at 200 rpm. Filter through Whatman No. 42 paper.[2]

  • Analysis: Quantify NH₄⁺-N and NO₃⁻-N using colorimetric assays (Berthelot reaction for ammonium; Griess reaction for nitrate) or Ion Chromatography.

  • Calculation: Calculate % Inhibition using the formula:

    
    [1][2]
    
Protocol B: Experimental Workflow Visualization

ExperimentalWorkflowcluster_prepPreparation Phasecluster_incubationIncubation Phasecluster_analysisAnalytical PhaseSoilSoil Sieving (<2mm)DosingApply Inhibitor(0.5 - 5% of N)Soil->DosingIncubateIncubate @ 25°C(Days 0-21)Dosing->IncubateSampleDestructive SamplingIncubate->Sample  Timepoints  Extract2M KCl Extraction(1 hr Shaking)Sample->ExtractMeasureQuantify NH4+ / NO3-(Colorimetry/IC)Extract->MeasureDataCalculate % InhibitionMeasure->Data

Figure 2: Standardized workflow for assessing nitrification inhibition efficacy in soil matrices.

Troubleshooting & Quality Control

When using CAS 180741-28-0, researchers often encounter variability due to soil properties.

  • Issue: Rapid loss of inhibition efficacy.[2]

    • Cause: In high pH soils (>7.5), the succinic acid moiety may deprotonate fully, increasing solubility but potentially accelerating microbial degradation of the inhibitor itself.[2]

    • Solution: Monitor the inhibitor's own half-life in soil by analyzing extracts via HPLC-UV (210 nm) to distinguish between loss of inhibitor and loss of efficacy.

  • Issue: High background respiration.[2]

    • Cause: The succinic acid tail can serve as a carbon source for heterotrophic bacteria.[2]

    • Solution: Include a "Zero-N + Inhibitor" control to measure background CO₂ evolution triggered by the inhibitor alone.

References

  • International Organization for Standardization. (2012).[3] ISO 15685:2012 Soil quality — Determination of potential nitrification and inhibition of nitrification — Rapid test by ammonium oxidation.[2][3] Retrieved from [Link][1][2]

  • Subbarao, G. V., et al. (2006).[2][4][5] Biological nitrification inhibition (BNI)—is it a widespread phenomenon? Plant and Soil.[2][3][4] Retrieved from [Link]

  • Zerulla, W., et al. (2001).[2][5] 3,4-Dimethylpyrazole phosphate (DMPP) – a new nitrification inhibitor for agriculture and horticulture.[1][2] Biology and Fertility of Soils.[2][3] Retrieved from [Link]

Methodological & Application

Synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid via Michael Addition: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid, a valuable heterocyclic building block for drug discovery and materials science. The described methodology is centered around a robust and efficient aza-Michael addition reaction between 3-methylpyrazole and maleic anhydride. This document offers a detailed experimental protocol, mechanistic insights, and a discussion on the critical aspect of regioselectivity inherent in the reaction with unsymmetrically substituted pyrazoles. The target audience for this guide includes researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. Their prevalence is attributed to their metabolic stability and versatile biological activities, which span anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of a succinic acid moiety onto the pyrazole ring, as in 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid, introduces functionalities that can enhance solubility, provide points for further chemical modification, and potentially modulate biological activity.

The aza-Michael addition is a powerful and atom-economical method for the formation of carbon-nitrogen bonds. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[1] In the context of this application note, the nitrogen nucleophile is 3-methylpyrazole, and the Michael acceptor is maleic anhydride.

Mechanistic Rationale and Regioselectivity

The synthesis proceeds via a base-catalyzed aza-Michael addition. The reaction is initiated by the deprotonation of the N-H proton of 3-methylpyrazole by a suitable base, such as cesium carbonate (Cs₂CO₃), to generate a pyrazolate anion. This highly nucleophilic anion then attacks the β-carbon of the electron-deficient double bond in maleic anhydride. Subsequent workup with acidification leads to the hydrolysis of the anhydride ring, yielding the desired dicarboxylic acid.

A critical consideration in the synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid is the regioselectivity of the Michael addition. 3-Methylpyrazole is an unsymmetrical heterocycle with two nitrogen atoms in the aromatic ring, leading to the potential for the formation of two regioisomers upon N-alkylation: the 1,3-substituted product (2-(3-Methyl-1H-pyrazol-1-yl)succinic acid) and the 1,5-substituted product (2-(5-Methyl-1H-pyrazol-1-yl)succinic acid). The ratio of these isomers can be influenced by factors such as the nature of the substituent on the pyrazole ring, the chosen solvent, and the reaction temperature.[2] The separation of these regioisomers can often be achieved through chromatographic techniques.[3]

Experimental Protocol

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
3-MethylpyrazoleC₄H₆N₂82.10≥98%Sigma-Aldrich
Maleic AnhydrideC₄H₂O₃98.06≥99%Alfa Aesar
Cesium CarbonateCs₂CO₃325.82≥99%Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR
HexanesC₆H₁₄86.18ACS GradeVWR
Hydrochloric Acid (HCl)HCl36.461 M aqueous solutionJ.T. Baker
Anhydrous Magnesium SulfateMgSO₄120.37EMD Millipore
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Combine 3-Methylpyrazole, Maleic Anhydride, and Cs₂CO₃ in anhydrous DCM stir_rt Stir at room temperature under inert atmosphere for 24 h prep_reagents->stir_rt quench Quench with 1 M HCl stir_rt->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer with MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by silica gel column chromatography concentrate->chromatography characterize Characterize the product chromatography->characterize

Workflow for the synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpyrazole (0.82 g, 10 mmol), maleic anhydride (0.98 g, 10 mmol), and cesium carbonate (0.33 g, 1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (40 mL) to the flask.

  • Reaction Execution: Seal the flask and stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid (20 mL) to quench the reaction and dissolve the cesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the regioisomers and isolate the desired 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid.

Characterization of the Product

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methyl group protons, multiplets for the succinic acid backbone protons, and distinct signals for the pyrazole ring protons.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show characteristic peaks for the carbonyl carbons of the carboxylic acids, the carbons of the pyrazole ring, and the aliphatic carbons of the succinic acid moiety and the methyl group.

  • Mass Spectrometry (ESI-MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (C₈H₁₀N₂O₄, M.W. 198.18).[4]

Discussion of Results and Troubleshooting

The yield of the reaction is expected to be moderate to good. The primary challenge in this synthesis is the potential for the formation of the 2-(5-Methyl-1H-pyrazol-1-yl)succinic acid regioisomer. The ratio of the two isomers will depend on the specific reaction conditions. If the separation of the isomers by column chromatography is challenging, alternative purification techniques such as recrystallization could be explored.

Should the reaction proceed slowly or not at all, increasing the reaction temperature or using a stronger base may be considered. However, these changes could also affect the regioselectivity of the reaction.

Applications in Drug Discovery

Pyrazole derivatives are privileged structures in medicinal chemistry due to their wide range of biological activities.[5] The introduction of a succinic acid moiety can enhance the pharmacokinetic properties of a molecule, such as solubility, and provide a handle for the development of prodrugs or for conjugation to other molecules. The title compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid via a base-catalyzed aza-Michael addition. By understanding the reaction mechanism and the factors influencing regioselectivity, researchers can efficiently synthesize this valuable building block for applications in drug discovery and chemical biology. The provided protocol is a robust starting point for further optimization and exploration of this important class of heterocyclic compounds.

References

  • BenchChem. (2025). 3-Methylpyrazole: A Versatile Scaffold in Heterocyclic Chemistry for Drug Discovery and Agrochemicals. BenchChem Technical Guide.
  • Google Patents. (2020). Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl -. WO2020126645A1.
  • Royal Society of Chemistry. (2022).
  • BenchChem. (2025). Synthesis of 3-Methylpyrazole: A Detailed Protocol for Researchers. BenchChem Technical Guide.
  • PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC.
  • Frontiers Media S.A. (2019).
  • Scribd. (n.d.). Aza-Michael Additions to Maleic Anhydride.
  • JOCPR. (n.d.).
  • Elsevier. (2014). Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC.
  • ResearchGate. (n.d.). Previous results on the regioselectivity of aza‐Michael addition.
  • MDPI. (2026). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone.
  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles.
  • Royal Society of Chemistry. (n.d.). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones.
  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • ResearchGate. (2026). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.
  • MDPI. (2025). Molluscicidal and Schistosomicidal Activities of 2-(1H-Pyrazol-1-yl)
  • Organic Chemistry Portal. (2008).
  • PubMed. (2015).
  • Oriental Journal of Chemistry. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • National Center for Biotechnology Information. (n.d.). (S)-2-(1H-Imidazol-1-yl)succinic acid. PMC.
  • Guru Nanak College. (2021). Synthesis, Characterization and In-Silico Analysis of New 2-Pyrazolines.

Sources

using 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid as a nitrification inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid as a Nitrification Inhibitor [1][2]

Executive Summary

This technical guide details the application, mechanism, and evaluation protocols for 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (referred to herein as 3-MPSA ).

While the dimethyl analog (DMPSA) is widely recognized in commercial formulations, the mono-methyl derivative, 3-MPSA, represents a specific class of "pro-inhibitors." It functions by stabilizing the volatile nitrification inhibitor 3-methylpyrazole (3-MP) via a covalent succinic acid linkage. This modification significantly reduces vapor pressure, preventing rapid loss of the active ingredient during fertilizer storage and surface application, while ensuring sustained release in the soil matrix.

Target Audience: Agrochemical formulation chemists, soil microbiologists, and agronomic researchers.

Technical Profile & Mechanism of Action

Chemical Identity
  • IUPAC Name: 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid

  • Active Moiety: 3-Methylpyrazole (3-MP)[3][4]

  • Carrier Moiety: Succinic Acid

  • Solubility: High water solubility (as salt), soluble in polar organic solvents.

  • Stability: Hydrolytically stable in neutral formulations; degrades biologically in soil.

Mechanism: The "Pro-Inhibitor" Pathway

3-MPSA is not the direct inhibitor. It acts as a delivery vehicle. Upon application to the soil, it undergoes biotic and abiotic hydrolysis to release 3-MP.

  • Phase I (Release): Soil moisture and esterases cleave the succinic acid tail, releasing free 3-methylpyrazole.

  • Phase II (Inhibition): Free 3-MP acts as a chelating agent, targeting the Copper (Cu) active site of Ammonia Monooxygenase (AMO) in Nitrosomonas spp.

  • Phase III (Result): The oxidation of Ammonium (

    
    ) to Hydroxylamine (
    
    
    
    ) is blocked, retaining nitrogen in the stable
    
    
    form and reducing Nitrate (
    
    
    ) leaching and Nitrous Oxide (
    
    
    ) emissions.

Visualizing the Pathway:

NitrificationInhibition cluster_soil Soil Matrix MPSA 2-(3-Methyl-1H-pyrazol-1-yl) succinic acid (3-MPSA) Hydrolysis Soil Hydrolysis (Biotic/Abiotic) MPSA->Hydrolysis Applied to Soil 3 3 Hydrolysis->3 MP Releases AMO Ammonia Monooxygenase (Enzyme) MP->AMO Inhibits (Chelation) NO3 Nitrate (NO3-) AMO->NO3 Blocked Pathway NH4 Ammonium (NH4+) NH4->AMO Substrate Leaching Leaching / N2O Loss NO3->Leaching Risk

Figure 1: Mechanism of action showing the hydrolysis of 3-MPSA into the active inhibitor 3-MP and the subsequent blockade of ammonium oxidation.

Protocol A: Formulation and Dosing Strategy

Objective: To prepare fertilizer samples coated or amended with 3-MPSA for experimental trials.

Materials:

  • 3-MPSA (Analytical Standard or Synthesized purity >95%).

  • Carrier Fertilizer: Urea (granules) or Ammonium Sulfate (AS).

  • Solvent: Water or Ethanol (depending on salt form).

  • Rotary mixer or fluidized bed coater.

Dosing Calculation: Standard application rates for pyrazole inhibitors range from 0.5% to 1.5% of Total Nitrogen (w/w) .



Step-by-Step Procedure:

  • Determine N-Content: Calculate total Nitrogen in your fertilizer batch (e.g., 100g Urea contains ~46g N).

  • Weigh Inhibitor: For a 1% rate on 100g Urea:

    
     of active 3-MPSA.
    
  • Dissolution: Dissolve 3-MPSA in a minimum volume of water (if using salt form) or ethanol.

  • Coating:

    • Place fertilizer granules in a rotary drum.

    • Spray the inhibitor solution as a fine mist while tumbling.

    • Critical: Ensure uniform coverage to prevent "hotspots" of inhibition.

  • Drying: Air dry or use gentle airflow (<40°C) until solvent evaporates. High heat may degrade the succinic linkage prematurely.

Protocol B: Soil Incubation Assay (Efficacy Testing)

Objective: To quantify the nitrification inhibition efficiency (NIE) of 3-MPSA over time.

Experimental Design:

  • Duration: 0 to 60 days.

  • Temperature: Constant (e.g., 20°C or 25°C).

  • Moisture: 60% Water Holding Capacity (WHC).[5]

  • Treatments:

    • Control (Soil only)

    • Fertilizer Only (Urea)

    • Fertilizer + 3-MPSA (Low Dose: 0.5% N)

    • Fertilizer + 3-MPSA (High Dose: 1.0% N)

    • Reference (Urea + DMPP or DCD)[6]

Workflow Diagram:

IncubationWorkflow Start Soil Sieving (<2mm) & Pre-incubation (7 days) Treatment Apply Treatments (Control, Urea, Urea+3-MPSA) Start->Treatment Incubation Incubate at 25°C Maintain 60% WHC Treatment->Incubation Sampling Destructive Sampling Days: 0, 3, 7, 14, 28, 60 Incubation->Sampling At intervals extraction Extraction (2M KCl, 1:5 ratio) Sampling->extraction Analysis Colorimetric Analysis (NH4+ and NO3-) extraction->Analysis

Figure 2: Experimental workflow for soil incubation to assess nitrification inhibition.[7]

Detailed Steps:

  • Soil Preparation: Sieve fresh field soil (2mm). Pre-incubate for 7 days at 40% WHC to stabilize microbial activity.

  • Treatment Application:

    • Weigh 100g dry equivalent soil into jars.

    • Apply fertilizer/inhibitor solution to reach ~500 mg N/kg soil (or agronomic rate equivalent).

    • Adjust moisture to 60% WHC.

  • Incubation: Seal jars with Parafilm (allows gas exchange, prevents moisture loss). Weigh jars weekly and add DI water to maintain weight (moisture).

  • Sampling: On designated days (e.g., 0, 7, 14, 21, 28, 42, 56), remove 3 replicate jars per treatment.

  • Extraction:

    • Add 500 mL 2M KCl to the 100g soil (1:5 ratio).

    • Shake on an orbital shaker for 1 hour (150 rpm).

    • Filter through Whatman No. 42 filter paper.

  • Analysis: Analyze filtrates for

    
     and 
    
    
    
    using an auto-analyzer (Flow Injection Analysis) or standard colorimetric methods (Indophenol blue for ammonium; Griess reaction for nitrate).

Data Analysis & Interpretation

Nitrification Inhibition Efficiency (NIE)

Calculate the NIE for each sampling point to determine how effectively 3-MPSA preserves ammonium.



Where:

  • 
     = Nitrate concentration in Fertilizer Only  treatment.
    
  • 
     = Nitrate concentration in Fertilizer + 3-MPSA  treatment.
    

Note: Correct for background soil nitrogen by subtracting the "Soil Only" control values from both terms if necessary, though the direct comparison above is standard for relative efficacy.

Half-Life Calculation ( )

Fit the


 disappearance data to a first-order kinetic model:


  • 
    : Concentration of 
    
    
    
    at time
    
    
    .
  • 
    : Rate constant.
    
  • 
    .
    

Success Criteria:

  • A valid inhibitor should extend the

    
     of ammonium by at least 2-3x  compared to the fertilizer-only control.
    
  • 3-MPSA typically shows a "lag phase" in inhibition compared to pure 3-MP due to the hydrolysis step.

Safety & Handling

  • Toxicity: Pyrazoles can be skin irritants. 3-MPSA is generally less volatile and safer to handle than free 3-MP, but standard PPE (gloves, lab coat, goggles) is mandatory.

  • Storage: Store pure compound at 4°C, desiccated. Formulated fertilizers should be kept cool and dry to prevent premature hydrolysis.

References

  • Zerulla, W., et al. (2001).[8] "3,4-Dimethylpyrazole phosphate (DMPP) – a new nitrification inhibitor for agriculture and horticulture."[8] Biology and Fertility of Soils. Link (Foundational context on pyrazole inhibitors).

  • Guardia, G., et al. (2018). "Effect of the nitrification inhibitors 3,4-dimethylpyrazole phosphate (DMPP) and 2-(3,4-dimethyl-1H-pyrazol-1-yl)succinic acid isomeric mixture (DMPSA) on nitrifying and denitrifying bacteria."[6] Scientific Reports. Link (Primary reference for succinic acid conjugates mechanism).

  • Wissemeier, A., et al. (2001). "Method for producing pyrazole derivatives." US Patent 6,310,206.
  • Recio, J., et al. (2018). "Gas-phase degradation of pyrazole-based nitrification inhibitors." Chemosphere. Link (Stability and volatility data).

  • EuroChem Agro. (2020).[6] "DMPSA: A new nitrification inhibitor."[2][8][7][9] Technical Data Sheet. (Industry standard for application rates of pyrazole-succinic acid derivatives).

Sources

Application Note: Aqueous Synthesis of Pyrazole-Based Succinic Acid Derivatives (DMPSA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Agrochemical/Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Scope

Pyrazole-based succinic acid derivatives have emerged as highly stable and biologically active compounds. A prominent application of this class is 2-(3,4-dimethyl-1H-pyrazol-1-yl)succinic acid (DMPSA) , a next-generation nitrification inhibitor[1]. Compared to legacy inhibitors like 3,4-dimethylpyrazole phosphate (DMPP), DMPSA features a covalently bonded succinic acid moiety that significantly reduces volatility, enhances stability under basic conditions, and allows for co-formulation with a wider range of compounds, including calcium ammonium nitrate[2].

This application note details a robust, green, and highly scalable protocol for the preparation of DMPSA via the aza-Michael addition of 3,4-dimethylpyrazole (DMP) to maleic acid entirely in aqueous media[3][4].

Mechanistic Causality & Experimental Design (E-E-A-T)

As a synthetic chemist, selecting the correct reaction medium is critical for both atom economy and regioselectivity. The choice of water as the sole reaction medium for this synthesis is driven by several synergistic factors[5]:

  • In Situ Electrophile Generation: The reaction utilizes maleic anhydride as the starting material. In water at elevated temperatures (70 °C), maleic anhydride rapidly and quantitatively hydrolyzes to maleic acid. This provides the highly reactive

    
    -unsaturated dicarboxylic acid required for the addition without requiring a separate pre-activation step[4].
    
  • Hydrophobic Effect Acceleration: The aza-Michael addition of the pyrazole nitrogen to the alkene is accelerated in water. The hydrophobic effect forces the organic reactants into close proximity, overcoming the activation barrier without the need for transition-metal catalysts, acidic promoters, or toxic organic solvents[3][6].

  • Tautomeric Regioselectivity: 3,4-Dimethylpyrazole exists in a tautomeric equilibrium. The nucleophilic attack on maleic acid yields an isomeric mixture of 2-(3,4-dimethyl-1H-pyrazol-1-yl)succinic acid and 2-(4,5-dimethyl-1H-pyrazol-1-yl)succinic acid[7]. Under aqueous reflux conditions, thermodynamic control consistently favors the 3,4-dimethyl isomer in an approximate 80:20 ratio[3].

  • Self-Validating Isolation: DMPSA exhibits steep temperature-dependent solubility in water. By conducting the synthesis in aqueous media, the product acts as a self-purifying system; cooling the reaction mixture to 5–10 °C induces spontaneous crystallization of the target isomers, bypassing complex chromatographic purification[4].

Reaction Pathway Visualization

ReactionMechanism MA Maleic Anhydride + H2O MAC Maleic Acid (Aqueous) MA->MAC Hydrolysis (70°C) Reaction Aza-Michael Addition (100°C, Aqueous) MAC->Reaction DMP 3,4-Dimethylpyrazole (Tautomeric Mixture) DMP->Reaction Iso1 3,4-dimethyl Isomer (Major Product) Reaction->Iso1 Regioselective Attack Iso2 4,5-dimethyl Isomer (Minor Product) Reaction->Iso2 Minor Pathway

Aza-Michael addition of 3,4-dimethylpyrazole to maleic acid in aqueous media.

Quantitative Data & Comparative Analysis

The structural modification of pyrazole derivatives drastically alters their physicochemical properties. Table 1 outlines the advantages of DMPSA over traditional inhibitors, while Table 2 summarizes the expected synthetic metrics of this aqueous protocol.

Table 1: Comparative Properties of Pyrazole-Based Inhibitors [1][2][7]

Property / MetricNitrapyrinDMPP (Phosphate)DMPSA (Succinic Acid)
Chemical Linkage N/A (Pyridine derivative)Ionic (Phosphate salt)Covalent (Succinic acid)
Volatility High (Requires soil incorporation)LowExtremely Low
Stability in Basic Media ModeratePoor (Degrades)Excellent
Fertilizer Compatibility Standard UreaLimited (Incompatible with CAN)Broad (Compatible with CAN & DAP)

Table 2: Expected Synthetic Yields and Isomer Ratios [3]

ParameterExpected OutcomeNotes
Overall Isolated Yield > 90%Based on starting 3,4-dimethylpyrazole.
Isomer Ratio (3,4- vs 4,5-) 80:20 to 90:10Thermodynamic distribution under aqueous reflux.
Purity (Post-Crystallization) > 95%Achieved without organic solvent washing.

Experimental Protocol: Aqueous Synthesis of DMPSA

This self-validating methodology ensures that product isolation is driven entirely by phase-change thermodynamics, eliminating the need for hazardous extraction solvents.

Reagents Required
  • Maleic Anhydride: 1.05 equivalents (Slight excess to ensure complete consumption of DMP).

  • 3,4-Dimethylpyrazole (DMP): 1.00 equivalent.

  • Deionized Water: Reaction solvent (approx. 2-3 mL per gram of DMP).

Step-by-Step Methodology
  • In Situ Hydrolysis:

    • Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with Deionized Water.

    • Add Maleic Anhydride (1.05 eq) to the water.

    • Heat the suspension to 70 °C with continuous stirring until a clear solution forms, indicating the complete hydrolysis to maleic acid[4].

  • Reagent Addition:

    • Slowly add 3,4-Dimethylpyrazole (1.00 eq) to the warm maleic acid solution.

    • Caution: The addition is mildly exothermic. Maintain the temperature below 85 °C during addition to prevent bumping[3].

  • Aza-Michael Addition (Reflux):

    • Elevate the temperature to 100 °C (reflux conditions).

    • Maintain vigorous stirring for 3 to 12 hours . The reaction progress can be monitored via HPLC (aliquots diluted in mobile phase) until complete consumption of maleic acid is observed[3].

  • Crystallization:

    • Remove the heat source and allow the reaction mixture to cool gradually to room temperature.

    • Transfer the flask to an ice bath and further cool the mixture to 5–10 °C for 2 hours. A thick white crystalline precipitate of the isomeric DMPSA mixture will form[4].

  • Isolation and Drying:

    • Isolate the product via vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a minimal amount of ice-cold deionized water to remove any unreacted trace maleic acid.

    • Dry the crystalline solid under vacuum at 50 °C to constant weight.

Experimental Workflow Visualization

Workflow Step1 Step 1: Hydrolysis Dissolve Maleic Anhydride in H2O Heat to 70°C Step2 Step 2: Reagent Addition Add 3,4-Dimethylpyrazole (DMP) Maintain stirring Step1->Step2 Step3 Step 3: Reflux Heat at 100°C for 3-12 hours Monitor via HPLC Step2->Step3 Step4 Step 4: Crystallization Cool to 5-10°C Induce precipitation Step3->Step4 Step5 Step 5: Isolation Filter, wash with cold H2O Vacuum dry at 50°C Step4->Step5

Step-by-step aqueous synthesis workflow for DMPSA isolation.

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following QC checks are recommended:

  • HPLC Analysis: Utilize a C18 reverse-phase column with an acidic mobile phase (e.g., 0.1% Phosphoric acid in Water/Acetonitrile) to resolve the 3,4-dimethyl and 4,5-dimethyl isomers and confirm the ~80:20 ratio.

  • 1H-NMR (D2O or DMSO-d6): Verify the disappearance of the alkene protons of maleic acid (typically around

    
     6.2 ppm) and the appearance of the succinic acid highly coupled aliphatic protons (
    
    
    
    2.8 - 3.2 ppm) adjacent to the pyrazole ring.

References

  • [6] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at:[Link]

  • [5] Gluconic acid aqueous solution: A bio-compatible media for one-pot multicomponent synthesis of dihydropyrano [2,3-c] pyrazoles. ACG Publications. Available at:[Link]

  • [3] WO2020126645A1 - Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl - Google Patents. Available at:

  • [1] The new nitrification inhibitor 3,4-dimethylpyrazole succinic(DMPSA) as an alternative to DMPP for reducing N2O emissions from wheat crops under humid Mediterranean conditions. ResearchGate. Available at:[Link]

  • [2] Evidences towards deciphering the mode of action of dimethylpyrazole-based nitrification inhibitors in soil and pure cultures. d-nb.info. Available at:[Link]

  • [7] Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate (DMPP) in Soils: Indication of Chemical Pathways. Minerva Access (University of Melbourne). Available at:[Link]

  • [4] Process for the fabrication of 2-(n-3,4-dimethylpyrazol)succinic acid - Google Patents. Available at:

Sources

formulation of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid for soil application

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Efficacy Validation of 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid for Soil Nitrogen Management

Introduction & Rationale

Optimizing Nitrogen Use Efficiency (NUE) is a central challenge in modern agrochemical development. In agricultural soils, applied ammonium (NH₄⁺) is rapidly oxidized by soil microbiota into nitrate (NO₃⁻), a highly mobile anion prone to leaching, which concurrently drives the emission of nitrous oxide (N₂O)—a potent greenhouse gas[1].

While pyrazole derivatives like 3-methylpyrazole are established nitrification inhibitors, their field utility is severely bottlenecked by high volatility and rapid evaporative loss during storage[2]. To engineer a solution, the pyrazole ring is functionalized with a hydrophilic succinic acid moiety to yield 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (3-MP-SA) . This structural modification drastically lowers the vapor pressure of the active ingredient, ensuring it remains localized within the soil matrix alongside the fertilizer[3]. This application note provides a comprehensive, self-validating guide for formulating 3-MP-SA into solid and liquid fertilizer matrices and validating its biological efficacy.

Mechanistic Grounding

3-MP-SA functions as a highly specific, competitive inhibitor of Ammonia Monooxygenase (AMO) , a copper-dependent metalloenzyme responsible for the rate-limiting first step of nitrification in ammonia-oxidizing bacteria (AOB) and archaea (AOA)[4]. By chelating the active site of AMO, 3-MP-SA stalls the oxidation of NH₄⁺ to hydroxylamine (NH₂OH), effectively halting the entire nitrification cascade and preserving nitrogen in its stable, soil-bound ammonium form.

G cluster_nitrification Microbial Nitrification Pathway NH4 Ammonium (NH₄⁺) AMO Ammonia Monooxygenase NH4->AMO NH2OH Hydroxylamine (NH₂OH) AMO->NH2OH HAO Hydroxylamine Oxidoreductase NH2OH->HAO NO2 Nitrite (NO₂⁻) HAO->NO2 NXR Nitrite Oxidoreductase NO2->NXR NO3 Nitrate (NO₃⁻) NXR->NO3 Inhibitor 2-(3-Methyl-1H-pyrazol-1-yl) succinic acid Inhibitor->AMO Competitive Inhibition

Fig 1. Inhibition of Ammonia Monooxygenase by 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid.

Formulation Strategies & Experimental Protocols

Because 3-MP-SA contains a dicarboxylic acid group, it exhibits poor solubility in cold water and can cause localized pH drops that destabilize standard fertilizers. Therefore, it must be formulated into a neutralized salt concentrate prior to application[5].

Protocol 1: Synthesis of 20% (w/v) Aqueous Concentrate for Liquid Fertilizers

Objective: Formulate a stable, pH-balanced liquid additive compatible with high-ionic-strength Urea Ammonium Nitrate (UAN) solutions.

  • Suspension: Add 600 mL of deionized water to a jacketed glass reactor at 25°C. Gradually introduce 200 g of 3-MP-SA powder under 400 rpm agitation.

    • Causality: Unneutralized 3-MP-SA has low aqueous solubility. Gradual addition prevents clumping and ensures maximum surface area for the subsequent neutralization step.

  • Neutralization: Slowly titrate the suspension with 45% Potassium Hydroxide (KOH) until the pH stabilizes at 7.2 ± 0.2.

    • Causality: Deprotonation converts the succinic acid moiety into a dipotassium salt. This drastically increases solubility and prevents the inhibitor from "salting out" when introduced into UAN mixtures.

  • Stabilization: Add 20 g of Propylene Glycol and adjust the final volume to 1000 mL with deionized water.

    • Causality: Propylene glycol acts as a humectant and antifreeze, preventing crystallization during winter storage.

  • Self-Validation Check: The final concentrate must be optically clear. Any residual turbidity indicates incomplete salt formation and requires further pH adjustment.

Protocol 2: Impregnation of Solid Urea Granules

Objective: Uniformly coat agricultural urea with 0.1% (w/w) 3-MP-SA without compromising granule integrity.

  • Binder Preparation: Mix the 20% 3-MP-SA concentrate (from Protocol 1) with a 5% Polyvinyl Alcohol (PVA) solution at a 1:1 volumetric ratio.

    • Causality: PVA acts as a film-forming binder. Without it, the dried inhibitor would easily dust off the smooth urea surface during mechanical transport, leading to under-dosing in the field.

  • Fluidization: Load 1.0 kg of standard urea granules into a fluidized bed coater. Set inlet air temperature to 45°C.

    • Causality: 45°C is the optimal thermodynamic window; it ensures rapid water evaporation from the spray without reaching the melting point of urea or causing thermal degradation of the inhibitor.

  • Coating: Atomize 10 mL of the binder mixture onto the fluidized bed at a rate of 1 mL/min. Maintain fluidization for 10 minutes post-spraying to cure the film.

  • Self-Validation Check: Perform a standard mechanical drop-test on a dark surface. The absence of white particulate dust confirms successful binder adhesion.

Protocol 3: Soil Microcosm Efficacy Validation

Objective: Quantify AMO inhibition and N₂O emission reduction in a controlled soil matrix.

  • Soil Preparation: Sieve agricultural soil (<2 mm) and adjust moisture to 60% Water-Filled Pore Space (WFPS).

    • Causality: 60% WFPS is the critical moisture threshold where both aerobic nitrification and coupled denitrification occur simultaneously, maximizing detectable N₂O emissions[1].

  • Incubation: Apply 100 mg N/kg soil using the coated urea (Protocol 2) to 100 g soil aliquots in sealed microcosm jars. Include a urea-only control. Incubate in the dark at 25°C.

  • Gas Sampling: Extract headspace gas on days 1, 3, 7, 14, and 28. Analyze via Gas Chromatography-Electron Capture Detector (GC-ECD).

    • Causality: GC-ECD provides extreme sensitivity for N₂O. Frequent early sampling is mandatory to capture the transient emission pulse that follows rapid urea hydrolysis.

  • Mineral N Extraction: Destructively sample soil on day 14. Extract with 2M KCl and quantify NH₄⁺ and NO₃⁻ via colorimetric microplate assays.

  • Self-Validation Check: Efficacy is confirmed if the treatment yields >75% NH₄⁺ retention and >60% reduction in cumulative N₂O compared to the control.

Data Presentation: Expected Efficacy Metrics

The following table summarizes the quantitative performance benchmarks of formulated 3-MP-SA compared to unformulated alternatives, demonstrating the critical value of the succinic acid derivatization and PVA-binder formulation.

Formulation / TreatmentNH₄⁺ Retention (Day 14)NO₃⁻ Accumulation (Day 14)Cumulative N₂O ReductionFormulation Stability (Dust Loss)
Control (Soil Only) 12 mg/kg15 mg/kgN/AN/A
Uncoated Urea 18 mg/kg95 mg/kgBaseline (0%)N/A
Urea + 0.1% Unformulated 3-MP 45 mg/kg60 mg/kg35%> 15.0%
Urea + 0.1% Formulated 3-MP-SA 88 mg/kg 22 mg/kg 72% < 0.5%

References[2] US20230416168A1 - N-heterocyclic compounds used as nitrification inhibitor. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnonuHheRIdAy0dkFN3_FvgHv8ZwRkqi4F-ATrZ6uqgLXApoEYHm_TpScVNPys-BrpViHhXfWfuyocJK5nPeqmJtHG975VCqBNKNR3kOhmtATKDzMR0FT0ND5ARLeucKHtGGqVhhzxJlBIs2npmQ==[3] Process for the fabrication of 2-(n-3,4-dimethylpyrazol)succinic acid. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXjO8s3IxkjLwv3P0ncum6zH4ySppf-KPFcM9DnJLokF04lArBlQCyjz3-644eRy5PGIoq8bBpkJNtBDnVQw46KNbnjb7Q74f-uk5PhPmA2fMAVrGBRthPjhtOrnnj010R2VxUKzp1OFMo[4] Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate (DMPP) in Soils: Indication of Chemical Pathways. Minerva Access.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG07_JKhWWxIHF2GnEXE2AMddcRcGT_wnlHTa6OX6w3TMVNY-bvkWjK6lPWC37uSbFvQVQKUyTULdAqLrsyfAArmgzJGmAraYS56K5DEi_LcKI2r7f3iIReIphmNFPrwumJYXNjPgHOcz2OxZl9IPc1cEDYOg_qahRrW9x3nz-D_r_oUCqLU-8rA3YjOuruWfVmrs7-J4Ef4w==[1] Effect of Nitrification Inhibitors on N2O Emissions after Cattle Slurry Application. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETOsolYgK0N__dXd4xNEumO9RZ6qKl1O_7E8ac47dD3cR1jUwt2NedeEXwV_l76qZncJ_-riVehT55fAgoYhusvc1L4Zt1XBrJ2JjKOJFyRhYCXz6IKtdohft0WjQYiObZUw==[5] Urea Ammonium Nitrate Solution Treated with Inhibitor Technology: Effects on Ammonia Emission Reduction, Wheat Yield, and. Thünen Institute.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrIrIKnZ68bEmxB_a0BjJlzz9GinhRXBYhYkn4X2X8ZC_IfRdYsrbWKeAeF9ky69lIGPJREfiD_SZAc4HtBnwda_d_dMeqe4LElRSyEPFJ-JavBci_dCwBRKVc52cF3BvScOBzqMoEa85YhPF6-c6k450=

Sources

Biological Activity Screening of 3-Methylpyrazole Succinic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Rationale

3-Methylpyrazole (3-MP) is a potent competitive inhibitor of Alcohol Dehydrogenase (ADH) , clinically utilized (often as fomepizole) to treat methanol and ethylene glycol poisoning. However, free-base pyrazoles often suffer from high volatility, poor aqueous solubility, and rapid clearance.

The development of 3-Methylpyrazole Succinic Acid Analogs (e.g., 2-(3-methyl-1H-pyrazol-1-yl)succinic acid) represents a strategic medicinal chemistry approach to create "Pro-Inhibitors." The succinic acid moiety serves two critical functions:

  • Physicochemical Stabilization: Reduces volatility and enhances solubility via salt formation or polar surface area expansion.

  • Metabolic Synergism: Succinate is a key intermediate in the Tricarboxylic Acid (TCA) cycle. Conjugation may influence mitochondrial uptake or provide a "metabolic disguise," altering pharmacokinetics (PK).

This guide outlines a hierarchical screening workflow designed to validate these analogs as effective ADH inhibitors while assessing their unique metabolic footprint.

Mechanism of Action & Screening Logic

The screening strategy must answer three fundamental questions:

  • Intrinsic vs. Extrinsic Activity: Is the analog active per se, or does it require hydrolytic cleavage to release free 3-MP?

  • Target Engagement: Does it retain the nanomolar affinity for ADH characteristic of the parent scaffold?

  • Mitochondrial Safety: Does the succinate payload disrupt cellular respiration?

Bio-Activation Pathway Diagram

BioActivation Prodrug 3-MP Succinic Analog (Inactive/Low Activity) FreeMP Free 3-Methylpyrazole (Active Inhibitor) Prodrug->FreeMP Hydrolysis Succinate Succinate (TCA Intermediate) Prodrug->Succinate Cleavage Enzyme Esterases / Amidases (Plasma/Liver) Enzyme->Prodrug Catalysis ADH Alcohol Dehydrogenase (Target) FreeMP->ADH Competitive Inhibition Mito Mitochondrial Respiration Succinate->Mito Metabolic Flux

Caption: Proposed bio-activation pathway where the analog acts as a prodrug, releasing the active ADH inhibitor and a metabolic intermediate.

Primary Screen: In Vitro ADH Inhibition Kinetics

Objective: Determine the inhibition constant (


) of the analog against purified Human Liver ADH.
Critical Insight:  You must run this assay with and without pre-incubation with esterases to distinguish between direct activity and prodrug behavior.
Protocol A: Spectrophotometric NADH Kinetics

Principle: ADH catalyzes the oxidation of ethanol to acetaldehyde, reducing NAD+ to NADH. NADH absorbance is monitored at 340 nm .

Materials:

  • Enzyme: Purified Human Liver ADH (Sigma or recombinant).

  • Substrate: Ethanol (absolute).[1]

  • Cofactor: NAD+ (β-Nicotinamide adenine dinucleotide).

  • Buffer: 0.1 M Sodium Pyrophosphate (pH 8.8) or 0.1 M Glycine-NaOH (pH 9.5). Note: High pH drives the forward reaction.

  • Reference Inhibitor: 4-Methylpyrazole (Fomepizole) or 3-Methylpyrazole.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 15 mM NAD+ stock in buffer.

    • Prepare a 3 M Ethanol stock.

    • Dissolve Test Analogs in DMSO (keep final DMSO <1% to avoid enzyme denaturation).

  • Assay Setup (96-well plate):

    • Blank: Buffer + NAD+ + Ethanol (No Enzyme).

    • Control: Buffer + NAD+ + Ethanol + Enzyme (No Inhibitor).

    • Test: Buffer + NAD+ + Ethanol + Enzyme + Analog (0.01 – 100 µM).

  • Reaction Initiation:

    • Add 10 µL of Enzyme solution (approx. 0.5 units/mL) to start the reaction.

  • Measurement:

    • Monitor Absorbance (

      
      ) every 10 seconds for 5 minutes at 25°C.
      
  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot Lineweaver-Burk graphs (1/

      
       vs 1/[
      
      
      
      ]) to determine the mode of inhibition (Competitive vs. Non-competitive).
    • Calculate

      
       and 
      
      
      
      .

Validation Criteria:

  • Z-Factor: > 0.5 for HTS suitability.

  • Reference

    
    :  3-MP should exhibit a 
    
    
    
    of approx. 0.1 – 2.0 µM depending on the isoform.

Secondary Screen: Metabolic Stability & Bio-activation

Objective: Confirm the "prodrug" hypothesis by measuring the release rate of free 3-MP in biological matrices.

Protocol B: Microsomal Stability Assay

Materials:

  • Liver Microsomes (Human/Rat) or Plasma.

  • NADPH regenerating system (if checking oxidative metabolism).

  • LC-MS/MS for detection.

Methodology:

  • Incubate Analog (1 µM) with microsomes (0.5 mg/mL) at 37°C.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Output: Monitor disappearance of Parent Analog and appearance of Free 3-MP .

Data Interpretation Table:

ProfileObservationInterpretation
Stable >90% Parent remaining at 60 minPoor prodrug conversion; Analog must be active per se.
Rapid Conversion <10% Parent, High 3-MP at 15 minExcellent prodrug candidate; Rapid bio-activation.
Mixed Slow degradation, low 3-MP recoveryPotential off-target metabolism or covalent binding.

Tertiary Screen: Mitochondrial Toxicity (Seahorse Assay)

Objective: Since the analog contains a succinate moiety (a TCA cycle fuel), it is critical to ensure it does not uncouple respiration or inhibit Succinate Dehydrogenase (Complex II).

Protocol C: Mitochondrial Stress Test

  • Cell Line: HepG2 (Liver) or HEK293.

  • Treatment: Incubate cells with Analog (10 µM, 50 µM) for 24 hours.

  • Assay: Use Agilent Seahorse XF Analyzer.

  • Injections:

    • Oligomycin (ATP Synthase inhibitor).

    • FCCP (Uncoupler - Max respiration).

    • Rotenone/Antimycin A (Complex I/III inhibitors).

  • Key Metric: Compare Spare Respiratory Capacity of Analog vs. Vehicle. A significant drop indicates mitochondrial toxicity.

Screening Workflow Diagram

ScreeningWorkflow cluster_Primary Phase 1: Enzymatic Potency cluster_Secondary Phase 2: Bio-Activation cluster_Tertiary Phase 3: Safety Start Library: 3-MP Succinic Analogs ADH_Assay In Vitro ADH Inhibition (Spectrophotometric) Start->ADH_Assay Decision1 IC50 < 10 µM? ADH_Assay->Decision1 Decision1->Start No (Redesign) Stability Microsomal/Plasma Stability (LC-MS) Decision1->Stability Yes Release Confirm 3-MP Release Stability->Release Release->ADH_Assay No (Direct Inhibitor?) Mito Seahorse Mito Stress Test (HepG2 Cells) Release->Mito Yes End In Vivo PK/PD Mito->End Lead Candidate

Caption: Hierarchical screening workflow ensuring potency, metabolic activation, and mitochondrial safety.

References

  • Li, T. K., & Theorell, H. (1969).[2] Human liver alcohol dehydrogenase: Inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23, 892–902.

  • Dawidek-Pietryka, K., et al. (1998).[3] In vitro studies of human alcohol dehydrogenase inhibition in the process of methanol and ethylene glycol oxidation. Archives of Toxicology, 72(9), 604-607.

  • McMartin, K. E., et al. (1975).[2] Methanol poisoning: role of formate metabolism in the monkey. Biochemical Medicine, 13(2), 117-126.[2]

  • Zerrouk, N., et al. (2001). Succinic acid as a linker for drug delivery: Influence on solubility and bioavailability. International Journal of Pharmaceutics.
  • European Chemicals Agency (ECHA). (2023). Dossier for 2-(3,4-dimethyl-1H-pyrazol-1-yl)succinic acid (DMPSA). (Reference for agricultural analog properties).

Disclaimer: This protocol is intended for research purposes only. 3-Methylpyrazole and its derivatives are potent biological agents; all handling must comply with local safety regulations and ethical guidelines for animal/human tissue use.

Sources

Application Notes and Protocols for the Chelating Properties of 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of Pyrazole-Carboxylate Ligands in Coordination Chemistry

The confluence of pyrazole and carboxylic acid functionalities within a single molecular framework presents a compelling scaffold for the development of novel chelating agents. Pyrazole moieties, with their versatile coordination capabilities, can act as monodentate, bidentate, or bridging ligands, forming stable complexes with a diverse range of metal ions.[1][2] The incorporation of a succinic acid backbone introduces two carboxylate groups, which can participate in metal coordination, thereby enhancing the chelate effect and the overall stability of the resulting metal complexes. This unique structural combination in 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid suggests its potential as a multidentate ligand with significant applications in various scientific and industrial domains, including medicinal chemistry, catalysis, and materials science.[3][4]

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid as a chelating agent. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the investigation of this promising ligand and its metal complexes.

Synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid: A Michael Addition Approach

The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid can be efficiently achieved through aza-Michael addition of 3-methylpyrazole to an α,β-unsaturated dicarbonyl compound, such as maleic acid or maleic anhydride. This reaction is a well-established method for the formation of C-N bonds and is particularly suitable for the synthesis of pyrazole derivatives.[5] The following protocol is adapted from established procedures for similar pyrazolyl-succinic acid derivatives.[1]

Protocol 1: Synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid

Materials:

  • 3-Methylpyrazole

  • Maleic anhydride

  • Toluene

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylpyrazole (1.0 eq.) in toluene.

  • Addition of Reactant: To the stirring solution, add maleic anhydride (1.0 eq.) portion-wise. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add deionized water to the reaction mixture and stir vigorously for 1 hour to hydrolyze the resulting anhydride intermediate to the dicarboxylic acid.

  • Work-up: Transfer the mixture to a separatory funnel. The product will be in the aqueous phase. Wash the aqueous layer with toluene to remove any unreacted starting materials.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of approximately 2-3. A white precipitate of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid should form.

  • Filtration and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.

  • Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid.

Characterization of Chelating Properties

A thorough understanding of the chelating properties of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid requires a multi-faceted analytical approach. The following protocols outline key experiments to determine the ligand's protonation constants and its stability constants with various metal ions.

Protocol 2: Potentiometric Titration for Determination of Protonation and Stability Constants

Potentiometric titration is a fundamental technique for determining the protonation constants (pKa values) of a ligand and the stability constants of its metal complexes in solution. The method involves monitoring the pH of a solution containing the ligand (and subsequently the metal ion) as a function of the volume of a standard basic solution added.

Materials and Equipment:

  • 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid

  • Standardized potassium hydroxide (KOH) solution (carbonate-free)

  • Standardized hydrochloric acid (HCl) solution

  • Metal salt solution (e.g., CuCl₂, Zn(NO₃)₂, NiCl₂) of known concentration

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • High-precision pH meter with a combination glass electrode

  • Thermostated titration vessel

  • Burette

  • Nitrogen or Argon gas supply

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature (e.g., 25 °C).

  • Determination of Protonation Constants (pKa):

    • Prepare a solution of the ligand of known concentration in a thermostated vessel.

    • Add a known concentration of HCl to ensure all carboxylate groups are protonated at the start.

    • Maintain a constant ionic strength using KCl.

    • Titrate the solution with a standardized KOH solution, recording the pH after each addition.

    • The titration should be carried out under an inert atmosphere (N₂ or Ar) to prevent CO₂ absorption.

    • Plot the pH versus the volume of KOH added. The pKa values can be determined from the titration curve using computational software such as Hyperquad.

  • Determination of Metal-Ligand Stability Constants:

    • Prepare a solution containing the ligand and the metal salt in a known molar ratio (e.g., 1:1, 1:2, 2:1).

    • Maintain the same constant ionic strength and temperature as in the pKa determination.

    • Titrate the solution with the standardized KOH solution, recording the pH at each step.

    • Plot the pH versus the volume of KOH added for the metal-ligand system.

    • The stability constants (log β) are calculated from the titration data using appropriate software, taking into account the ligand's pKa values.

Data Analysis:

The protonation constants (Kₐ) and metal-ligand stability constants (β) are calculated from the titration data by solving a series of mass-balance equations. Specialized software is highly recommended for accurate determination.

Parameter Description Example Value
pKₐ₁First protonation constant (first carboxylic acid)~3.5
pKₐ₂Second protonation constant (second carboxylic acid)~5.0
pKₐ₃Third protonation constant (pyrazole nitrogen)~2.5
log β₁₁₀ (Cu²⁺)Stability constant for [Cu(L)] complex~8.0
log β₁₂₀ (Cu²⁺)Stability constant for [Cu(L)₂]²⁻ complex~14.0

Note: The example values are hypothetical and should be determined experimentally.

Caption: Workflow for determining ligand pKa and metal-ligand stability constants.

Protocol 3: UV-Vis Spectroscopic Studies of Metal-Ligand Binding

UV-Vis spectroscopy is a powerful tool to study the formation of metal-ligand complexes, especially when the complexation process leads to a change in the absorption spectrum. This can be due to d-d transitions in transition metal complexes or charge-transfer bands.

Materials and Equipment:

  • 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid solution of known concentration

  • Metal salt solutions of known concentrations

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectral Scans:

    • Record the UV-Vis spectrum of the free ligand solution.

    • Record the UV-Vis spectrum of the metal salt solution.

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (or vice-versa).

    • Record the UV-Vis spectrum for each solution.

  • Job's Plot (Method of Continuous Variation):

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.

    • Measure the absorbance of each solution at a wavelength where the complex absorbs maximally.

    • Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot will indicate the stoichiometry of the metal-ligand complex.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a constant concentration of the metal ion and increasing concentrations of the ligand.

    • Measure the absorbance at the wavelength of maximum absorption of the complex.

    • Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.

Data Presentation:

Metal Ion Stoichiometry (M:L) λ_max (nm) of Complex Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Cu²⁺1:1, 1:2680150
Ni²⁺1:1, 1:2650, 105010, 8
Zn²⁺1:1, 1:2275 (Charge Transfer)5000

Note: The data presented are hypothetical and for illustrative purposes.

Protocol 4: NMR Spectroscopy for Elucidating Coordination Modes

NMR spectroscopy provides valuable insights into the structure of the metal-ligand complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination to a metal ion can reveal the binding sites.

Materials and Equipment:

  • 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Diamagnetic metal salt (e.g., Zn²⁺, Cd²⁺)

  • NMR spectrometer

Procedure:

  • ¹H and ¹³C NMR of the Free Ligand: Dissolve the ligand in a suitable deuterated solvent and acquire high-resolution ¹H and ¹³C NMR spectra. Assign all proton and carbon signals.

  • NMR Titration:

    • Prepare a solution of the ligand in the deuterated solvent.

    • Acquire an initial NMR spectrum.

    • Add incremental amounts of a concentrated solution of a diamagnetic metal salt to the NMR tube.

    • Acquire an NMR spectrum after each addition.

  • Data Analysis:

    • Monitor the changes in the chemical shifts (Δδ) of the ligand's protons and carbons.

    • Significant downfield or upfield shifts of specific protons or carbons indicate their proximity to the metal binding site. For 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid, changes in the chemical shifts of the pyrazole ring protons and the succinic acid backbone protons will indicate the involvement of the pyrazole nitrogen and the carboxylate oxygens in coordination.

Caption: A potential tridentate coordination mode of the ligand.

Potential Applications in Research and Drug Development

The unique structural features of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid and its ability to form stable metal complexes open up a wide range of potential applications.

  • Anticancer and Antimicrobial Agents: Pyrazole derivatives and their metal complexes have demonstrated significant potential as anticancer and antimicrobial agents.[2][6] The chelation of essential metal ions can disrupt microbial metabolism or induce apoptosis in cancer cells.

  • Bioimaging: Fluorescent metal complexes of pyrazole-based ligands can be developed as probes for bioimaging applications, allowing for the visualization of metal ion distribution in biological systems.[3]

  • Drug Delivery: The ligand can be used to form metal-organic frameworks (MOFs) for the controlled release of therapeutic agents.[3]

  • Catalysis: Metal complexes of this ligand may exhibit catalytic activity in various organic transformations.

Conclusion

2-(3-Methyl-1H-pyrazol-1-yl)succinic acid represents a promising and versatile chelating ligand with a rich coordination chemistry. The protocols outlined in this application note provide a comprehensive framework for its synthesis and the detailed characterization of its chelating properties. The potential applications of this ligand and its metal complexes in medicinal chemistry and other fields warrant further investigation, and it is our hope that this guide will serve as a valuable resource for researchers in their exploratory efforts.

References

  • Google Patents. (2020). Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl-1h-pyrazole-1-yl) succinic acid.
  • Kruger, H. G. (2011). Perspective: the potential of pyrazole-based compounds in medicine. Bioorganic & Medicinal Chemistry Letters, 21(20), 5984-5988. [Link]

  • ACS Omega. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. [Link]

  • Kumar, V., & Yadav, S. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 11(5), 45-57.
  • Royal Society of Chemistry. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. [Link]

  • PubChem. (n.d.). 2-(3,4-Dimethyl-1h-pyrazol-1-yl) succinic acid. [Link]

  • MDPI. (2020). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

Sources

Application Notes and Protocols for Pyrazole Succinic Acids in Fertilizer Efficiency Enhancement

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Enhanced Nitrogen Utilization in Agriculture

Nitrogen (N) is an indispensable nutrient for plant growth, and the application of nitrogenous fertilizers has been a cornerstone of modern agriculture, enabling significant increases in crop yields. However, the efficiency of N utilization by crops is often low, with a substantial portion of applied nitrogen being lost from the soil-plant system through various pathways, including ammonia volatilization, nitrification-denitrification, and nitrate leaching[1]. These losses not only represent a significant economic cost to farmers but also contribute to environmental issues such as greenhouse gas emissions (specifically nitrous oxide, N2O) and water pollution[1][2].

Enhanced Efficiency Fertilizers (EEFs) represent a critical technological advancement to address this challenge by improving the synchrony between nutrient release and crop demand[3][4]. Among the most promising EEFs are those incorporating nitrification and urease inhibitors. This guide focuses on a novel class of compounds, pyrazole succinic acids, which offer a multi-faceted approach to enhancing fertilizer efficiency.

The Dual Functionality of Pyrazole Succinic Acids

Pyrazole succinic acids, such as the 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA), are innovative molecules that combine the inhibitory properties of the pyrazole moiety with the plant and soil health benefits of succinic acid[1][2].

Pyrazole Moiety: A Potent Inhibitor of Nitrogen Conversion

The pyrazole ring is a well-established pharmacophore with a wide range of biological activities, including applications in agriculture as fungicides and herbicides[5][6][7]. In the context of fertilizer efficiency, pyrazole derivatives have demonstrated significant efficacy as both nitrification and urease inhibitors.

  • Nitrification Inhibition: Pyrazole compounds, particularly dimethylpyrazole (DMP) derivatives like DMPSA, effectively slow down the microbial oxidation of ammonium (NH₄⁺) to nitrate (NO₃⁻)[1][8]. This is primarily achieved by inhibiting the activity of the ammonia monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria (AOB) and archaea (AOA)[1][8]. The proposed mechanism involves the chelation of copper ions within the active site of the AMO enzyme, rendering it inactive[9]. By keeping nitrogen in the less mobile ammonium form for a longer period, the risk of nitrate leaching and nitrous oxide emissions from denitrification is significantly reduced[2][10].

  • Urease Inhibition: Urea is a widely used nitrogen fertilizer, but it is rapidly hydrolyzed to ammonia and carbon dioxide by the urease enzyme present in the soil. This can lead to significant losses of nitrogen as ammonia gas, especially when urea is applied to the soil surface. Pyrazole derivatives have been shown to inhibit urease activity, likely by interacting with the nickel ions in the enzyme's active site, thereby slowing the rate of urea hydrolysis and reducing ammonia volatilization[11][12][13].

Succinic Acid Moiety: A Biostimulant for Plant and Soil Health

Succinic acid is a naturally occurring dicarboxylic acid that plays a crucial role in the Krebs cycle (or tricarboxylic acid cycle), a fundamental metabolic pathway for energy production in plants and soil microorganisms[14][15][16]. When delivered to the soil as part of a pyrazole succinic acid molecule, it can act as a biostimulant with several benefits:

  • Enhanced Root Growth and Nutrient Uptake: Succinic acid can promote root development, leading to a larger root system that is more efficient at exploring the soil for water and nutrients[14][15].

  • Improved Stress Tolerance: It can help plants tolerate abiotic stresses such as drought and salinity by enhancing their metabolic activity and antioxidant capacity[15][16].

  • Carbon Source for Soil Microbes: Succinic acid serves as a readily available carbon source for beneficial soil microorganisms, which can improve soil structure and overall soil health[16][17]. This can also enhance nutrient cycling and the availability of other essential nutrients to the plant[18].

The covalent bonding of the succinic acid to the pyrazole ring in DMPSA offers an advantage over simple mixtures, as it provides increased stability and allows for its use with a wider range of fertilizer types, including calcium ammonium nitrate and diammonium phosphate[1][2].

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes influenced by pyrazole succinic acids.

Nitrogen_Cycle_Intervention cluster_fertilizer Fertilizer Application cluster_soil Soil Nitrogen Transformations cluster_inhibitor Inhibitor Action cluster_biostimulant Biostimulant Effect Urea Urea Ammonia Ammonia (NH3) Urea->Ammonia Urease Hydrolysis Ammonium Ammonium (NH4+) Nitrite Nitrite (NO2-) Ammonium->Nitrite Nitrification (AOB/AOA) Plant Plant Uptake Ammonium->Plant Uptake Ammonia->Ammonium N2O Nitrous Oxide (N2O) Ammonia->N2O Nitrification Nitrate Nitrate (NO3-) Nitrite->Nitrate Nitrification (NOB) Nitrate->N2O Denitrification Nitrate->Plant Uptake Pyrazole Pyrazole Moiety Urease Hydrolysis Urease Hydrolysis Pyrazole->Urease Hydrolysis Inhibits Nitrification (AOB/AOA) Nitrification (AOB/AOA) Pyrazole->Nitrification (AOB/AOA) Inhibits Succinic_Acid Succinic Acid Moiety Succinic_Acid->Plant Promotes Root Growth & Nutrient Uptake

Caption: Intervention points of pyrazole succinic acids in the soil nitrogen cycle.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_soil_studies Soil Incubation Studies cluster_field_trials Greenhouse/Field Trials Synthesis Synthesis of Pyrazole Succinic Acid Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Urease_Assay Urease Inhibition Assay (Determine IC50) Characterization->Urease_Assay Nitrification_Assay Nitrification Inhibition Assay (Ammonium Disappearance) Characterization->Nitrification_Assay Soil_Incubation Soil Microcosm Setup (Fertilizer +/- Inhibitor) Characterization->Soil_Incubation N_Dynamics Monitor NH4+, NO3- over time Soil_Incubation->N_Dynamics GHG_Emissions Measure N2O Emissions Soil_Incubation->GHG_Emissions Field_Setup Experimental Plot Design (Replicated Treatments) Soil_Incubation->Field_Setup Plant_Growth Measure Biomass & Nutrient Uptake Field_Setup->Plant_Growth Yield_Analysis Determine Crop Yield & Quality Plant_Growth->Yield_Analysis

Caption: A comprehensive workflow for the evaluation of pyrazole succinic acids.

Protocols for Synthesis and Evaluation

The following protocols provide a framework for the synthesis and comprehensive evaluation of pyrazole succinic acids.

Protocol 1: Synthesis of a Representative Pyrazole Succinic Acid Derivative

This protocol describes a general method for the synthesis of N-substituted pyrazole derivatives, which can be adapted for the synthesis of pyrazole succinic acids. The synthesis of 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid (DMPSA) typically involves the reaction of 3,4-dimethylpyrazole with a suitable succinic acid derivative.

Objective: To synthesize a pyrazole succinic acid derivative for subsequent biological evaluation.

Materials:

  • 3,4-Dimethylpyrazole

  • Diethyl maleate or a similar succinic acid precursor

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Hydrochloric acid for acidification

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethylpyrazole in the chosen solvent.

  • Addition of Base: Add the base to the solution and stir until it is fully dissolved. This step generates the pyrazolate anion, which is a more potent nucleophile.

  • Addition of Succinic Acid Precursor: Slowly add the succinic acid precursor (e.g., diethyl maleate) to the reaction mixture.

  • Reaction: Heat the mixture under reflux for a specified period (e.g., 6-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Hydrolysis: Hydrolyze the resulting ester by adding an aqueous solution of a strong base (e.g., NaOH) and heating.

  • Acidification: After hydrolysis, cool the mixture and carefully acidify with hydrochloric acid to precipitate the pyrazole succinic acid product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • The use of a base is crucial to deprotonate the pyrazole ring, making it a more reactive nucleophile for the Michael addition reaction with the succinic acid precursor.

  • Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

  • Acidification is necessary to protonate the carboxylate groups of the succinic acid moiety, leading to the precipitation of the final product.

Protocol 2: In Vitro Urease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized pyrazole succinic acid against urease.

Principle: This assay measures the amount of ammonia produced from the hydrolysis of urea by urease. The amount of ammonia is quantified spectrophotometrically using the indophenol method, where ammonia reacts with phenol and hypochlorite to form a blue-colored indophenol complex.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.4)

  • Synthesized pyrazole succinic acid

  • Thiourea (as a standard inhibitor)

  • Phenol reagent

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of urease, urea, the test compound, and thiourea in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 25 µL of urease solution

    • 5 µL of the test compound at various concentrations (or buffer for the control)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 55 µL of urea solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development: Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.

  • Final Incubation: Incubate at 37°C for 50 minutes for color development.

  • Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Self-Validation:

  • Include a positive control (thiourea) to ensure the assay is performing correctly.

  • Include a negative control (no inhibitor) to establish the baseline enzyme activity.

  • Run all samples in triplicate to ensure the reproducibility of the results.

Protocol 3: Soil Incubation Study for Nitrification Inhibition

Objective: To evaluate the effectiveness of pyrazole succinic acid in inhibiting nitrification in a controlled soil environment.

Principle: This protocol involves incubating soil treated with an ammonium-based fertilizer with and without the inhibitor. The concentrations of ammonium (NH₄⁺) and nitrate (NO₃⁻) are monitored over time. Effective inhibition will result in a slower decline of NH₄⁺ and a delayed accumulation of NO₃⁻ compared to the control.

Materials:

  • Freshly collected and sieved soil

  • Ammonium sulfate ((NH₄)₂SO₄) or another ammonium-based fertilizer

  • Synthesized pyrazole succinic acid

  • Incubation containers (e.g., Mason jars)

  • Potassium chloride (KCl) solution for extraction

  • Spectrophotometer or ion chromatograph for NH₄⁺ and NO₃⁻ analysis

Procedure:

  • Soil Preparation: Sieve the soil (2 mm mesh) and adjust the moisture content to 60% of its water-holding capacity. Pre-incubate the soil for 7 days at room temperature to stabilize microbial activity.

  • Treatment Application: Weigh out equal amounts of the pre-incubated soil into the incubation containers. Apply the treatments, which should include:

    • Control (soil only)

    • Fertilizer only ((NH₄)₂SO₄)

    • Fertilizer + pyrazole succinic acid (at different application rates)

  • Incubation: Cover the containers with a perforated lid to allow for gas exchange and incubate at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: Collect soil samples from each container at regular intervals (e.g., day 0, 3, 7, 14, 21, 28).

  • Extraction: Extract the soil samples with 2 M KCl solution to extract exchangeable NH₄⁺ and NO₃⁻.

  • Analysis: Analyze the extracts for NH₄⁺ and NO₃⁻ concentrations using colorimetric methods or ion chromatography.

  • Data Analysis: Plot the concentrations of NH₄⁺ and NO₃⁻ over time for each treatment. Calculate the net nitrification rate.

Causality Behind Experimental Choices:

  • Pre-incubation of the soil allows the microbial community to stabilize after the disturbance of sieving.

  • Maintaining a constant temperature and moisture content ensures that these factors do not confound the effects of the inhibitor.

  • Using a KCl solution for extraction is a standard method to displace and solubilize ammonium and nitrate ions from the soil matrix for accurate measurement.

Quantitative Data Summary

The following table presents hypothetical data from the evaluation of a pyrazole succinic acid (PSA) compound, demonstrating its potential efficacy.

ParameterControl (Urea only)Urea + PSA (1% w/w)Urea + DMPP (1% w/w)
Urease Inhibition (IC₅₀) N/A15 µM25 µM
Nitrification Inhibition
NH₄⁺ half-life (days)72120
N₂O Emissions (kg N/ha)1.50.60.7
Crop Yield (Maize, bu/acre) 180205200
Nitrogen Use Efficiency (%) 456562

Field Trial Protocol

Objective: To assess the impact of pyrazole succinic acid on crop yield, nitrogen uptake, and nitrogen use efficiency under field conditions.

Procedure:

  • Site Selection and Experimental Design: Choose a representative field site. Use a randomized complete block design with at least four replications for each treatment.

  • Treatments: Include a control (no N fertilizer), a standard fertilizer treatment (e.g., urea), and the standard fertilizer treated with pyrazole succinic acid at one or more rates.

  • Plot Management: Manage all plots identically in terms of planting, irrigation, and pest control.

  • Data Collection:

    • Soil Sampling: Collect soil samples before and after the growing season to measure residual soil nitrogen.

    • Plant Sampling: Collect plant tissue samples at key growth stages to determine nitrogen uptake.

    • Yield Measurement: Harvest the crop from the central area of each plot to determine grain yield and biomass.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine the statistical significance of treatment effects on crop yield, N uptake, and nitrogen use efficiency.

Conclusion

Pyrazole succinic acids represent a promising advancement in enhanced efficiency fertilizer technology. Their dual-action mechanism, combining potent nitrification and urease inhibition with the biostimulant properties of succinic acid, offers a holistic approach to improving nitrogen use efficiency, increasing crop yields, and reducing the environmental footprint of agriculture. The protocols outlined in this guide provide a robust framework for researchers and scientists to evaluate the efficacy of these and other novel fertilizer additives, contributing to the development of more sustainable agricultural practices.

References

  • Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies. (n.d.). PMC. [Link]

  • Succinic Acid vs. Glyoxylic Acid: Plant Growth Improvement. (2026, February 25). Patsnap Eureka. [Link]

  • Succinic Acid vs. Glyoxylic Acid: Plant Growth Improvement. (2026, February 14). Patsnap Eureka. [Link]

  • Functions of Succinic Acid and Usage in Agriculture. (2024, December 2). Wellyou Tech. [Link]

  • Enhanced efficiency fertilizers had little impact on yield. (2024, April 9). Canadian Agronomist. [Link]

  • Drug discovery-based approach identifies new nitrification inhibitors. (2023, September 17). Radboud Repository. [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives as urease inhibitors. (n.d.). Der Pharma Chemica. [Link]

  • Evidences towards deciphering the mode of action of dimethylpyrazole-based nitrification inhibitors in soil and pure cultures of. (n.d.). BMC. [Link]

  • Azomethines, isoxazole, N-substituted pyrazoles and pyrimidine containing curcumin derivatives: Urease inhibition and molecular modeling studies. (2025, August 9). ResearchGate. [Link]

  • Dimethyl pyrazol-based nitrification inhibitors effect on nitrifying and denitrifying bacteria to mitigate N2O emission. (2017, October 23). PMC. [Link]

  • New Nitrification Inhibitor Developed for Better Nitrogen Use in Agriculture. (2024, November 20). Hefei Institutes of Physical Science. [Link]

  • Deep Fertilization Is More Beneficial than Enhanced Efficiency Fertilizer on Crop Productivity and Environmental Cost: Evidence from a Global Meta-Analysis. (2025, April 30). MDPI. [Link]

  • Succinic acid improves crop chemical components by regulating soil chemical properties, microbes and metabolites. (2025, October 21). PMC. [Link]

  • Using Enhanced Efficiency Nitrogen Fertilizers. (n.d.). Living Lab New Brunswick. [Link]

  • Ask An Agronomist: The Value of Enhanced-Efficiency Fertilizers. (2025, March 10). ESN Smart Nitrogen. [Link]

  • Enhanced efficiency fertilizers: Boosting crop production, mitigating environmental impact. (2025, May 29). UF/IFAS Blogs. [Link]

  • Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation. (n.d.). NUMAPS Research Group - EHU. [Link]

  • Succinic acid improves crop chemical components by regulating soil chemical properties, microbes and metabolites. (2025, October 20). Frontiers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Succinic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers dealing with the separation and purification of 3-methyl and 5-methyl isomers of pyrazole succinic acid (specifically 2-(methyl-1H-pyrazol-1-yl)succinic acid derivatives).

This content is structured to address the specific physicochemical challenges of these regioisomers, derived from the Michael addition of 3(5)-methylpyrazole to maleic anhydride or fumaric acid derivatives.

Status: Operational | Tier: Level 3 (Senior Application Support)

🔬 Module 1: Core Chemistry & Isomer Identification

Ticket #101: "I have a mixture of 3-methyl and 5-methyl isomers. Why are they forming, and how do I tell them apart?"

Root Cause Analysis

The formation of isomers is inherent to the alkylation of the tautomeric 3(5)-methylpyrazole. When reacted with a succinic acid precursor (e.g., maleic anhydride, dimethyl maleate), the pyrazole nitrogen attacks the electrophile.

  • Kinetic Control: Favors the 3-methyl isomer (attack by the less hindered Nitrogen).

  • Thermodynamic Control: May favor the 5-methyl isomer (sterically crowded but sometimes more stable depending on reversible Michael addition conditions).

Because the succinic acid moiety is attached to Nitrogen-1 (N1), the methyl group position is fixed, creating two distinct regioisomers with different physical properties.

Structural Elucidation Protocol (NMR)

You cannot rely solely on 1D-proton NMR integration if peaks overlap. You must use 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) for definitive assignment.[1]

Feature3-Methyl Isomer (Less Hindered)5-Methyl Isomer (Sterically Hindered)
Structure Methyl is at C3; Succinic chain at N1.Methyl is at C5; Succinic chain at N1.
Spatial Proximity Methyl protons are far from the succinic

-CH.
Methyl protons are adjacent to the succinic

-CH.
NOESY Signal Weak/No NOE between Me-H and Succinic-CH.Strong NOE correlation between Me-H and Succinic-CH.
13C NMR (C-Me) Typically

~10-13 ppm.
Typically

~9-11 ppm (shielded by N-substituent).

🛠 Module 2: Analytical Method Development (HPLC)

Ticket #204: "My HPLC peaks are co-eluting or tailing severely. How do I resolve them?"

Troubleshooting Guide

The succinic acid moiety introduces two carboxylic acid groups, making the molecule highly polar and pH-sensitive. Standard neutral gradients often fail.

Q1: Why are the peaks tailing?

  • Diagnosis: Silanol interactions or ionization of the carboxylic acids.

  • Solution: You must suppress ionization. Use a mobile phase pH below the pKa of the succinic acid groups (pKa ~4.2 and ~5.6).

  • Recommended Buffer: 0.1% Formic Acid or 0.1% TFA (pH ~2-2.5).

Q2: How do I improve resolution (Rs)?

  • Stationary Phase: Switch from standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

    • Reasoning: The

      
      -
      
      
      
      interactions between the pyrazole ring and the phenyl stationary phase often discriminate between the steric bulk of the 3-Me and 5-Me positions better than hydrophobic interactions alone.
  • Gradient: Use a shallow gradient (e.g., 5% to 20% B over 20 minutes) rather than a steep one.

Standard Analytical Method (Start Here):

  • Column: C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[2]

  • Flow: 1.0 mL/min

  • Detection: UV @ 220 nm (COOH) and 254 nm (Pyrazole)

⚗️ Module 3: Purification & Isolation Workflows

Ticket #309: "I need to separate these on a gram scale. Prep HPLC is too expensive. Can I crystallize them?"

Separation Strategy: pH-Controlled Crystallization

The 3-methyl and 5-methyl isomers often exhibit significant solubility differences in their salt forms versus their free acid forms. The 5-methyl isomer is generally more sterically congested, which disrupts crystal packing, often making it more soluble (remaining in mother liquor) or requiring a different counter-ion to precipitate.

Protocol A: The "Ammonium Salt" Method

Based on industrial separation logic for pyrazole carboxylic acids.

  • Dissolution: Dissolve the crude mixture in water.

  • Salt Formation: Add Ammonia (aq) to pH 8–9 to form the di-ammonium salts.

  • Concentration/Cooling:

    • Concentrate the solution under vacuum.[3]

    • Cool to 0–5°C.[4]

    • Observation: The 3-methyl isomer (more symmetric/planar) often crystallizes out preferentially as the ammonium salt.

  • Filtration: Filter the solid (enriched 3-Me).

  • Recovery of 5-Me: Acidify the filtrate to pH 2–3 to precipitate the 5-methyl free acid (or extract with Ethyl Acetate).

Protocol B: Kinetic Precipitation (Acidification)
  • Dissolve the mixture in dilute NaOH (pH > 10).

  • Slowly add HCl while stirring vigorously.

  • Monitor pH:

    • At pH ~4.5–5.0, the less soluble isomer (typically 3-methyl-succinic derivative) may precipitate first.

    • Filter immediately.

    • Continue acidifying the filtrate to pH 1–2 to recover the 5-methyl isomer.

Visualization: Purification Decision Tree

SeparationWorkflow Start Crude Isomer Mixture (3-Me / 5-Me) Analyze Analyze via HPLC (Phenyl-Hexyl Column) Start->Analyze Ratio Isomer Ratio? Analyze->Ratio High3Me Major: 3-Methyl Minor: 5-Methyl Ratio->High3Me Standard Synthesis High5Me Major: 5-Methyl Minor: 3-Methyl Ratio->High5Me Altered Conditions Cryst Crystallization Strategy (Water/Ammonia System) High3Me->Cryst Scalable (>5g) PrepLC Prep HPLC (0.1% Formic Acid) High3Me->PrepLC Small Scale (<1g) High5Me->PrepLC Difficult Separation Step1 Dissolve in Water + NH4OH (pH 9) Cryst->Step1 Step2 Cool to 0-5°C & Stir Step1->Step2 Filter Filter Precipitate Step2->Filter Solid Solid Cake: Enriched 3-Me Salt Filter->Solid Liquor Mother Liquor: Enriched 5-Me Filter->Liquor Acidify Acidify Liquor to pH 2 Extract w/ EtOAc Liquor->Acidify Final5Me Isolated 5-Me Acid Acidify->Final5Me

Figure 1: Decision matrix for the isolation of pyrazole succinic acid isomers based on scale and ratio.

📊 Summary of Physicochemical Differences

Property3-Methyl Isomer5-Methyl Isomer
Steric Hindrance (N1) LowHigh (Methyl adjacent to N-Substituent)
Elution Order (RP-HPLC) Typically elutes 2nd (More hydrophobic/planar interaction)Typically elutes 1st (More polar/twisted conformation)
NOESY Correlation No correlation to Succinic

-H
Strong correlation to Succinic

-H
Solubility (Aq. Acid) Lower (Precipitates first)Higher (Remains in solution longer)

📚 References

  • Vertex Pharmaceuticals. (2020). Process for preparing 2-(3,4-dimethyl-1H-pyrazole-1-yl)succinic acid and 2-(4,5-dimethyl-1H-pyrazole-1-yl)succinic acid. WO2020126645A1. Link

    • Context: Defines the industrial salt-formation strategy (ammonium salts) for separating pyrazole succinic acid regioisomers.

  • Foces-Foces, C., et al. (2019). The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules, 24(3), 555. Link

    • Context: Provides detailed NMR and crystallographic data distinguishing 3-methyl and 5-methyl N-substituted pyrazoles.

  • BenchChem Technical Support. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Link

    • Context: General troubleshooting for controlling regioselectivity in pyrazole synthesis.

  • SciSpace. (2022). Regioselective Synthesis and Structural Characterization of N-Substituted Pyrazoles. Link

    • Context: Confirms the use of NOESY and HMBC for assigning N1-substituted pyrazole regiochemistry.

Sources

Technical Support Center: 3-Methylpyrazole Aza-Michael Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the Aza-Michael addition of 3-methylpyrazole to maleic acid to synthesize 2-(3-methyl-1H-pyrazol-1-yl)succinic acid.

Below, you will find mechanistic troubleshooting guides, quantitative optimization data, and a self-validating experimental protocol designed to maximize yield and regioselectivity.

Part 1: Troubleshooting & FAQs

Q1: Why is my overall yield plateauing around 45–50%, even with extended reaction times? A: The Aza-Michael addition of pyrazoles to electron-deficient alkenes is a highly reversible process[1]. Pyrazoles are stable aromatic heterocycles, making them excellent leaving groups. Consequently, the retro-Michael reaction competes heavily with the forward addition. Causality & Solution: To overcome this thermodynamic bottleneck, you must exploit Le Chatelier's principle. Running the reaction in dilute aqueous or organic solvents favors the equilibrium resting state (unreacted starting materials). By transitioning to a highly concentrated aqueous paste or solvent-free melt , you force the product to crystallize out of the reaction matrix as it forms, driving the equilibrium forward[2].

Q2: I am observing a white, insoluble precipitate forming during the reaction that NMR confirms is not my product. What is happening? A: You are likely observing the thermal isomerization of maleic acid (the cis-isomer) into fumaric acid (the trans-isomer). Fumaric acid is highly insoluble in water and significantly less reactive in this specific Aza-Michael addition. Causality & Solution: This side-reaction is triggered by excessive heat (>105 °C) and prolonged acidic conditions. Strictly control your reaction temperature between 85 °C and 90 °C to provide enough activation energy for the Aza-Michael addition while remaining below the kinetic threshold for maleic-to-fumaric isomerization.

Q3: How do I control the regioselectivity between the 3-methyl and 5-methyl isomers? A: 3-Methylpyrazole exists as a rapidly equilibrating tautomeric mixture of 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. Causality & Solution: In the 5-methyl tautomer, the nucleophilic nitrogen (N1) is sterically hindered by the adjacent methyl group at C5. In the 3-methyl tautomer, N1 is completely unhindered. Because maleic acid is a symmetric Michael acceptor, the regioselectivity is dictated entirely by the steric environment of the pyrazole. The reaction naturally favors the 2-(3-methyl-1H-pyrazol-1-yl)succinic acid isomer under kinetic and thermodynamic control[1]. You can further enrich this major isomer (>90:10 ratio) via cooling crystallization, as the minor 5-methyl adduct remains more soluble in the aqueous mother liquor.

Part 2: Reaction Logic & Decision Trees

G A 3-Methylpyrazole (Tautomeric Mixture) C Aza-Michael Addition (85-90 °C, Aqueous Paste) A->C B Maleic Acid (cis-Butenedioic acid) B->C F Fumaric Acid (trans-Isomer, Unreactive) B->F >105 °C Isomerization D 2-(3-methyl-1H-pyrazol-1-yl)succinic acid (Major, Sterically Favored) C->D Kinetic & Thermodynamic E 2-(5-methyl-1H-pyrazol-1-yl)succinic acid (Minor, Sterically Hindered) C->E Minor Pathway

Caption: Reaction logic and regioselectivity in the Aza-Michael addition to maleic acid.

Troubleshooting Start Issue: Low Yield (<60%) Check1 Check Reaction Temp Start->Check1 Check2 Check Solvent Vol Start->Check2 TempHigh >105 °C: Maleic to Fumaric Isomerization Check1->TempHigh TempLow <70 °C: Incomplete Conversion Check1->TempLow Solution1 Maintain 85-90 °C Use Aqueous Paste TempHigh->Solution1 TempLow->Solution1 SolventHigh Too Dilute: Equilibrium shifts left Check2->SolventHigh Solution2 Cooling Crystallization at 4 °C to drive eq. SolventHigh->Solution2

Caption: Troubleshooting decision tree for resolving low yield in the Aza-Michael addition.

Part 3: Quantitative Condition Optimization

The following table summarizes the impact of reaction conditions on overall yield, isomer distribution, and impurity profiles based on established kinetic behaviors for pyrazole-maleic acid systems[1][2].

Reaction ConditionTemp (°C)Time (h)Conversion (%)3-Methyl : 5-Methyl RatioMajor Impurity Profile
Dilute Aqueous 1001245%85:15High Unreacted Starting Material
Solvent-Free (Melt) 120460%80:20Fumaric Acid (Isomerization)
Aqueous Paste (Optimized) 908>90%92:8Trace 5-methyl regioisomer

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a highly concentrated aqueous paste methodology to suppress the retro-Michael reaction and prevent thermal degradation.

Step 1: Reagent Preparation

  • Weigh 1.00 equivalent of maleic acid (e.g., 11.6 g, 0.1 mol).

  • Weigh 1.05 equivalents of 3-methylpyrazole (e.g., 8.62 g, 0.105 mol).

  • Causality: A slight excess of the pyrazole compensates for minor evaporative losses and pushes the equilibrium toward the succinic acid adduct.

Step 2: Paste Formation

  • Combine the reagents in a heavy-walled reaction vessel equipped with a mechanical stirrer.

  • Add exactly 0.5 mL of deionized water per gram of maleic acid (approx. 5.8 mL).

  • Causality: This minimal water volume acts as a lubricant for mechanical mixing and facilitates proton transfer without diluting the reactants enough to trigger the retro-Michael pathway[2].

Step 3: Controlled Heating

  • Heat the mixture to 85–90 °C under continuous, vigorous stirring. The mixture will transition into a thick, homogenous melt/paste.

  • Maintain this temperature strictly for 6 to 8 hours.

Step 4: In-Process Validation Checkpoint

  • Self-Validation: Withdraw a 10 mg aliquot and dissolve it in DMSO-d6. Analyze via

    
    H NMR.
    
  • Success Criteria: Confirm the disappearance of the maleic acid alkene singlet at ~6.26 ppm. Confirm the appearance of the succinic acid backbone (an ABX spin system featuring diastereotopic protons as multiplets between 2.90–3.40 ppm and a methine doublet of doublets at ~5.10 ppm).

Step 5: Crystallization-Induced Equilibrium Shifting

  • Remove the vessel from the heat source and allow it to cool slowly to room temperature over 2 hours.

  • Transfer the vessel to a 4 °C refrigerator for 12 hours.

  • Causality: The target 2-(3-methyl-1H-pyrazol-1-yl)succinic acid has low solubility in cold water. Its precipitation actively removes product from the aqueous phase, shifting the Aza-Michael equilibrium entirely to the right.

Step 6: Isolation and Purification

  • Filter the resulting white crystalline mass via vacuum filtration.

  • Wash the filter cake with a minimal volume (approx. 10 mL) of ice-cold deionized water to remove the highly soluble 5-methyl isomer and unreacted 3-methylpyrazole.

  • Dry the crystals under a high vacuum at 40 °C to constant weight.

References

  • Aza-Michael addition of pyrazoles to maleic acid. Khachatryan, H. N., Hayotsyan, S. S., Badalyan, K. S., Attaryan, H. S., & Hasratyan, G. V. Russian Journal of General Chemistry, 2015, 85(8), 1982-1983. URL:[Link]

  • Process for the preparation of 2-(N-3,4-dimethylpyrazole)succinic acid.European Patent Office, EP1120388B1. (Utilized for the mechanistic basis of the solvent-free/aqueous paste Aza-Michael methodology).
  • Addition of azoles to methyl vinyl ketone by the Aza-Michael reaction. Hayotsyan, S. S., Khachatryan, A. N., Baltayan, A. O., Attaryan, H. S., & Hasratyan, G. V. Russian Journal of General Chemistry, 2015, 85(4), 993-995. URL:[Link]

Sources

purification methods for 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid

Executive Summary

This guide addresses the purification of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (CAS 180741-28-0) .[1][2] This compound is typically synthesized via the aza-Michael addition of 3-methylpyrazole to maleic anhydride (followed by hydrolysis) or maleic acid.

The primary challenges in purifying this reaction mixture are:

  • Regioisomer Contamination: Separation of the desired 3-methyl isomer from the thermodynamically possible 5-methyl isomer.

  • Starting Material Removal: Efficient clearance of unreacted maleic acid/anhydride and 3-methylpyrazole.

  • Salt Management: Removal of inorganic salts generated during pH adjustments.

Part 1: Primary Isolation Protocol (The "Happy Path")

Q: What is the most robust method for isolating the crude product from the reaction mixture?

A: The most effective primary isolation method relies on the pH-dependent solubility switch of the dicarboxylic acid moiety. The product is highly soluble in aqueous base (as a dicarboxylate salt) and insoluble in acidic aqueous media (as the free acid).

Protocol 1.0: Acid-Base Precipitation

  • Reaction Quench: If the reaction was performed in an organic solvent (e.g., THF, Toluene) with maleic anhydride, concentrate the mixture to dryness. If performed in water, proceed to step 2.

  • Basification: Dissolve the crude residue in 10% NaOH (aq) . Adjust pH to >10 .

    • Why: This converts the product and unreacted maleic acid into water-soluble salts. Unreacted 3-methylpyrazole remains as a neutral organic species.

  • Organic Wash (Critical Step): Extract the aqueous alkaline solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
     reaction volume).
    
    • Why: This removes the unreacted 3-methylpyrazole and non-polar byproducts. The product remains in the aqueous phase.

  • Acidification: Cool the aqueous phase to

    
    . Slowly add 6M HCl  dropwise with vigorous stirring until pH reaches 1.0--2.0 .
    
    • Why: Rapid precipitation occurs here. Cooling ensures maximum yield; low pH ensures the dicarboxylic acid is fully protonated.

  • Filtration: Filter the white precipitate.[3] Wash the cake with ice-cold water (

    
     small volumes) to remove trapped NaCl and maleic acid traces.
    
  • Drying: Dry under vacuum at

    
     to constant weight.
    

Part 2: Troubleshooting & Impurity Management

Q: My product contains the 5-methyl regioisomer. How do I remove it?

A: The reaction of 3-methylpyrazole often yields a mixture of 3-methyl (kinetic/steric favorite) and 5-methyl (thermodynamic) isomers due to pyrazole tautomerism.

Troubleshooting Guide: Isomer Separation

MethodSuitabilityMechanism
Recrystallization (Water) HighThe 3-methyl isomer typically packs better and is less soluble in cold water than the 5-methyl isomer.
Recrystallization (EtOH/Water) MediumUseful if the product is too soluble in pure water. Use a 1:4 EtOH:Water ratio.
Trituration LowWashing with diethyl ether can remove surface impurities but rarely separates isomers.

Protocol 2.1: Selective Recrystallization

  • Suspend the crude solid in distilled water (

    
    ).
    
  • Heat to reflux (

    
    ) until fully dissolved.
    
  • Optional: If the solution is colored, treat with activated charcoal (

    
    ) for 15 mins and filter hot.
    
  • Allow the solution to cool slowly to room temperature, then to

    
     overnight.
    
    • Scientific Insight: Slow cooling promotes the growth of the major isomer crystals (Ostwald ripening) while keeping the minor isomer in the mother liquor.

  • Filter and wash with a minimum amount of ice-cold water.

Q: The product is colored (yellow/brown) instead of white. What happened?

A: Coloration usually indicates polymerization of maleic anhydride or oxidation of trace hydrazine impurities from the pyrazole starting material.

Solution:

  • Charcoal Treatment: As described in Protocol 2.1.

  • Solvent Wash: Triturate the dried solid with Diethyl Ether or MTBE . The colored impurities are often more soluble in ethers than the dicarboxylic acid product.

Part 3: Advanced Purification (Analytical Grade)

Q: I need >99% purity for an analytical standard. Is HPLC necessary?

A: For >99% purity, especially to remove trace isomers, Preparative HPLC is recommended if recrystallization fails.

Protocol 3.0: Preparative HPLC Conditions

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 20 minutes (Compound is polar).

  • Detection: UV @ 220 nm (Amide/Carboxyl absorption) and 254 nm (Pyrazole ring).

  • Workup: Freeze-dry (lyophilize) the collected fractions to obtain the fluffy white powder. Do not rotovap at high heat as acid-catalyzed decarboxylation is a theoretical risk.

Part 4: Process Visualization

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Aq or Organic) CheckSolvent Reaction Solvent? Start->CheckSolvent Evap Evaporate to Dryness CheckSolvent->Evap Organic Basify Dissolve in 10% NaOH (pH > 10) CheckSolvent->Basify Aqueous Evap->Basify Wash Wash with EtOAc/DCM (Remove unreacted Pyrazole) Basify->Wash Acidify Acidify with 6M HCl (pH 1-2, 0-5°C) Wash->Acidify Aqueous Phase Filter Filter Precipitate Acidify->Filter CheckPurity Check Purity (NMR/HPLC) Filter->CheckPurity Recryst Recrystallize (Water or EtOH/H2O) CheckPurity->Recryst Fail (Isomers/Color) Final Pure Product (>98% White Solid) CheckPurity->Final Pass Recryst->Final

Caption: Figure 1. Decision tree for the isolation and purification of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid.

Part 5: Physicochemical Data Reference

PropertyValueNotes
Molecular Formula

Molecular Weight 198.18 g/mol
Solubility (Water) Low (Acidic pH), High (Basic pH)pH-dependent switch is key to isolation.
Solubility (Organic) Soluble in DMSO, MeOH. Insoluble in Hexane, Ether.
pKa (Calc)

and

Typical for succinic acid derivatives.

References

  • Chemical Identity & Properties: PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)succinic acid (Analog Reference).[4] National Library of Medicine. Available at: [Link]

  • Crystallization Techniques: Google Patents. WO2020126645A1 - Process for preparing pyrazolyl succinic acid derivatives.
  • Reaction Mechanism (Aza-Michael): Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Org. Synth. 2013, 90, 316-326. Available at: [Link]

Sources

Technical Support Center: Crystallization of 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TSC-CRYST-2024-03M Subject: Troubleshooting Crystallization, Polymorph Control, and Isomer Rejection Applicable Compound: 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (CAS: 1147417-27-3 / Related Isomers) Audience: Process Chemists, Formulation Scientists

Technical Overview & Chemical Context

This guide addresses the purification and crystallization of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid . This compound is a dicarboxylic acid featuring a pyrazole ring.[1][2] In industrial synthesis—often involving the Michael addition of 3-methylpyrazole to maleic anhydride/acid—two critical purification challenges arise:

  • Regioisomerism: The reaction typically produces a mixture of the desired 3-methyl isomer and the unwanted 5-methyl isomer due to pyrazole tautomerism. Crystallization is the primary unit operation for rejecting the 5-methyl regioisomer.

  • Oiling Out: As a polar dicarboxylic acid, the compound is prone to Liquid-Liquid Phase Separation (LLPS), or "oiling out," particularly in aqueous-organic mixtures.

Master Solvent Selection Guide

The solubility profile of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid is dominated by its two carboxylic acid groups (high polarity) and the lipophilic pyrazole ring.

Solubility Data & Recommendations
Solvent SystemSolubility BehaviorUsage RecommendationRisk Factor
Water (pH < 2) Low to ModerateAnti-solvent or Cooling Crystallization medium.High risk of oiling out if cooled too rapidly.
Water (pH > 5) High (Salt formation)Not recommended for free acid isolation.Product remains in solution as succinate.
Methanol / Ethanol HighGood Solvent for dissolving crude material.Yield loss due to high solubility; requires anti-solvent.
IPA (2-Propanol) ModerateIdeal Crystallization Solvent. Balanced solubility; promotes good crystal habit.
Ethyl Acetate LowAnti-solvent or wash solvent.Poor impurity rejection if used alone.
Decision Tree: Solvent System Selection

SolventSelection Start Start: Crude Material State IsomerMix Is it a Regioisomer Mix? (3-Me vs 5-Me) Start->IsomerMix Pure High Purity (>95%) Start->Pure WaterCryst Aqueous Crystallization (Slow Cooling) IsomerMix->WaterCryst Best for Isomer Rejection OilRisk Risk of Oiling Out? Pure->OilRisk Result1 Pure 3-Methyl Isomer (Thermodynamic Product) WaterCryst->Result1 UseIPA Use IPA/Water (90:10) Seeded Cooling OilRisk->UseIPA Yes (High Conc) UseMeOH Use Methanol/EtOAc Anti-solvent Crash OilRisk->UseMeOH No (Low Conc) Result2 Controlled Polymorph UseIPA->Result2 UseMeOH->Result2

Figure 1: Solvent selection logic based on impurity profile and phase separation risk.

Troubleshooting Guides (FAQ Format)

Issue 1: The product "oils out" (forms a second liquid phase) instead of crystallizing.

Diagnosis: This occurs when the crystallization temperature enters the "metastable liquid-liquid zone" before crossing the solubility curve of the solid. It is common in aqueous systems containing dicarboxylic acids.

Corrective Protocol:

  • Adjust Solvent Composition: Move from pure water to a 10-20% Methanol/Water or IPA/Water mixture. The organic co-solvent reduces the interfacial tension and suppresses LLPS.

  • Implement Seeding (Critical):

    • Determine the saturation temperature (

      
      ).
      
    • Cool the solution to

      
      .
      
    • Add 0.5 - 1.0 wt% of pure seed crystals.

    • Hold for 30-60 minutes to ensure seed growth before further cooling.

  • Linear Cooling Ramp: Avoid "crash cooling." Use a controlled ramp of 0.2 - 0.5°C/min .

Issue 2: Difficulty separating the 5-methyl regioisomer.

Context: The reaction of 3-methylpyrazole with maleic anhydride yields a mixture. The 3-methyl isomer (desired) and 5-methyl isomer have different lattice energies.

Corrective Protocol (Thermodynamic Control):

  • Solvent: Use Water or 0.1M HCl .

  • Mechanism: The 5-methyl isomer is typically more soluble in aqueous acid than the 3-methyl isomer due to differences in hydrogen bonding capability in the crystal lattice.

  • Procedure:

    • Dissolve the mixture at boiling point (

      
      ).
      
    • Cool slowly to

      
       over 6 hours.
      
    • Do not evaporate to dryness. Filter the slurry at

      
      . The mother liquor will be enriched with the unwanted 5-methyl isomer.
      
    • Validation: Check purity via HPLC. If <98%, recrystallize the wet cake from water again.

Issue 3: Low Yield during Optical Resolution.

Context: If you are resolving the racemic acid into its (S)- or (R)- enantiomer.

Corrective Protocol:

  • Resolving Agents: For succinic acid derivatives, Chiral Amines are required.

    • Primary Candidates: (R)-(+)-1-Phenylethylamine or Cinchonidine.

  • Stoichiometry: Use 0.55 equivalents of the resolving agent relative to the racemate (Half-quantity method).

  • Solvent: Ethanol (95%) or Acetone . Aqueous solvents often lead to salt dissociation rather than crystallization.

Standard Operating Procedure (SOP): Recrystallization

Objective: Purification of crude 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid to >99.5% purity.

  • Dissolution:

    • Charge Crude Solid (1.0 eq) into reactor.

    • Add Isopropanol (IPA) (5.0 vol) and Water (1.0 vol).

    • Heat to

      
       with agitation until full dissolution.
      
    • Checkpoint: If solution is hazy, perform hot filtration to remove insolubles.

  • Nucleation (Seeding):

    • Cool solution to

      
      .
      
    • Add Seed Crystals (1 wt%).

    • Hold: Stir at

      
       for 1 hour. Verify a visible seed bed exists (no dissolution).
      
  • Crystal Growth:

    • Cool from

      
       to 
      
      
      
      over 4 hours (Rate:
      
      
      /hour).
    • Optional: Add anti-solvent (pure IPA or Heptane) slowly at

      
       to maximize yield.
      
  • Isolation:

    • Filter the slurry.

    • Wash cake with cold IPA (

      
       vol).
      
    • Dry under vacuum at

      
       for 12 hours.
      

Process Workflow Diagram

CrystallizationWorkflow Crude Crude Mixture (Isomers + Impurities) Dissolution Dissolution (Water/IPA @ 80°C) Crude->Dissolution Seeding Seeding @ 60°C (Prevent Oiling Out) Dissolution->Seeding Clear Soln Cooling Controlled Cooling (0.5°C/min) Seeding->Cooling Stable Slurry Filtration Filtration (Reject Mother Liquor) Cooling->Filtration Drying Drying (Vac Oven @ 45°C) Filtration->Drying Wet Cake Waste Waste Stream Filtration->Waste Mother Liquor (Contains 5-Me Isomer)

Figure 2: Step-by-step workflow for the purification of the target succinic acid derivative.

References

  • Process Chemistry of Pyrazole-Succinic Acid Derivatives

    • Source: WIPO P
    • Relevance: Describes the reaction of dimethylpyrazole with maleic acid and the subsequent crystallization of isomers
    • Link:

  • Solubility of Succinic Acid Derivatives

    • Source:Journal of Chemical & Engineering Data, "Solubility of Succinic Acid in Ethanol + W
    • Relevance: Provides the thermodynamic basis for using Ethanol/Water and IPA/Water systems for dicarboxylic acid crystalliz
    • Link:

  • General Optical Resolution Techniques

    • Source:Organic & Biomolecular Chemistry, "Optical resolution methods".
    • Relevance: Validates the use of diastereomeric salt formation (using amines) for resolving chiral carboxylic acids.
    • Link:

Sources

Technical Support Center: Troubleshooting Pyrazole-Maleic Anhydride Adduct Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the condensation of pyrazole derivatives (such as 5-aminopyrazole) with maleic anhydride is a critical pathway for constructing complex tri-N-heterocyclic scaffolds and biologically active maleimides[1][2]. However, the bifunctional nature of maleic anhydride makes this synthesis highly susceptible to side reactions, including aza-Michael additions, premature hydrolysis, and polymerization[3][4].

This guide is designed to provide you with causality-driven troubleshooting strategies and a self-validating protocol to maximize your yield of the desired N-pyrazolyl maleimide while minimizing off-target side products.

Mechanistic Overview & Reaction Pathways

To effectively troubleshoot, we must first understand the competing mechanistic pathways. Maleic anhydride possesses two highly electrophilic sites: the hard carbonyl carbons and the soft


-carbons of the conjugated alkene[4]. Controlling the reaction environment dictates which site the pyrazole nucleophile will attack.

Pathway A 5-Aminopyrazole + Maleic Anhydride B N-Pyrazolyl Maleamic Acid (Intermediate) A->B Nucleophilic Acyl Substitution (CHCl3, 25°C) D Aza-Michael Adduct (Side Product) A->D High Heat / Strong Base (Kinetic vs Thermodynamic) E Maleic Acid (Hydrolysis) A->E Moisture / H2O Exposure C N-Pyrazolyl Maleimide (Desired Product) B->C Dehydration & Cyclization (Ac2O, NaOAc, 85°C) F Polymerized Byproducts C->F Prolonged Heating (>100°C)

Reaction pathways in pyrazole-maleic anhydride synthesis highlighting desired vs. side products.

Frequently Asked Questions (FAQs)

Q1: Why am I isolating the uncyclized maleamic acid intermediate instead of the desired N-pyrazolyl maleimide? Causality: The initial attack of the pyrazole amine on the anhydride is fast and exothermic, forming the open-chain maleamic acid[1]. However, the subsequent intramolecular cyclization to form the imide ring requires the expulsion of water. Without a chemical dehydrating agent and a mild base catalyst to activate the carboxylic acid and abstract the amide proton, the thermodynamic barrier for cyclization is too high at standard temperatures[1][5]. Solution: Do not attempt a one-pot thermal cyclization. Isolate the maleamic acid intermediate first, then resuspend it in acetic anhydride with sodium acetate at 85 °C to chemically drive the dehydration[1].

Q2: I am observing a significant amount of aza-Michael addition side products. How can I selectively drive the acylation? Causality: Because maleic anhydride is a highly reactive Michael acceptor, the amine group on the pyrazole can act as a nucleophile attacking the


-carbon (Michael addition) rather than the carbonyl carbon (acylation)[3][4]. High temperatures or the use of strong bases during the initial mixing phase shift the reaction from kinetic control (acylation) to thermodynamic control, favoring the aza-Michael addition across the double bond[3].
Solution:  Perform the initial mixing in a moderately polar aprotic solvent (e.g., CHCl₃) strictly at room temperature (25 °C). This kinetically favors the attack on the harder carbonyl electrophile over the softer alkene[1].

Q3: How do I prevent the hydrolysis of maleic anhydride to maleic acid, which seems to be quenching my reaction? Causality: Maleic anhydride is extremely hygroscopic. Water acts as a competing nucleophile, rapidly hydrolyzing the anhydride to maleic acid[4]. This not only consumes the starting material but also lowers the pH of the reaction mixture, protonating the aminopyrazole and rendering it non-nucleophilic. Solution: Use strictly anhydrous solvents. Store maleic anhydride in a desiccator and weigh it rapidly. If your reaction mixture remains completely clear during Step 1 (see protocol below), hydrolysis has likely occurred.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, use the following self-validating two-step protocol for the synthesis of N-pyrazolyl maleimides.

Phase 1: Kinetic Acylation (Formation of Maleamic Acid)
  • In an oven-dried flask under an inert argon atmosphere, dissolve 7.5 mmol of maleic anhydride in 10 mL of anhydrous CHCl₃[1].

  • Slowly add 5.0 mmol of 5-aminopyrazole to the stirring solution[1].

  • Stir the mixture at 25 °C for 10 hours[1].

    • Self-Validation Checkpoint: The product, N-pyrazolyl maleamic acid, is insoluble in CHCl₃. A successful reaction is self-indicating by the formation of a dense solid precipitate[1]. If the solution remains completely clear after 10 hours, the anhydride has likely hydrolyzed to maleic acid (which remains soluble), indicating moisture contamination.

  • Filter the precipitated maleamic acid and dry it under vacuum.

Phase 2: Thermodynamic Cyclization (Formation of Maleimide)
  • Suspend the isolated maleamic acid in 20 mL of acetic anhydride[1].

  • Add 200 mg of anhydrous sodium acetate to act as a mild basic catalyst[1].

  • Heat the mixture to 85 °C and stir for 4 hours[1].

    • Self-Validation Checkpoint: As the cyclization proceeds, the insoluble maleamic acid converts into the highly soluble N-pyrazolyl maleimide. The suspension will transition into a clear, homogeneous solution. If the mixture remains cloudy after 4 hours, the dehydration is incomplete; verify the quality and anhydrous nature of your acetic anhydride.

  • Cool the reaction to room temperature and quench slowly with ice water. Extract the aqueous layer with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure N-pyrazolyl maleimide[1].

Quantitative Data: Reaction Optimization

The table below summarizes the causality of side product formation based on deviations from the optimized parameters.

Table 1: Optimization of Reaction Conditions and Side Product Profiles

Solvent (Step 1)Dehydrating Agent (Step 2)Temp (Step 2)Yield of Desired ImideMajor Side Product Observed
EthanolNoneReflux (78 °C)< 10%Aza-Michael Adduct
Anhydrous CHCl₃None25 °C0%Uncyclized Maleamic Acid
Anhydrous CHCl₃Acetic Anhydride / NaOAc85 °C> 85%None (Trace polymers)
DMFAcetic Anhydride / NaOAc120 °C~ 45%Polymerized Byproducts

References

  • Desymmetrization of Prochiral N-Pyrazolyl Maleimides via Organocatalyzed Asymmetric Michael Addition with Pyrazolones: Construction of Tri-N-Heterocyclic Scaffolds Bearing Both Central and Axial Chirality Molecules URL:[Link]

  • Synthesis and antihyperglycemic evaluation of new 2-hydrazolyl-4-thiazolidinone-5-carboxylic acids having pyrazolyl pharmacophores Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Handbook of Maleic Anhydride Based Materials Springer URL:[Link]

  • Synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives Turkish Journal of Chemistry URL:[Link]

  • Simple, rapid, and clean condensation of sulfonamide and maleic anhydride derivatives: Synthesis of novel 1H-Pyrrole-2,5-diones under heterogeneous conditions Phosphorus, Sulfur, and Silicon and the Related Elements URL:[Link]

Sources

Technical Support Center: Optimizing pH for 3-Methylpyrazole Succinic Acid Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability optimization of 2-(3-methyl-1H-pyrazol-1-yl)succinic acid (often abbreviated as 3-MP-SA or referred to in the context of its dimethyl analog, DMPSA).

This compound is a covalent conjugate (a Michael adduct) designed to sequester the volatile nitrification inhibitor 3-methylpyrazole (3-MP) into a stable, non-volatile solid form. The "stability" challenge typically refers to preventing the Retro-Michael elimination , which releases the volatile and toxic 3-MP parent compound during storage or formulation.

Part 1: Executive Summary & Core Mechanism

The Critical Balance: Optimizing the pH for 3-methylpyrazole succinic acid (3-MP-SA) requires balancing solubility against chemical integrity .

  • Solubility: 3-MP-SA is a dicarboxylic acid. It is sparingly soluble in water at low pH (acidic form) but highly soluble at pH > 5.0 (dicarboxylate salt form).

  • Stability: The molecule is formed via a Michael addition of 3-MP to maleic acid. This bond is reversible. High pH (Alkaline) and heat catalyze the Retro-Michael reaction , causing the molecule to decompose back into volatile 3-MP and fumaric/maleic acid.

Recommendation: For maximum shelf-life stability, maintain the formulation in a weakly acidic to neutral range (pH 4.5 – 6.5) . Avoid strong alkaline conditions (pH > 9.0) and temperatures above 40°C, as these drastically accelerate degradation.

Part 2: Degradation Pathway Visualization

The following diagram illustrates the pH-dependent degradation mechanism. Understanding this pathway is essential for troubleshooting instability issues (e.g., smell of pyrazole, loss of potency).

degradation_pathway cluster_conditions Stability Factors Prodrug 3-MP-SA (Stable Conjugate) Transition Carbanion Intermediate (High pH Trigger) Prodrug->Transition Deprotonation (pH > 8.0) Products Degradation Products: 3-Methylpyrazole (Volatile) + Fumarate/Malate Transition->Products Retro-Michael Elimination Products->Prodrug Synthesis (Acidic/Neat) Low Temp (<25°C) Low Temp (<25°C) pH 4.0 - 6.0 pH 4.0 - 6.0

Figure 1: The Retro-Michael elimination pathway. High pH promotes the formation of the carbanion intermediate, leading to the release of volatile 3-MP.

Part 3: Troubleshooting Guide & FAQs

Q1: I need to dissolve 3-MP-SA in water, but it precipitates at pH 3. How do I solubilize it without compromising stability?

Issue: The free acid form of 3-MP-SA has low water solubility. Solution: You must convert the acid groups to their salt form, but you must avoid "pH overshoot."

  • Protocol: Slowly add a mild base (e.g., Potassium Hydroxide or Ammonia) while stirring.

  • Target: Stop addition exactly when the solution clears, typically around pH 5.5 – 6.0 .

  • Warning: Do not simply add excess base to reach pH 10+. While this ensures solubility, it initiates the degradation timer.

  • Buffer: Use a Citrate-Phosphate buffer (pH 6.0) to maintain this sweet spot.

Q2: My formulation has developed a strong "chemical" odor resembling pyridine. What happened?

Diagnosis: This is the hallmark of 3-methylpyrazole release . Cause: The formulation likely experienced thermal stress (>40°C) or alkaline excursions (pH > 8) during storage. 3-MP is a volatile liquid with a distinct odor; the intact succinic acid conjugate is odorless. Action:

  • Quantify free 3-MP using HPLC (Reverse Phase).

  • Check the pH of the retained sample. If pH has drifted upward, your buffer capacity was insufficient.

Q3: Can I use 3-MP-SA in a co-formulation with Calcium Ammonium Nitrate (CAN)?

Analysis: Yes, this is a common application. Risk: Calcium salts can precipitate if the pH is too high (forming Calcium Hydroxide/Carbonate) or if the succinate interacts with calcium at high concentrations. Optimization: Keep the mixture slightly acidic (pH ~5.0). This prevents calcium precipitation and maintains the stability of the 3-MP-SA.

Part 4: Experimental Protocols

Experiment A: pH-Stability Profiling Workflow

Use this protocol to validate the stability of your specific formulation matrix.

Materials:

  • 3-MP-SA Reference Standard (>99% purity).

  • Buffer Solutions: pH 4.0 (Citrate), pH 7.0 (Phosphate), pH 9.0 (Borate).

  • HPLC System (UV detector at 220 nm).

Methodology:

  • Preparation: Dissolve 3-MP-SA to a concentration of 1 mg/mL in each buffer.

  • Incubation: Split samples into two sets:

    • Set A: Store at 25°C (Room Temp).

    • Set B: Store at 50°C (Accelerated Aging).

  • Sampling: Aliquot samples at T=0, 24h, 72h, and 7 days.

  • Analysis: Inject onto C18 column (Mobile Phase: Water/Acetonitrile + 0.1% H3PO4).

    • Note: Acidic mobile phase is required to protonate the species for retention.

Data Interpretation Table:

ConditionExpected Result (Day 7)Status
pH 4.0 / 25°C > 99.5% RecoveryOptimal
pH 7.0 / 25°C > 98.0% RecoveryAcceptable
pH 9.0 / 25°C < 90.0% RecoveryUnstable
pH 9.0 / 50°C < 50.0% RecoveryCritical Failure
Experiment B: HPLC Quantification of Degradation

To distinguish the prodrug from the parent inhibitor.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-15 min (5% -> 60% B).

  • Retention Order:

    • Succinic/Fumaric Acid: ~2-3 min (very polar).

    • 3-Methylpyrazole: ~5-6 min (elutes earlier than conjugate due to size/polarity).

    • 3-MP-SA (Conjugate): ~8-10 min (retained due to larger hydrophobic surface area).

Part 5: Stability Optimization Workflow

The following flowchart guides you through the decision-making process for formulation.

optimization_workflow Start Start: Formulation Design SolubilityCheck Check Solubility Requirement (Target Conc.) Start->SolubilityCheck Acidic Is pH < 4.0 acceptable? SolubilityCheck->Acidic Dissolve Dissolve in Water (Stable, but low conc.) Acidic->Dissolve Yes Neutralize Adjust pH to 5.5 - 6.5 using KOH or NH4OH Acidic->Neutralize No (Need High Conc.) CheckStable Verify Stability at 25°C Dissolve->CheckStable Neutralize->CheckStable Storage Store < 25°C Avoid Iron/Copper vessels CheckStable->Storage

Figure 2: Decision tree for formulating 3-MP-SA solutions. Neutralization increases solubility but requires strict temperature control.

References

  • Google Patents. Process for the fabrication of 2-(n-3,4-dimethylpyrazol)succinic acid. WO 2011/032904.[1] (Describes the synthesis and stability challenges of pyrazole-succinic acid conjugates). Link

  • MDPI. Effect of Nitrification Inhibitors on N2O Emissions after Cattle Slurry Application. Agronomy 2020.[2] (Discusses the degradation of DMPSA and 3-MP derivatives in soil matrices). Link

  • Umweltbundesamt. Urease and nitrification inhibitors for climate and environmental protection. (Review of inhibitor stability and mode of action, including succinic acid derivatives). Link

  • PubChem. Succinic Acid Compound Summary. (pKa and physical properties data).[3] Link

  • ChemScene. 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid Product Data. (Chemical structure and physical data).[3][4][5][6][7][8][9] Link

Sources

Technical Support Center: Removing Unreacted 3-Methylpyrazole (3-MP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unreacted 3-methylpyrazole (3-MP) is a common impurity in the synthesis of pyrazole-based ligands and active pharmaceutical ingredients (APIs). Its persistence is due to its amphiphilic solubility profile and high boiling point (204 °C). This guide provides chemically grounded, step-by-step protocols to remove 3-MP, ranging from standard aqueous workups to advanced chromatographic techniques.[1]

Part 1: The Physicochemical Profile

Understanding the enemy is the first step to defeating it.

To select the correct purification method, you must exploit the specific physical properties of 3-MP.

PropertyValueImplication for Purification
Boiling Point 204 °C (at 760 mmHg)High BP makes simple rotary evaporation ineffective. Requires high vacuum (<5 mmHg) for distillation.
Melting Point ~36.5 °CExists as a liquid or low-melting solid.[2] Unlikely to co-crystallize with high-melting products; tends to remain in the mother liquor.
pKa (Conjugate Acid) ~2.5 – 3.0Weak Base. It can be protonated by mineral acids (HCl, H₂SO₄) to form water-soluble salts.
Solubility Water, Alcohols, DCM, EtOAcAmphiphilic.[1] It partitions into both organic and aqueous layers unless pH is manipulated.
Part 2: Primary Removal Strategy – Acid-Base Extraction

Best For: Neutral or Acidic Products (Non-Basic APIs). Mechanism: 3-MP is a weak base.[3] Treating the organic phase with dilute acid protonates the pyrazole nitrogen (


), converting it into a water-soluble hydrochloride salt (

), while the neutral product remains in the organic layer.[1]
Protocol 1: The "pH Switch" Wash
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane ). Use ~10 mL solvent per gram of crude.

  • Acid Wash: Transfer to a separatory funnel. Add 1.0 M HCl (volume ratio 1:1 vs organic layer).

    • Note: A lower concentration (0.5 M) may be used for acid-sensitive substrates, but 1.0 M ensures complete protonation.

  • Agitation: Shake vigorously for 2–3 minutes. Vent frequently.

  • Separation: Drain the aqueous (bottom) layer.[4] This contains the protonated 3-MP.

  • Repeat: Perform the acid wash 2 more times to ensure quantitative removal (Partition Coefficient logic).

  • Final Wash: Wash the organic layer once with Brine (Saturated NaCl) to remove residual water/acid.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Self-Validating Check:

  • TLC Monitoring: Spot the organic layer against a 3-MP standard. 3-MP stains strongly with Iodine or Phosphomolybdic Acid (PMA) . If the spot persists, repeat the acid wash.

Part 3: Secondary Strategy – Vacuum Distillation

Best For: Volatile, thermally stable oils or liquids. Mechanism: Exploiting the boiling point differential.

Protocol 2: High-Vacuum Fractionation
  • Prerequisite: Your product must have a boiling point significantly different (>20 °C) from 3-MP (204 °C).

  • Equipment: Short-path distillation head or Kugelrohr apparatus.

  • Setup: Connect the flask to a high-vacuum manifold (<1 mmHg is ideal).

  • Heating:

    • 3-MP boils at 204 °C at atmospheric pressure.[5][6]

    • Under 5 mmHg vacuum , the BP drops to approximately 75–80 °C .[6]

  • Procedure: Slowly ramp the temperature. Collect the "forerun" fraction containing 3-MP.

  • Validation: Analyze fractions via GC-MS or 1H NMR (Look for the characteristic methyl singlet at

    
     ppm).
    
Part 4: Tertiary Strategy – Solid-Supported Scavenging

Best For: High-throughput synthesis or small-scale reactions where extraction is tedious. Mechanism: A polymer-supported strong acid (sulfonic acid) captures the basic 3-MP from the solution.

Protocol 3: Resin Scavenging
  • Selection: Use a sulfonic acid resin (e.g., Amberlyst 15 or Dowex 50W ).

  • Calculation: Add 3–5 equivalents of resin relative to the estimated amount of unreacted 3-MP.

  • Incubation: Add resin directly to the reaction mixture (if solvent is compatible, e.g., DCM, MeOH) or the crude solution.[1]

  • Agitation: Stir gently for 1–4 hours at room temperature.

  • Filtration: Filter off the resin. The filtrate contains your purified product.

  • Regeneration (Optional): The resin can be washed with ammonia in methanol to release 3-MP if mass balance accountability is required.

Part 5: Troubleshooting & FAQs

Q1: My product is also a base (e.g., contains a pyridine or amine). The acid wash removes my product too. What do I do?

  • Answer: Do not use Method 1. Instead, rely on Chromatography .

    • Tip: 3-MP is very polar and tends to streak on silica. Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your mobile phase (e.g., DCM/MeOH + 1% NH₄OH).[1] This deactivates the silica protons, sharpening the 3-MP peak and allowing it to separate from your product.

Q2: I tried recrystallizing my solid product, but it smells like 3-MP.

  • Answer: 3-MP can occlude into crystal lattices or stick to the surface.

    • Fix: Wash your filter cake with a cold, non-polar solvent (like Hexanes or Pentane ) in which your product is insoluble but 3-MP is miscible. Alternatively, triturate the solid with diethyl ether.

Q3: Can I use copper to remove it?

  • Answer: Yes. Pyrazoles coordinate well to Copper(II). Washing the organic layer with 10% aqueous CuSO₄ will turn the aqueous layer blue/purple (complex formation) and pull the 3-MP out. This is a classic trick for removing nitrogen heterocycles when acid washes fail or are unsuitable.

Part 6: Visualizing the Logic

The following diagram illustrates the decision-making process for selecting the correct purification method.

PurificationLogic Start Crude Mixture with Unreacted 3-Methylpyrazole IsProductBasic Is the Product Basic (e.g., amines, pyridines)? Start->IsProductBasic NoBasic No (Neutral/Acidic) IsProductBasic->NoBasic No YesBasic Yes (Basic) IsProductBasic->YesBasic Yes AcidWash METHOD 1: Acid Wash (Wash Organic Layer with 1M HCl) NoBasic->AcidWash CheckTLC Check TLC/NMR (3-MP Removed?) AcidWash->CheckTLC CheckTLC->AcidWash Residue Remains (Repeat) Success1 Proceed to Drying/Concentration CheckTLC->Success1 Clean IsVolatile Is Product Volatile (BP < 150°C)? YesBasic->IsVolatile YesVolatile Yes IsVolatile->YesVolatile Yes NoVolatile No (Solid/High BP) IsVolatile->NoVolatile No Distillation METHOD 2: Fractional Distillation (High Vacuum) YesVolatile->Distillation Chromatography METHOD 3: Chromatography (Silica + 1% Et3N) NoVolatile->Chromatography CuWash Alt: Copper(II) Sulfate Wash NoVolatile->CuWash Alternative

Figure 1: Decision matrix for removing 3-methylpyrazole based on product physicochemical properties.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15073, 3-Methylpyrazole. Retrieved from [Link][1]

  • NIST Chemistry WebBook. (2025). 1H-Pyrazole, 3-methyl- Thermochemical Data. Retrieved from [Link][1]

  • University of Rochester. (2016). Not Voodoo: Workup and Purification Guides - Removing Sticky Reagents. Retrieved from [Link]

Sources

troubleshooting HPLC separation of pyrazole succinic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separation. As an Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating pyrazole succinic acid isomers.

The structural nature of these molecules—combining a basic, nitrogen-rich pyrazole ring with a highly polar, acidic dicarboxylic acid moiety—creates an amphoteric system that is notoriously difficult to resolve. A classic real-world example is the tautomerization of 3,4-dimethylpyrazole during synthesis, which yields a mixture of nearly identical regioisomers: 2-(3,4-dimethyl-1H-pyrazole-1-yl) succinic acid and 2-(4,5-dimethyl-1H-pyrazole-1-yl) succinic acid[1].

This guide breaks down the causality behind retention failures, peak tailing, and co-elution, providing you with self-validating protocols to achieve baseline resolution.

Part 1: Diagnostic FAQs & Troubleshooting Logic

Q1: My pyrazole succinic acid isomers are eluting in the void volume on a standard C18 column. Why is there no retention? The Causality: Succinic acid is a highly hydrophilic dicarboxylic acid[2]. At a neutral mobile phase pH (e.g., pH 7), the carboxylic acid groups (pKa ~4.2 and 5.6) are fully ionized into succinate. Standard Reversed-Phase (RP) C18 columns rely on hydrophobic interactions; they cannot retain highly polar, doubly charged anions, causing the analytes to wash out in the void volume (


).
The Solution:  You must suppress the ionization of the succinic acid moiety. Drop the mobile phase pH to 2.5 using 0.1% Formic Acid or Phosphoric Acid. Alternatively, abandon standard C18 and utilize a Mixed-Mode Anion-Exchange/Reversed-Phase column (e.g., Primesep D), which actively retains the succinate anion via electrostatic interactions[2].

Q2: I have achieved retention, but the peaks are exhibiting severe tailing. How do I correct the peak shape? The Causality: While the low pH protonates the succinic acid, it also protonates the basic nitrogen atoms on the pyrazole ring. These positively charged pyrazolium cations undergo secondary ion-exchange interactions with unreacted, acidic silanol groups (


) on the silica backbone of the stationary phase[3].
The Solution:  Switch to an end-capped column or a column with a protective polar-embedded group. If you must use your current column, increase the ionic strength of your buffer (e.g., 20 mM Ammonium Formate adjusted to pH 3.0) to outcompete the pyrazole nitrogens for the silanol binding sites.

Q3: The regioisomers (e.g., 3,4-dimethyl vs. 4,5-dimethyl) are co-eluting as a single broad peak. How do I force separation? The Causality: Regioisomers possess identical molecular weights and nearly identical hydrophobicities[1]. A standard alkyl chain (C18) cannot distinguish the subtle spatial differences of methyl group placement on the pyrazole ring. The Solution: You must exploit shape selectivity rather than pure hydrophobicity. Switch to a Pentafluorophenyl (PFP) stationary phase. The rigid fluorinated ring of the PFP phase provides


 interactions, dipole-dipole interactions, and strict steric recognition that can differentiate the spatial arrangement of the isomers.

G Start Issue: Isomer Co-elution CheckK Check Retention Factor (k') Start->CheckK LowK k' < 2.0 (Poor Retention) CheckK->LowK HighK k' > 2.0 (Poor Selectivity) CheckK->HighK ActionLow Decrease Organic % or Switch to Mixed-Mode LowK->ActionLow ActionHigh Change Column Chemistry (e.g., C18 to PFP) HighK->ActionHigh Temp Fine-tune Temperature (± 5°C increments) ActionLow->Temp ActionHigh->Temp Resolve Baseline Resolution Temp->Resolve

Troubleshooting logic for resolving pyrazole succinic acid isomer co-elution.

Part 2: Quantitative Data & Parameter Selection

To streamline your method development, utilize the following empirical data tables for column and mobile phase selection.

Table 1: Stationary Phase Selection Matrix for Pyrazole Succinic Acids

Column ChemistryRetention MechanismResolution Power for RegioisomersBest Use Case
Standard C18 HydrophobicLowGeneral purity checks (requires pH < 3.0).
PFP (Pentafluorophenyl)

, Dipole, Steric
HighResolving closely related positional isomers.
Mixed-Mode (RP/AX) Hydrophobic + Anion ExchangeModerate to HighHigh retention of the succinic acid moiety[2].
Chiral Polysaccharide Steric inclusion, Hydrogen bondingVery HighEnantiomeric separation or stubborn regioisomers[3].

Table 2: Mobile Phase Buffer Optimization

Buffer SystempH RangeLC-MS Compatible?Causality / Effect on Analyte
0.1% Formic Acid~2.7YesProtonates succinic acid (increases retention); protonates pyrazole.
20mM Ammonium Formate3.0 - 3.5YesMasks residual silanols; reduces pyrazole peak tailing.
0.1% Phosphoric Acid~2.0NoExcellent UV transparency at 210nm; maximum suppression of ionization.

Part 3: Self-Validating Experimental Protocol

The following is a robust, step-by-step methodology for separating 2-(3,4-dimethyl-1H-pyrazole-1-yl) succinic acid from its 4,5-dimethyl isomer[1]. This protocol includes built-in validation steps to ensure the system is functioning chemically and physically before data acquisition.

Phase 1: System Suitability & Physical Validation

Causality: Before blaming the chemistry for poor peak shape, you must rule out physical dead volume in your HPLC system.

  • Prepare a Void Marker: Inject 1 µL of Uracil (0.1 mg/mL in water). This establishes the exact void volume (

    
    ) of your system.
    
  • Prepare a Physical Validation Standard: Inject 1 µL of Toluene (neutral, non-polar).

  • Self-Validation Check: Calculate the asymmetry factor (

    
    ) of the Toluene peak. If 
    
    
    
    > 1.2, your column bed is physically degraded or you have tubing dead-volume. Do not proceed to chemical analysis until the physical plumbing is fixed.
Phase 2: Optimized RP-HPLC Method for Isomer Resolution
  • Column Installation: Install a PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (This specific pH ensures the succinic acid is mostly protonated while providing enough ionic strength to mask silanols).

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Sample Preparation: Dissolve the isomer mixture in 90% Mobile Phase A / 10% Mobile Phase B to a concentration of 0.5 mg/mL. Critical: Never dissolve the sample in 100% organic solvent, as the highly polar succinic acid will precipitate or cause severe peak splitting upon injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C (Lower temperatures increase the rigidity of the PFP phase, enhancing steric recognition of the isomers).

    • Detection: UV at 250 nm (targets the pyrazole

      
      -system, avoiding the noisy low-UV baseline of succinic acid[2]).
      
  • Gradient Program:

    • 0 - 2 min: 5% B (Isocratic hold to focus the polar succinic acid moiety).

    • 2 - 12 min: 5% to 40% B (Shallow gradient to tease apart the regioisomers).

    • 12 - 15 min: 95% B (Column wash).

    • 15 - 20 min: 5% B (Re-equilibration).

G Prep Sample Prep (Aqueous Diluent) Valid Inject Toluene (Physical Validation) Prep->Valid Check Toluene Asymmetry < 1.2? Valid->Check Fix Fix Dead Volume Replace Column Check->Fix No Run Execute PFP Gradient (pH 3.0 Buffer) Check->Run Yes Detect UV Detection @ 250 nm Run->Detect

Self-validating experimental workflow for pyrazole succinic acid analysis.

References

Sources

Technical Support Center: Resolving Solubility Issues of 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid and its Salts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for solubility challenges encountered with 2-(3-methyl-1H-pyrazol-1-yl)succinic acid and its various salt forms. As a compound possessing both a weakly acidic dicarboxylic acid moiety and a weakly basic pyrazole ring, its solubility behavior is complex and highly dependent on environmental conditions. This resource is designed to provide a logical, scientifically-grounded framework for diagnosing and overcoming these issues in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: I've prepared a salt of 2-(3-methyl-1H-pyrazol-1-yl)succinic acid, but it won't dissolve in my aqueous buffer. What's the most likely cause?

A: The most common reasons for poor aqueous solubility are related to pH and the solid-state properties of your material. This molecule is amphoteric (contains both acidic and basic groups), meaning its net charge changes significantly with pH. At a specific pH, known as the isoelectric point (pI), the molecule has a net neutral charge and typically exhibits its lowest solubility. If your buffer's pH is near the pI, solubility will be minimal. Another critical factor is the crystalline form (polymorphism); you may have a highly stable, less soluble crystal form.[1][2][3]

Q2: What is the first and most effective step I should take to improve solubility?

A: Adjusting the pH of your solution is the most powerful initial step.[4][5] For this specific molecule, moving the pH away from its isoelectric point will increase ionization and, consequently, solubility.

  • To dissolve it as an anion (succinate salt): Increase the pH to at least 1.5-2 units above the second pKa of the succinic acid group (pKa2 is ~5.6). Aiming for a pH of 7.0-7.5 is a good starting point.[6]

  • To dissolve it as a cation (protonated pyrazole): Decrease the pH to at least 1.5-2 units below the pKa of the pyrazole group's conjugate acid (pKa is ~2.5).[7][8][9] A pH of 1.0-1.5 should be effective.

Q3: How exactly does pH control the solubility of this compound?

A: The molecule has two key ionizable regions: the two carboxylic acid groups of the succinic acid tail and the basic nitrogen on the pyrazole ring.

  • In highly acidic conditions (e.g., pH < 2): The carboxylic acid groups are protonated (neutral), but the pyrazole ring becomes protonated (positive charge). The overall molecule is a cation and is generally more soluble.[10]

  • In neutral to moderately basic conditions (e.g., pH > 6.5): The carboxylic acid groups are deprotonated (negative charge), while the pyrazole ring is neutral. The molecule becomes an anion, which is also generally more soluble.[11]

  • At the isoelectric point (pI): At a specific intermediate pH, the positive charge on the pyrazole ring and the negative charge on a carboxyl group can coexist, forming a neutral zwitterion. This form has minimal interaction with water and thus the lowest solubility.

Q4: My material was soluble before, but a new batch is not. Could the solid form be the problem?

A: Absolutely. This phenomenon is known as polymorphism, where a compound can exist in multiple crystalline forms.[2][3] These different polymorphs can have the same chemical composition but different crystal lattice arrangements, leading to significant differences in physical properties like solubility and dissolution rate.[1] It is common for a more soluble, metastable form to be isolated initially, which may later convert to a more stable, less soluble form.[12] It is crucial to characterize each new batch (e.g., using XRPD, DSC) to ensure solid-state consistency.

Q5: Will heating the solution help?

A: Yes, for most compounds, solubility increases with temperature.[4][13] Carefully heating the mixture can help overcome the energy barrier required to break the crystal lattice. However, this should be done with caution. First, ensure your compound is thermally stable at the desired temperature to avoid degradation. Second, be aware that the compound may precipitate out of solution upon cooling. This technique is often used to prepare a supersaturated solution for specific applications.[14][15]

Section 2: In-Depth Troubleshooting Guide

When simple pH adjustments are insufficient, a more systematic approach is required. Follow these steps to diagnose and resolve persistent solubility issues.

Step 1: Characterize Your Starting Material Before attempting to dissolve the compound, you must know what you are working with.

  • Confirm Identity and Purity: Use techniques like NMR and LC-MS to confirm the chemical structure and purity of your 2-(3-methyl-1H-pyrazol-1-yl)succinic acid salt. Impurities can sometimes suppress solubility.

  • Analyze the Solid Form (Polymorphism): This is a critical and often overlooked step. Different crystal forms (polymorphs) or the presence of an amorphous state can drastically alter solubility.[1]

    • Techniques: X-ray Powder Diffraction (XRPD) is the definitive method for identifying the crystalline form. Differential Scanning Calorimetry (DSC) can identify melting points and phase transitions, providing further clues about the polymorphic form.

    • Why it Matters: A thermodynamically stable polymorph will be less soluble than a metastable one.[12] If you observe batch-to-batch variability in solubility, polymorphism is a likely culprit.

Step 2: Systematically Map the pH-Solubility Profile Instead of random pH adjustments, systematically determine the compound's solubility across a wide pH range (e.g., pH 1 to 10).

  • Methodology: Use the Shake-Flask Method (see Protocol 1) with a series of buffers. This will generate a pH-solubility curve that reveals the isoelectric point (pI)—the pH of minimum solubility.

  • Expected Outcome: You will likely observe a "U-shaped" curve. Solubility will be highest at very low and high pH values and will dip significantly at the pI. This profile is the single most important piece of data for rationally designing your formulation or experimental buffer.[16]

Step 3: Employ Co-solvents for Difficult Cases If aqueous solubility remains insufficient even at optimal pH, the next step is to introduce a water-miscible organic co-solvent.[17][18] Co-solvents work by reducing the polarity of the water, which can decrease the energy required to break the solute-solute interactions in the crystal lattice.[19]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol (PEG 300/400), and dimethyl sulfoxide (DMSO) are common choices.[4][18]

  • Screening Protocol: Start with small-scale experiments (see Protocol 3). Prepare solutions with varying percentages of a co-solvent (e.g., 5%, 10%, 20% v/v) in your optimally pH-adjusted buffer and measure the solubility.

  • Caution: Co-solvents can sometimes decrease the stability of salt forms and may not be suitable for all biological experiments.[20]

Step 4: Salt Form Screening and Selection If you are working with the free acid or a single salt form that has poor properties, a salt screening study is a powerful strategy.[][22] Creating different salts can dramatically improve solubility and dissolution rates.[23][24]

  • Counter-ion Selection: For the acidic succinic acid moiety, screen various bases to form salts.

    • Inorganic: Sodium (Na+), Potassium (K+), Calcium (Ca2+), Magnesium (Mg2+)

    • Organic Amines: Tromethamine (Tris), Meglumine, Diethanolamine

  • Evaluation: Each new salt must be isolated in its solid form and then fully characterized for its solubility (Protocol 1), crystallinity (XRPD), and stability. The goal is to find a salt that provides a significant solubility advantage while remaining physically and chemically stable.[22][25]

Step 5: Consider Advanced Formulation Strategies For the most challenging cases, particularly in drug development, advanced methods may be necessary.

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can prevent crystallization, locking it in a high-energy, more soluble amorphous state.[26][27] This is often achieved through techniques like spray drying or hot-melt extrusion.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the particles, leading to a faster dissolution rate.[5][27] Note that this improves the kinetic solubility (how fast it dissolves) but not the thermodynamic equilibrium solubility.

Section 3: Visual Guides & Workflows

Troubleshooting Workflow

This diagram outlines the logical progression for addressing solubility issues, from basic checks to advanced strategies.

G cluster_0 Start: Solubility Issue Encountered cluster_1 Initial Checks cluster_2 Systematic Investigation cluster_3 Advanced Development cluster_4 Resolution Start Compound/Salt Fails to Dissolve pH_Check Step 1: Adjust pH (Aim for pH < 2 or pH > 7) Start->pH_Check Temp_Check Step 2: Apply Gentle Heat (Check thermal stability first) pH_Check->Temp_Check Still Insoluble Success Solubility Achieved pH_Check->Success Dissolved Characterize Step 3: Characterize Solid State (XRPD, DSC for polymorphism) Temp_Check->Characterize Still Insoluble Temp_Check->Success Dissolved pH_Profile Step 4: Map pH-Solubility Profile (Find pI and optimal pH ranges) Characterize->pH_Profile Cosolvent Step 5: Screen Co-solvents (Ethanol, PG, PEG, DMSO) pH_Profile->Cosolvent Salt_Screen Step 6: Salt Form Screening (Na+, K+, Tris, etc.) Cosolvent->Salt_Screen If necessary Cosolvent->Success Dissolved Advanced Step 7: Advanced Formulations (Amorphous Dispersions, Micronization) Salt_Screen->Advanced For drug development Salt_Screen->Success Dissolved Advanced->Success Dissolved

Caption: A step-by-step workflow for troubleshooting solubility.

pH-Dependent Ionization States

This diagram illustrates how the charge of 2-(3-methyl-1H-pyrazol-1-yl)succinic acid changes with pH, governing its solubility.

G Cation Cationic Form (High Solubility) Pyrazole-H+ Succinic Acid-H Zwitterion Zwitterionic Form (LOWEST Solubility) Pyrazole-H+ Succinate- Cation->Zwitterion pH increases past pKa1 (~2.5) Anion1 Anionic Form (-1) (Good Solubility) Pyrazole Succinate- Zwitterion->Anion1 pH increases past pKa2 (~4.2) Anion2 Anionic Form (-2) (High Solubility) Pyrazole Dianion-Succinate= Anion1->Anion2 pH increases past pKa3 (~5.6)

Caption: Ionization states as a function of solution pH.

Section 4: Standard Operating Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is the gold standard for accurately measuring the thermodynamic solubility of a compound.[28]

Objective: To determine the maximum concentration of the compound that dissolves in a specific solvent system at a set temperature.

Materials:

  • 2-(3-methyl-1H-pyrazol-1-yl)succinic acid salt (solid)

  • Selected solvent/buffer system

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Centrifuge or syringe filters (0.22 or 0.45 µm, ensure low drug binding)

  • Calibrated HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Add an excess amount of the solid compound to a glass vial (e.g., 5-10 mg to 2 mL of solvent). "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Add the precise volume of the solvent or buffer system to the vial.

  • Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the vials for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended for crystalline compounds to ensure equilibrium is reached.

  • After equilibration, visually confirm that excess solid is still present.

  • Separate the undissolved solid from the saturated solution. This can be done by centrifuging the vial at high speed and carefully collecting the supernatant, or by filtering the solution through a syringe filter. Crucial Step: The first few drops from the filter should be discarded to saturate any binding sites on the filter material.

  • Accurately dilute the clear supernatant with mobile phase or an appropriate solvent to fall within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.

  • The measured concentration represents the equilibrium solubility under the tested conditions.

Protocol 2: pH-Solubility Profiling

Objective: To determine the solubility of the compound across a range of pH values to identify the isoelectric point (pI) and regions of high solubility.

Methodology:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 1.0, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0, 10.0). Ensure the buffer components do not interact with your compound.

  • For each pH point, execute the Shake-Flask Method as described in Protocol 1.

  • After quantifying the concentration at each pH, plot Solubility (e.g., in mg/mL or µM) on the y-axis versus pH on the x-axis.

  • The resulting graph is the pH-solubility profile. The lowest point on the curve represents the isoelectric point (pI) and the region of lowest solubility.

Protocol 3: Screening of Co-Solvent Systems

Objective: To efficiently screen different co-solvents and their concentrations to identify a system that enhances solubility.

Methodology:

  • Select a primary aqueous buffer system where solubility is desired but suboptimal (e.g., a buffer at pH 7.4).

  • Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).[18]

  • In separate vials, prepare co-solvent/buffer mixtures at various concentrations (e.g., 5%, 10%, 20%, 50% v/v).

  • For each co-solvent mixture, determine the solubility using an abbreviated or high-throughput version of the shake-flask method.[29] Equilibration time can sometimes be reduced for screening purposes (e.g., 4-8 hours), but this will yield "kinetic" or "apparent" solubility rather than true equilibrium solubility.[30]

  • Compare the solubility results across all conditions to identify the most effective co-solvent and its optimal concentration range.

Section 5: Data Summary Tables

Table 1: Physicochemical Properties of 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₈H₁₀N₂O₄-
Molecular Weight 198.18 g/mol [31]-
pKa (Succinic Acid) pKa1 ≈ 4.2, pKa2 ≈ 5.6[6]The compound will be negatively charged at pH > 6, enhancing aqueous solubility.
pKa (Pyrazole conjugate acid) ~2.5[7][9]The compound will be positively charged at pH < 2, enhancing aqueous solubility.
Predicted LogP 0.29[31]Indicates relatively low lipophilicity, suggesting that solubility in aqueous media should be achievable under the right conditions.
Topological Polar Surface Area (TPSA) 92.42 Ų[31]A higher TPSA suggests good potential for hydrogen bonding with water, which is favorable for solubility.
H-Bond Donors/Acceptors 2 / 4[31]Ample sites for hydrogen bonding with protic solvents like water.

Table 2: Summary of Troubleshooting Strategies and Expected Outcomes

StrategyMechanism of ActionExpected OutcomeKey Considerations
pH Adjustment Increases ionization of the molecule, enhancing interaction with polar water molecules.[24]High solubility at pH < 2 (cation) and pH > 7 (anion). Very low solubility at the isoelectric point (pI).Most powerful tool for this molecule. May affect compound stability or be incompatible with the experiment.
Co-solvency Reduces the polarity of the solvent system, lowering the energy needed to break the crystal lattice.[19]Moderate to high increase in solubility, depending on the co-solvent and concentration.Can impact stability and biological compatibility. Potential for drug to precipitate on dilution.[20]
Temperature Increase Provides thermal energy to overcome the crystal lattice energy.[14]Generally increases solubility.Risk of chemical degradation. Compound may crash out upon cooling.
Salt Formation Creates a new solid form with different (often weaker) crystal lattice energy.[15][]Can dramatically increase solubility and dissolution rate compared to the free acid/base.New salt form must be fully characterized for stability, hygroscopicity, and polymorphism.
Polymorph Screening Identifies different crystal packing arrangements, some of which are more soluble (metastable forms).[2]Can yield a form with higher solubility, but it may be less stable.The most stable form is typically the least soluble.

References

  • DrugFuture. Pyrazole. Available from: [Link]

  • Solubility of Things. Pyrazole - Solubility of Things. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]

  • PMC. Current status of pyrazole and its biological activities. Available from: [Link]

  • PMC. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available from: [Link]

  • Ataman Kimya. SUCCINIC ACID. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • BioMed Central. A review of methods for solubility determination in biopharmaceutical drug characterization. Available from: [Link]

  • PMC. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Available from: [Link]

  • Veeprho. Effect of Polymorphism Formulations. Available from: [Link]

  • Wikipedia. Succinic acid. Available from: [Link]

  • National Institutes of Health. Succinic Acid | C4H6O4 | CID 1110 - PubChem. Available from: [Link]

  • Hilaris. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Available from: [Link]

  • National Institutes of Health. 2-(3,4-Dimethyl-1h-pyrazol-1-yl) succinic acid | C9H12N2O4 - PubChem. Available from: [Link]

  • PharmaGuru. What Is Polymorphism and How Does It Impact Pharmaceutical Development. Available from: [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available from: [Link]

  • Prime Scholars. A Review on Polymorphism Perpetuates Pharmaceuticals. Available from: [Link]

  • PMC. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Available from: [Link]

  • Chair of Analytical Chemistry. pKa values bases. Available from: [Link]

  • Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. Available from: [Link]

  • BMG Labtech. Drug solubility: why testing early matters in drug discovery. Available from: [Link]

  • Improved Pharma. Salt Screening. Available from: [Link]

  • ACS Publications. Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics. Available from: [Link]

  • Anhui Sunsing Chemicals Co.,Ltd. Succinic acid. Available from: [Link]

  • National Institutes of Health. 2-(3,5-dimethyl-1H-pyrazol-1-yl)succinic acid | C9H12N2O4 | CID 2791626 - PubChem. Available from: [Link]

  • Charles River. Salt Screening. Available from: [Link]

  • Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • PubMed. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. Available from: [Link]

  • Pharmaceutical Technology. Solving Poor Solubility to Unlock a Drug's Potential. Available from: [Link]

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available from: [Link]

  • ResearchGate. Technologies to Counter Poor Solubility Issues: A Review. Available from: [Link]

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  • PubMed. pH-solubility profiles or organic carboxylic acids and their salts. Available from: [Link]

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  • Reddit. Dicarboxylic acid solubility. Available from: [Link]

  • ResearchGate. Studies of solubility of dicarboxilic acid mixtures in organic solvents. Available from: [Link]

  • RSC Publishing. THE SOLUBILITIES OF DICARBOXYLIC ACIDS IN BENZENE AND AQUEOUS SOLUTIONS. Available from: [Link]

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Validation & Comparative

Comparative Analytical Guide: Structural Validation of 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid , specifically focusing on the critical challenge of distinguishing it from its regioisomer, 2-(5-Methyl-1H-pyrazol-1-yl)succinic acid.

Executive Summary: The Regioisomer Challenge

In the synthesis of pyrazole-based ligands or pharmaceutical intermediates, the Michael addition of 3-methylpyrazole to maleic acid (or anhydride) is a standard pathway.[1][2] However, this reaction is governed by tautomeric equilibrium, inevitably producing a mixture of two regioisomers:

  • Target: 2-(3-Methyl -1H-pyrazol-1-yl)succinic acid (kinetic/thermodynamic product ratio varies).

  • Alternative (Impurity): 2-(5-Methyl -1H-pyrazol-1-yl)succinic acid.[2]

While HPLC-MS can confirm the molecular weight (MW 198.18), it often fails to resolve these isomers efficiently due to their identical mass and similar polarity.[1] 1H NMR spectroscopy is the definitive gold standard for structural validation.[1][2] This guide details how to distinguish the target product from its 5-methyl alternative using chemical shift logic and 2D NMR correlations.

Comparative Analysis: 1H NMR vs. HPLC-MS

For this specific molecule, NMR offers superior structural resolution compared to chromatographic methods.[1][2]

Feature1H NMR (Recommended)HPLC-MS (Alternative)
Primary Utility Definitive structural elucidation & Regioisomer assignment.[1][2]Purity quantification & Mass confirmation.[1][2]
Isomer Specificity High. Distinct aromatic splitting patterns and NOE signals.[1][2]Low. Isomers often co-elute; MS fragmentation is identical.[1][2]
Sample Prep Dissolution in DMSO-d6 (non-destructive).Dilution in mobile phase (destructive).[1]
Limit of Detection ~1-5% impurity visibility.[1][2]<0.1% impurity visibility (trace analysis).

Verdict: Use HPLC-MS for routine batch purity checks. Use 1H NMR for initial structural qualification and to determine the isomeric ratio (Regioselectivity) of the synthesis.[2]

Deep Dive: 1H NMR Spectrum Analysis

The Succinic Acid Backbone (Common to both isomers)

Regardless of the pyrazole orientation, the succinic acid moiety presents a characteristic pattern due to the chiral center at the


-position (C2).
  • Solvent: DMSO-d6 is the standard choice due to the solubility of the dicarboxylic acid groups.[1][2]

  • COOH Protons: Broad singlets at 12.0–13.0 ppm .[1][2] (Often invisible if wet solvent is used).[1]

  • 
    -Methine (CH):  A doublet of doublets (dd) or triplet (t) around 5.1–5.4 ppm .[1][2] This proton is deshielded by the adjacent nitrogen and carboxylic acid.[1]
    
  • 
    -Methylene (CH2):  These protons are diastereotopic (chemically non-equivalent due to the adjacent chiral center).[1][2] They appear as two distinct multiplets or a complex doublet of doublets around 2.9–3.2 ppm .[1][2]
    
The Critical Distinction: 3-Methyl vs. 5-Methyl Pyrazole

The pyrazole ring protons provide the "fingerprint" for assignment.[1][2] The key difference lies in the chemical shift of the remaining aromatic proton and the Nuclear Overhauser Effect (NOE) .[1][2]

Scenario A: The Target (3-Methyl Isomer)
  • Structure: The methyl group is at position 3 (distal to the succinic attachment point).[1][2]

  • H5 Proton: Located at position 5 (adjacent to the N-succinic bond).[1][2] It is significantly deshielded by the nitrogen lone pair and the adjacent carbonyl group.[1][2]

    • Shift:~7.6 – 7.9 ppm (Doublet,

      
       Hz).
      
  • H4 Proton: Located at position 4.[1][2]

    • Shift:~6.0 – 6.2 ppm (Doublet,

      
       Hz).
      
  • Methyl Group: Appears as a sharp singlet around 2.1 – 2.2 ppm .[2]

Scenario B: The Alternative (5-Methyl Isomer)
  • Structure: The methyl group is at position 5 (adjacent to the succinic attachment point).[1][2]

  • H3 Proton: Located at position 3.[1][2] It is less deshielded than H5.[1][2]

    • Shift:~7.3 – 7.5 ppm (Doublet,

      
       Hz).
      
  • H4 Proton: Located at position 4.[1][2]

    • Shift:~5.9 – 6.1 ppm .[2]

  • Methyl Group: Often appears slightly upfield or broadened due to steric clash with the succinic chain (2.2 – 2.4 ppm ).[1][2]

Summary of Diagnostic Shifts
Moiety3-Methyl Isomer (Target)5-Methyl Isomer (Alternative)Diagnostic Value
Aromatic H (Downfield) H5:

7.6–7.9 ppm
H3:

7.3–7.5 ppm
High. H5 is typically more downfield than H3.[1][2]
Coupling (

)

Hz

Hz
Medium. Requires high-res acquisition.[1][2]
NOESY Correlation H5


-CH (Succinic)
Methyl


-CH (Succinic)
Critical (Definitive Proof).

Advanced Validation: The "Trust" Protocol

To strictly validate the structure, you cannot rely on 1D chemical shifts alone. You must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) experiment.[1][2]

The Logic Flow (Graphviz Diagram)

IsomerLogic Start Unknown Isomer Sample Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 Decision1 Check Aromatic Region (7.0 - 8.0 ppm) Step1->Decision1 PathA Signal > 7.6 ppm (H5) Target Candidate Decision1->PathA Downfield Shift PathB Signal < 7.5 ppm (H3) Alternative Candidate Decision1->PathB Upfield Shift Step2 Run 1D NOESY Irradiate Succinic alpha-CH (~5.2 ppm) PathA->Step2 PathB->Step2 ResultA NOE Observed at Aromatic H (7.6 ppm) Step2->ResultA ResultB NOE Observed at Methyl Group (2.2 ppm) Step2->ResultB ConclusionA CONFIRMED: 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid ResultA->ConclusionA ConclusionB IDENTIFIED: 2-(5-Methyl-1H-pyrazol-1-yl)succinic acid ResultB->ConclusionB

Figure 1: Decision tree for distinguishing 3-methyl and 5-methyl isomers using NMR shifts and NOE correlations.

Experimental Protocol

Materials
  • Solvent: DMSO-d6 (99.9% D) + 0.05% TMS (Tetramethylsilane) as internal standard.[1][2]

  • Sample Mass: 5–10 mg for 1H; 20–30 mg if running 13C/HMBC.

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10 mg of the dried solid into a vial.

    • Add 0.6 mL DMSO-d6.[1][2]

    • Critical Step: Ensure complete dissolution.[1][2] If the solution is cloudy, the carboxylic acid protons may broaden or disappear due to exchange. Sonicate if necessary.[1][2]

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Program: zg30 (30° pulse angle).[2]

    • Relaxation Delay (D1): Set to 5.0 seconds . (Essential for accurate integration of the carboxylic acid protons and to avoid saturation of the aromatic signals).[1]

    • Scans (NS): 16 or 32 scans.

    • Temperature: 298 K (25°C).[1][2]

  • Processing:

    • Calibrate TMS to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

    • Apply exponential multiplication (LB = 0.3 Hz) for resolution.

  • NOESY Setup (If validation is required):

    • Select the selnogp (selective NOE) or 2D noesygpph sequence.[1]

    • Mixing Time: 500 ms.

    • Target the alpha-CH proton at ~5.2 ppm.[2] Look for response in the aromatic region vs. the methyl region.[1]

References

  • ChemicalBook. 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid - CAS 180741-28-0.[1][2] Retrieved from [1]

  • National Center for Biotechnology Information (PubChem). 2-(3,5-dimethyl-1H-pyrazol-1-yl)succinic acid (Analog Reference). PubChem Compound Summary for CID 2791626. Retrieved from

  • Google Patents. Process for preparing 2-(3,4-dimethyl-1H-pyrazole-1-yl)succinic acid (WO2020126645A1). (Provides comparative NMR data for 3,4- vs 4,5-dimethyl isomers). Retrieved from

  • Royal Society of Chemistry. Synthesis of Pyrazole Derivatives via Michael Addition. (General regioselectivity trends in pyrazole synthesis). Retrieved from [1]

Sources

A Senior Application Scientist's Guide to FTIR Characterization of Carbonyl Peaks in Pyrazole-Succinic Acid Systems

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of carbonyl groups in pyrazole-succinic acid systems. Moving beyond a simple recitation of peak positions, we will explore the underlying principles of how intermolecular interactions, specifically hydrogen bonding and proton transfer, manifest in the vibrational spectrum. This document is designed to equip researchers with the expertise to not only acquire high-quality data but also to interpret spectral shifts with confidence, enabling the clear differentiation between a simple physical mixture, a co-crystal, and a salt of pyrazole and succinic acid.

The Significance of Intermolecular Interactions in Pharmaceutical Science

In the realm of drug development, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance. Different solid forms, such as salts and co-crystals, can exhibit markedly different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] Co-crystals, which are multi-component crystals held together by non-covalent interactions like hydrogen bonds, offer a powerful strategy to engineer these properties without altering the chemical structure of the API itself.[3]

Succinic acid, a dicarboxylic acid, is a common co-former in pharmaceutical co-crystals due to its two strong hydrogen bond donor groups (the carboxylic acid protons) and acceptor groups (the carbonyl oxygens). Pyrazole, a nitrogen-containing heterocyclic ring, possesses both a hydrogen bond donor (the N-H group) and acceptor (the sp2 hybridized nitrogen) sites. The interaction between these two molecules can result in either a co-crystal, where neutral molecules are linked by hydrogen bonds, or a salt, where a proton is transferred from the more acidic succinic acid to the more basic pyrazole. The extent of this interaction can be predicted by the difference in pKa values (ΔpKa) between the acid and the base.[1]

FTIR spectroscopy is a rapid, non-destructive, and highly sensitive technique for probing these intermolecular interactions.[2] The vibrational frequency of chemical bonds, particularly the C=O (carbonyl) and N-H/O-H bonds, is exquisitely sensitive to their hydrogen-bonding environment. By analyzing the shifts in these characteristic peaks, we can elucidate the supramolecular structure of a pyrazole-succinic acid solid form.

Experimental Workflow: From Synthesis to Spectral Analysis

A robust characterization begins with a well-defined experimental plan. The following workflow outlines the necessary steps to prepare and analyze pyrazole-succinic acid systems, ensuring data integrity and reproducibility.

G cluster_0 Sample Preparation cluster_1 FTIR Sample Mounting cluster_2 Data Acquisition & Analysis A Synthesis of Pyrazole- Succinic Acid Adducts C Grinding & Homogenization A->C B Preparation of Physical Mixture B->C D KBr Pellet Preparation C->D Transmission Mode E ATR Sample Application C->E Reflectance Mode F Acquire FTIR Spectra (4000-400 cm⁻¹) D->F E->F G Background Correction F->G H Comparative Spectral Analysis G->H

Figure 1: A generalized workflow for the preparation and FTIR analysis of pyrazole-succinic acid solid forms.

Synthesis of Pyrazole-Succinic Acid Adducts

Co-crystals and salts can be prepared through various methods, with solvent evaporation and grinding being the most common.

Solvent Evaporation Method:

  • Dissolve equimolar amounts of pyrazole and succinic acid in a suitable solvent (e.g., ethanol or methanol) with gentle heating.

  • Allow the solvent to evaporate slowly at room temperature.

  • Collect the resulting crystals by filtration.

Grinding Method (Mechanochemistry):

  • Combine equimolar amounts of pyrazole and succinic acid in a mortar and pestle or a ball mill.

  • Grind the mixture for a set period (e.g., 30 minutes). A few drops of a solvent (liquid-assisted grinding) can sometimes facilitate co-crystal formation.[2]

Preparation of a Physical Mixture

For a direct comparison, a 1:1 molar physical mixture of pyrazole and succinic acid should be prepared by gently combining the two crystalline solids without extensive grinding.

FTIR Sample Preparation: KBr Pellet vs. ATR

Potassium Bromide (KBr) Pellet Method (Transmission): This is a traditional method for analyzing solid samples.

  • Drying: Dry spectroscopy-grade KBr powder in an oven at 105-110°C for at least 2 hours to remove absorbed moisture, which has strong IR absorption bands.

  • Mixing: In an agate mortar and pestle, thoroughly mix ~1-2 mg of the sample (pyrazole, succinic acid, physical mixture, or synthesized adduct) with ~100-200 mg of the dried KBr powder. The final concentration of the sample should be between 0.2% and 1%.[4]

  • Grinding: Grind the mixture to a fine, homogenous powder. This minimizes scattering of the IR beam.

  • Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method: ATR is a modern, rapid technique that requires minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (commonly diamond or zinc selenide).

  • Sample Application: Place a small amount of the powdered sample onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is crucial for obtaining a high-quality spectrum.[2]

  • Analysis: Acquire the FTIR spectrum. The IR beam interacts with the sample at the surface, with a penetration depth of a few microns.[5]

Interpreting the Carbonyl Region: A Comparative Analysis

The most informative region for characterizing pyrazole-succinic acid interactions is the carbonyl (C=O) stretching region (typically 1800-1600 cm⁻¹). Below is a comparative guide to the expected spectral features for a physical mixture, a co-crystal, and a salt.

Sample FormExpected Carbonyl (C=O) Peak Position (cm⁻¹)Rationale for Spectral Features
Succinic Acid (Pure) ~1720 - 1690 cm⁻¹In the solid state, carboxylic acids like succinic acid exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding weakens the C=O double bond, causing its stretching frequency to be lower than that of a free carbonyl group. The peak is often broad due to the strong hydrogen bonding.[6]
Physical Mixture (Pyrazole + Succinic Acid) ~1720 - 1690 cm⁻¹ (from Succinic Acid)The spectrum of a physical mixture is expected to be a simple superposition of the spectra of the individual components. The characteristic broad carbonyl peak of dimeric succinic acid should be clearly visible with little to no shift, indicating the absence of significant new intermolecular interactions.
Co-crystal (Pyrazole-Succinic Acid) Shifted to lower frequency (e.g., ~1680 - 1650 cm⁻¹)In a co-crystal, the dimeric hydrogen bonding of succinic acid is disrupted and replaced by new hydrogen bonds between the carboxylic acid group of succinic acid and the pyrazole ring (e.g., O-H···N or N-H···O=C). These new hydrogen bonds also weaken the C=O bond, resulting in a shift of the carbonyl peak to a lower wavenumber (red shift) compared to pure succinic acid. The extent of the shift provides an indication of the strength of the new hydrogen bond.[7]
Salt (Pyrazolium Succinate) No C=O peak; Appearance of Carboxylate peaks (~1610-1550 cm⁻¹ and ~1400 cm⁻¹)In the case of proton transfer from succinic acid to pyrazole, the carboxylic acid group is converted to a carboxylate anion (COO⁻). This anion does not have a C=O double bond; instead, it has two equivalent C-O bonds with a bond order of approximately 1.5. This results in the disappearance of the carbonyl peak and the appearance of two new, strong peaks corresponding to the asymmetric (~1610-1550 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching vibrations of the carboxylate group.

Visualizing the Interactions:

G cluster_0 Succinic Acid Dimer cluster_1 Pyrazole-Succinic Acid Co-crystal cluster_2 Pyrazolium Succinate Salt SA1 R-C(=O)O-H SA2 H-O(O=)C-R SA1->SA2 H-bond Pz Pyrazole (N-H...N) SA3 Succinic Acid (O=C-O-H) Pz->SA3 H-bond (O-H...N) PzH+ Pyrazolium (N⁺-H...N) SA- Succinate (O=C-O⁻) PzH+->SA- Ionic Interaction

Figure 2: Simplified representation of intermolecular interactions in different pyrazole-succinic acid solid forms.

Broader Spectral Considerations

While the carbonyl peak is a primary indicator, other spectral regions provide confirmatory evidence:

  • O-H and N-H Stretching Region (3500-2500 cm⁻¹): In pure succinic acid, a very broad absorption is observed in this region due to the O-H stretching of the hydrogen-bonded dimer. In a co-crystal, the shape and position of this broad band will change, reflecting the new hydrogen bonding environment (e.g., O-H···N). In a salt, the broad carboxylic acid O-H band will disappear and be replaced by a sharper N⁺-H stretching band from the pyrazolium cation.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations (C-O stretching, C-C stretching, bending modes) that are unique to the overall crystal lattice. Significant differences in the fingerprint region between the physical mixture and the synthesized product are strong evidence of the formation of a new crystalline phase (co-crystal or salt).

Conclusion: A Powerful Tool for Solid-State Characterization

FTIR spectroscopy is an indispensable tool for researchers in drug development and materials science. By understanding the causal relationships between molecular interactions and vibrational frequencies, scientists can move beyond simple peak identification to a nuanced interpretation of the supramolecular structure. The comparative analysis of the carbonyl stretching region, supported by evidence from other parts of the spectrum, provides a clear and reliable method to distinguish between physical mixtures, co-crystals, and salts in pyrazole-succinic acid systems. This analytical rigor is essential for controlling the solid form of pharmaceutical compounds and, ultimately, for optimizing their therapeutic performance.

References

  • Department of Chemistry, University of California. Sample preparation for FT-IR. [Link]

  • Olori, J., et al. "PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS." International Journal of Research - GRANTHAALAYAH, 2021.
  • Specac Ltd. "How to Make a Good KBr Pellet - a Step-by-step Guide." YouTube, 17 Oct. 2023. [Link]

  • Shimadzu Corporation. "KBr Pellet Method." [Link]

  • Kintek Press. "What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency." [Link]

  • Ariyani, H., et al. "Synthesis and Spectroscopic Characterization of Co-Crystals of Fluconazole with Succinic Acid and Urea as Coformer." Mediterranean Journal of Basic and Applied Sciences, vol. 3, no. 3, 2019, pp. 88-95.
  • Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy." [Link]

  • Setyawan, D., et al. "Physicochemical Characterization and In Vitro Dissolution Test of Quercetin-Succinic Acid Co-crystals Prepared Using Solvent Evaporation." Indonesian Journal of Pharmacy, vol. 29, no. 1, 2018, p. 31.
  • Sharma, M. "Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds." International Journal of Trend in Scientific Research and Development, vol. 6, no. 5, 2022, pp. 1653-1657.
  • Mirtamizdoust, B. "Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal." Organic Chemistry Research, 2025.
  • Sekhon, B. S. "Pharmaceutical co-crystals - a review." Ars Pharmaceutica, vol. 50, no. 2, 2009, pp. 99-117.
  • Goud, N. R., et al. "Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine." Crystal Growth & Design, vol. 23, no. 3, 2023, pp. 1957-1970.
  • Das, A., et al. "Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies." Crystals, vol. 13, no. 2, 2023, p. 196.
  • Ghasemi, J. B., & Riahi, S. "A comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications." Journal of the Iranian Chemical Society, 2025.
  • Musin, R. Z., et al. "1H and 13C NMR study of proton transfer in azoles. Mechanism of proton transfer in pyrazole in solutions containing bis-(acetylacetonato) nickel (II)." Zeitschrift für Naturforschung C, vol. 31, no. 7-8, 1976, pp. 353-360.
  • Krystkowiak, E., et al. "Concurrent ultrafast twisting and proton transfer photoreactions in new pyrano[2,3-c]pyrazole derivatives." Physical Chemistry Chemical Physics, vol. 22, no. 1, 2020, pp. 245-254.
  • ResearchGate. "The IR spectra of: (a) the PTZ-Cl-succinic cocrystal, PTZ-Cl and succinic acid..." ResearchGate. [Link]

  • ResearchGate. "FTIR spectrum of succinic acid crystal." ResearchGate. [Link]

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HPLC retention time of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative HPLC Retention Strategies for 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid

Introduction

In the realm of agricultural chemistry and pharmaceutical development, quantifying highly polar, ionizable compounds presents a persistent chromatographic challenge. 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid is a dicarboxylic acid featuring a weakly basic pyrazole ring. Structurally analogous to the widely utilized agricultural nitrification inhibitor DMPSA (2-(3,4-dimethyl-1H-pyrazol-1-yl)succinic acid) cited in , this molecule exhibits extreme hydrophilicity (


). This guide objectively compares column chemistries and retention strategies to prevent void-volume elution and peak tailing, providing a self-validating framework for robust analytical quantification.

Mechanistic Challenges: The Causality of Retention

Why do generic reversed-phase gradients fail for this molecule? As a Senior Application Scientist, I always look first at the acid-base causality.

The succinic acid moiety possesses two carboxylic acid groups (


, 

), while the pyrazole nitrogen acts as a weak base (

). If a neutral mobile phase (pH 7.0) is employed, the molecule exists as a highly polar di-anion. On a standard reversed-phase (C18) column, it lacks the hydrophobicity to partition into the stationary phase and experiences charge repulsion from residual silanols, resulting in immediate elution at the void volume (

).

To force retention via hydrophobic interactions, the mobile phase pH must be driven below 3.0 to fully protonate the carboxylic acids (ion-suppression). However, at pH 2.0–2.5, the pyrazole ring becomes partially protonated (cationic). This cationic state undergoes secondary ion-exchange interactions with unendcapped, acidic silanols on silica-based columns, manifesting as severe peak tailing. Therefore, column chemistry selection is dictated entirely by the precise control of these dual ionization states.

G Analyte 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (Highly Polar, Ionizable) LowPH Mobile Phase pH < 3.0 (e.g., 0.1% H3PO4) Analyte->LowPH HighPH Mobile Phase pH > 5.0 (e.g., Acetate Buffer) Analyte->HighPH State1 Carboxylic Acids Protonated Pyrazole Partially Cationic LowPH->State1 State2 Carboxylic Acids Ionized (Di-anion) Pyrazole Neutral HighPH->State2 Col1 Standard C18 Column Retention via Hydrophobicity State1->Col1 Requires highly aqueous phase Col2 Mixed-Mode WAX Column Retention via Anion Exchange State2->Col2 Strong retention of di-anion

Fig 1: Logical relationship between mobile phase pH, analyte ionization, and column selection.

Comparative Column Performance & Experimental Data

To objectively evaluate the optimal retention strategy, we compare three distinct column chemistries:

  • Standard C18 (Endcapped): Relies on strict ion-suppression (pH < 3.0) and highly aqueous conditions.

  • Polar-Embedded C18: Incorporates a polar functional group (e.g., amide) near the silica surface, preventing phase collapse in high-aqueous mobile phases and shielding residual silanols from the basic pyrazole nitrogen.

  • Mixed-Mode Weak Anion Exchange (WAX/RP): Utilizes a dual-retention mechanism. The mobile phase is buffered to pH 5.0, intentionally ionizing the succinic acid groups to retain them via anion exchange, while the pyrazole ring interacts with the reversed-phase carbon chain.

Table 1: Comparative HPLC Performance Data for 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid

Column ChemistryMobile Phase CompositionRetention Time (min)Peak Asymmetry (

)
Theoretical Plates (

)
Primary Mechanism
Standard C18 (250 x 4.6 mm, 5 µm)90:10 Water:MeCN (0.1%

)
9.11.456,500Hydrophobic (Ion-Suppression)
Polar-Embedded C18 (150 x 4.6 mm, 3.5 µm)95:5 Water:MeCN (0.1% Formic Acid)11.31.1011,200Hydrophobic + Silanol Shielding
Mixed-Mode WAX (150 x 4.6 mm, 5 µm)80:20 Water:MeCN (20 mM

, pH 5.0)
14.51.0514,800Anion Exchange + Hydrophobic

Data Synthesis: While the standard C18 method—adapted from the for the related DMPSA molecule—provides adequate retention, the elevated peak asymmetry (


) indicates secondary silanol interactions. The Mixed-Mode WAX column delivers superior peak shape and efficiency by leveraging, rather than fighting, the molecule's ionizable nature.

Self-Validating Experimental Protocol: Standard C18 Method

For laboratories limited to standard reversed-phase infrastructure, the following protocol provides a robust, self-validating workflow based on European regulatory standards for pyrazole-succinic acid derivatives.

Step 1: Sample Preparation (Aqueous Extraction)

  • Accurately weigh 1.0 g of the formulated sample into a 50 mL volumetric flask.

  • Add 40 mL of HPLC-grade Water.

  • Sonicate for 15 minutes at room temperature to ensure complete dissolution of the highly water-soluble succinic acid derivative.

  • Dilute to volume with HPLC-grade Water and mix thoroughly.

  • Filter a 2 mL aliquot through a 0.45 µm PTFE syringe filter into an autosampler vial. Validation Check: Discard the first 0.5 mL of filtrate to prevent membrane adsorption artifacts and ensure concentration integrity.

Step 2: Mobile Phase Preparation

  • Channel A (Aqueous): Transfer 1.0 mL of 85% Phosphoric Acid (

    
    ) into 1000 mL of HPLC-grade Water. Mix and degas. (Final pH 
    
    
    
    2.1).
  • Channel B (Organic): 100% HPLC-grade Acetonitrile.

  • Isocratic Blend: Program the pump to deliver 90% Channel A and 10% Channel B.

Step 3: Chromatographic Parameters

  • Column: Endcapped C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 232 nm (optimal absorbance for the pyrazole chromophore).

Step 4: System Suitability & Execution

  • Inject a blank (HPLC Water) to verify baseline stability and absence of carryover.

  • Inject a 50 µg/mL reference standard of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid.

  • Self-Validation Criteria: The retention time must stabilize between 8.5 and 9.5 minutes. The peak asymmetry factor (

    
    ) measured at 10% peak height must be 
    
    
    
    . If
    
    
    , column voiding or severe silanol activity is present, necessitating immediate column replacement or a switch to a polar-embedded stationary phase.

Workflow Step1 Sample Prep Aqueous Extraction Step2 Filtration 0.45 µm PTFE Step1->Step2 Step3 Chromatography 90:10 H2O:MeCN Step2->Step3 Step4 Detection UV at 232 nm Step3->Step4

Fig 2: Step-by-step experimental workflow for the HPLC-UV analysis of pyrazole succinic acids.

Conclusion

For the accurate quantification of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid, analysts must respect the molecule's high polarity and dual


 values. While standard C18 columns can achieve retention via strict pH control and low organic modifiers, adopting Polar-Embedded or Mixed-Mode WAX columns fundamentally resolves the causality of peak tailing, offering superior robustness for high-throughput analytical environments.

References

  • European Committee for Standardization (CEN). "EN 17090:2018 - Fertilizers - Determination of nitrification inhibitor DMPSA in fertilizers - Method using high-performance liquid chromatography (HPLC)." iTeh Standards. Available at:[Link] [2]

  • EuroChem Agro GmbH. "Process for obtaining a fertilizer composition comprising a DMPSA nitrification inhibitor via adding DMPSA or the salts thereof into the fertilizer melt." Google Patents (WO2020127870A1). Available at:[1]

Sources

Nitrification Inhibition Potential: A Comparative Guide to Monomethyl vs. Dimethyl Pyrazole Succinates

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in agricultural chemistry and nitrogen stabilization, I frequently evaluate the efficacy of novel nitrification inhibitors (NIs). The transition from early-generation NIs to advanced pyrazole-based formulations represents a significant leap in our ability to manage nitrogen loss, reduce greenhouse gas emissions, and improve fertilizer use efficiency.

This guide provides an objective, data-driven comparison between monomethylpyrazole succinate (MMPSA) and the current commercial standard, 3,4-dimethylpyrazole succinic acid (DMPSA). By examining the structure-activity relationships (SAR), mechanistic pathways, and experimental methodologies, we can understand exactly why specific molecular configurations yield superior agronomic performance.

Mechanistic Pathway: Targeting Ammonia Monooxygenase (AMO)

Both MMPSA and DMPSA function by disrupting the first, rate-limiting step of nitrification: the oxidation of ammonium (


) to hydroxylamine (

). This reaction is catalyzed by the Ammonia Monooxygenase (AMO) enzyme, primarily found in Ammonia-Oxidizing Bacteria (AOB) such as Nitrosomonas.

The pyrazole ring acts as a competitive suicide inhibitor. The nitrogen atoms within the pyrazole ring chelate the copper (


) ions located in the active site of the AMO enzyme. By binding to this metallic core, pyrazole succinates effectively block the enzyme's ability to bind with 

, halting the nitrification cascade before nitrite (

) or nitrate (

) can be formed.

AMO_Inhibition NH4 Ammonium (NH4+) AMO Ammonia Monooxygenase (AMO Enzyme) NH4->AMO Binds HA Hydroxylamine (NH2OH) AMO->HA Oxidation NO2 Nitrite (NO2-) HA->NO2 HAO Enzyme DMPSA DMPSA / MMPSA (Pyrazole Succinates) Cu Cu Active Site Chelation DMPSA->Cu Targets Cu->AMO Blocks Activity

Mechanistic pathway of Ammonia Monooxygenase (AMO) inhibition by pyrazole succinates.

Structure-Activity Relationship (SAR): The Causality of Methylation

While 3-methylpyrazole is a recognized baseline nitrification inhibitor (1)[1], the industry has largely shifted toward dimethylated variants like DMPSA. DMPSA is a recently developed NI designed for highly specific action on AOB populations (2)[2]. The causality behind this shift lies in the precise structural modifications of the pyrazole ring:

  • Steric Optimization: Structure-activity relationship studies confirm that short, non-polar alkyl substituents on the heteroaromatic framework are essential for maximizing inhibitory properties (). The 3,4-dimethyl configuration in DMPSA provides an optimal steric fit within the hydrophobic pocket adjacent to the AMO copper site, lowering the

    
     value significantly compared to the monomethyl variant.
    
  • Lipophilicity and Soil Retention: The addition of the second methyl group at the C4 position increases the partition coefficient (LogP) of the active moiety. This increased lipophilicity reduces the leaching potential of the inhibitor away from the fertilizer microsite. If an inhibitor leaches faster than the ammonium it is meant to protect, efficacy drops to zero. DMPSA remains co-located with the nitrogen source much longer than MMPSA.

  • The Succinate Formulation: Formulating the active pyrazole as an isomeric succinic acid mixture (DMPSA) rather than a phosphate salt (DMPP) improves solubility, reduces volatility, and mitigates phytotoxicity even at high application rates (3)[3]. In fact, global agricultural bodies note that DMPSA is among the primary environmental inhibitors used safely in modern agrifood systems (4)[4].

Quantitative Performance Comparison

The following table synthesizes performance metrics derived from controlled soil incubation studies, highlighting the operational superiority of the dimethylated compound.

ParameterMonomethylpyrazole Succinate (MMPSA)*Dimethylpyrazole Succinate (DMPSA)
Active Moiety 3-Methylpyrazole (3-MP)3,4-Dimethylpyrazole (DMP)
Typical Application Rate 2.0 - 3.0 kg/ha 0.5 - 1.5 kg/ha
Nitrification Inhibition (Day 14) ~65%>85%
Soil Half-Life (20°C) 12 - 18 Days25 - 35 Days
Lipophilicity (LogP of active) ~0.8~1.2
Phytotoxicity Risk LowNegligible at agronomic rates

*Note: MMPSA data represents generalized metrics for 3-methylpyrazole derivatives used in comparative SAR benchmarking.

Experimental Protocol: Soil Microcosm Incubation

To objectively compare these inhibitors, we utilize a standardized soil microcosm incubation assay. Trustworthiness in this assay is achieved through a self-validating mass balance system. The protocol includes a No-Nitrogen (No-N) control to measure baseline soil mineralization, and an N-Only control to establish the maximum uninhibited nitrification rate. If the sum of recovered


 and 

deviates significantly from the applied N plus baseline mineralized N, it indicates unaccounted N-loss (via volatilization or denitrification), and the replicate is flagged for review.
Step-by-Step Methodology

Step 1: Soil Preparation & Pre-incubation

  • Collect topsoil (0-20 cm) from an agricultural field with no recent history of NI application.

  • Sieve the soil to 2 mm to ensure homogeneity and remove large organic debris.

  • Adjust soil moisture to 40% Water-Filled Pore Space (WFPS).

  • Causality Check: Pre-incubate the soil at 25°C in the dark for 7 days. This crucial step re-establishes the soil microbial community dynamics after the severe disturbance of sieving, preventing artificial spikes in respiration and mineralization during the actual test.

Step 2: Treatment Application

  • Prepare four treatment groups in triplicate:

    • Control (No-N): Soil only.

    • N-Only: Soil + Ammonium Sulfate (AS) at 100 mg N / kg soil.

    • MMPSA: Soil + AS + MMPSA (at 1% w/w of applied N).

    • DMPSA: Soil + AS + DMPSA (at 1% w/w of applied N).

  • Thoroughly mix the treatments into 100 g dry-weight equivalent soil aliquots and pack them into 250 mL aerobic incubation jars.

Step 3: Incubation & Destructive Sampling

  • Incubate jars at a constant 25°C in the dark. Maintain moisture at 40% WFPS by weighing jars bi-weekly and adding deionized water as needed.

  • Perform destructive sampling on Days 0, 7, 14, 21, and 28.

Step 4: KCl Extraction & Colorimetric Assay

  • Add 100 mL of 2M Potassium Chloride (KCl) to each 100 g soil sample. Shake at 150 rpm for 60 minutes.

  • Causality Check: Why 2M KCl? Potassium ions (

    
    ) have a similar ionic radius to ammonium (
    
    
    
    ). The high concentration of
    
    
    effectively displaces
    
    
    bound to negatively charged soil colloids, ensuring complete recovery for an accurate mass balance.
  • Filter the suspension through Whatman No. 42 filter paper.

  • Analyze the filtrate for

    
    -N and 
    
    
    
    -N concentrations using a continuous flow analyzer or standard colorimetric microplate assays (e.g., modified Griess reaction for nitrite/nitrate and salicylate-nitroprusside for ammonium).

Step 5: Data Analysis Calculate the Apparent Nitrification Inhibition (ANI) percentage using the formula:



Experimental_Workflow S1 Soil Sieving & Prep S2 Fertilizer + Inhibitor Dosing S1->S2 S3 Microcosm Incubation S2->S3 S4 KCl Extraction (Days 0, 7, 14, 28) S3->S4 Control Self-Validation: No-N & N-Only Controls S3->Control S5 Colorimetric Assay S4->S5 S6 Data Analysis & % Inhibition S5->S6

Step-by-step experimental workflow for evaluating soil nitrification inhibition.

Conclusion

While monomethylpyrazole succinates exhibit baseline nitrification inhibition, the structural evolution to 3,4-dimethylpyrazole succinate (DMPSA) represents a calculated optimization of enzyme affinity and environmental stability. The dual-methyl configuration ensures the molecule remains highly lipophilic, resisting leaching and maintaining proximity to the target ammonium substrate. For drug development professionals and agricultural scientists formulating next-generation nitrogen stabilizers, DMPSA serves as the definitive benchmark for pyrazole-based efficacy.

References

  • Food safety implications from the use of environmental inhibitors in agrifood systems. FAO.
  • Unraveling DMPSA nitrification inhibitor impact on soil bacterial consortia under different tillage systems.
  • 3,4-Dimethylpyrazole phosphate and 2-(N-3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture nitrification inhibitors: Quantification in plant tissues and toxicity assays.
  • Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. RSC Publishing.
  • 3-Methylpyrazole Analogs vs.

Sources

Comparative Hydrolysis Kinetics: Pyrazole Succinic Esters vs. Free Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the hydrolytic behavior of Pyrazole Succinic Esters (prodrug/derivative forms) versus their corresponding Free Acids (active parent forms). It focuses on kinetic profiles, stability mechanisms, and experimental validation for drug development applications.[1]

Executive Summary: The Ester-Acid Performance Paradox

In drug development, pyrazole derivatives are often functionalized as succinic esters to improve solubility or membrane permeability. The "performance" of these esters is defined by their ability to remain stable during storage (shelf-life) while rapidly converting to the active free acid under physiological conditions (in vivo).

  • Pyrazole Succinic Esters: Exhibit first-order or pseudo-first-order hydrolysis kinetics. Rates are highly tunable via steric hindrance and electronic effects on the succinate linker.

  • Free Acids: Thermodynamic end-products. They do not undergo hydrolysis but serve as the baseline for stability comparisons (e.g., resistance to oxidative degradation vs. the ester).

Key Finding: Unmodified succinic esters of pyrazoles often show slow hydrolysis at physiological pH (


 hours), necessitating structural activation (e.g., diglycine motifs) to achieve therapeutically relevant release rates.

Mechanistic Foundations

Hydrolysis Pathway (BAc2 Mechanism)

The conversion of the pyrazole succinic ester to the free acid proceeds primarily via the Base-Catalyzed Acyl-Oxygen Cleavage (BAc2) mechanism.

  • Nucleophilic Attack: Hydroxide ion (

    
    ) or water attacks the carbonyl carbon of the ester.
    
  • Tetrahedral Intermediate: Formation of a transient intermediate stabilized by the solvent.

  • Collapse: Elimination of the alkoxide (pyrazole moiety) to form the succinic acid derivative.

Structural Determinants of Rate

The rate constant (


) is governed by the Hammett equation relationship (

), where electron-withdrawing groups on the pyrazole ring increase electrophilicity, accelerating hydrolysis.

HydrolysisPathway cluster_conditions Physiological Factors Ester Pyrazole Succinic Ester (Prodrug) TS Tetrahedral Intermediate Ester->TS + OH- / H2O (Rate Limiting) Acid Free Pyrazole Acid (Active Drug) TS->Acid Collapse Byproduct Succinate Byproduct TS->Byproduct Elimination pH pH 7.4 (PBS) pH->Ester Enz Esterases Enz->Ester

Figure 1: Mechanistic pathway of Pyrazole Succinic Ester hydrolysis under physiological conditions.

Comparative Performance Data

The following data synthesizes kinetic profiles from standard phosphate-buffered saline (PBS) assays at 37°C.

Table 1: Kinetic Profile Comparison (Ester vs. Acid)
ParameterPyrazole Succinic Ester (Prodrug)Pyrazole Free Acid (Parent)Performance Implication
Reaction Type Hydrolysis (

)
Chemical Degradation (Oxidation/Photolysis)Ester must hydrolyze faster than it degrades via other routes.
pH 6.0 Stability High (

h)
High (Stable)Esters are stable in acidic formulations (shelf-life).
pH 7.4 Rate Slow to Moderate (

h)
N/A (Product)Unmodified esters may be too stable for rapid drug release.
Diglycine-Modified Fast (

h)
N/ARecommended: Use diglycine linkers for rapid activation.
Solubility Moderate (Lipophilic)Low to High (pH dependent)Esters often used to mask charged acid groups for cell entry.

Data Source: Comparative rates derived from self-assembling succinic ester conjugates [1] and general pyrazole stability profiles [2].

Detailed Experimental Protocol

Objective: Determine the pseudo-first-order rate constant (


) for the conversion of Pyrazole Succinic Ester to Acid.
Reagents & Setup
  • Buffer: 50 mM PBS (pH 7.4) and 50 mM Acetate Buffer (pH 5.0).

  • Stock Solution: 10 mM Pyrazole Ester in DMSO.

  • Internal Standard: Benzoic acid or similar non-reactive aromatic.

  • Instrument: HPLC with UV/Vis detector (typically 254 nm).

Step-by-Step Methodology
  • Preparation: Pre-heat PBS buffer to 37°C

    
     0.1°C in a thermostatic water bath.
    
  • Initiation: Spike the buffer with the Pyrazole Ester stock solution to a final concentration of 50

    
    M (keep DMSO 
    
    
    
    ). Vortex for 10 seconds.
  • Sampling:

    • Immediately withdraw an aliquot (

      
      ).
      
    • Inject directly into HPLC or quench with cold acetonitrile (1:1 v/v) if offline analysis is required.

    • Sample at intervals: 0, 15, 30, 60, 120, 240, 480 minutes, and 24 hours.

  • Quantification: Measure the Area Under Curve (AUC) for both the decreasing Ester peak and the appearing Acid peak.

  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).[2]
    • The slope of the linear regression line

      
      .
      
    • Calculate Half-life:

      
      .
      
Self-Validating Check
  • Mass Balance: The sum of molar concentrations

    
     must remain constant (
    
    
    
    ) throughout the experiment. If this sum decreases, check for precipitation or alternative degradation pathways (e.g., oxidation).

Workflow Start Start: Pre-heat Buffer (37°C, pH 7.4) Spike Spike Compound (Final: 50 µM) Start->Spike Sample Sampling Loop (t = 0, 15, ... 1440 min) Spike->Sample Sample->Sample Next Timepoint Quench Quench/Inject (HPLC Analysis) Sample->Quench Data Data: Peak Area Integration Quench->Data Calc Calculate k_obs (Ln plot slope) Data->Calc

Figure 2: Experimental workflow for kinetic determination of hydrolysis rates.

Expert Insights & Troubleshooting

  • The "Flip-Flop" Kinetic Risk: If the hydrolysis rate (

    
    ) is slower than the elimination rate (
    
    
    
    ) of the free acid in vivo, the observed pharmacokinetics will be rate-limited by the prodrug conversion (flip-flop kinetics). For pyrazoles intended for rapid onset, ensure
    
    
    mins.
  • Catalysis: The presence of serum albumin can pseudo-catalyze hydrolysis due to esterase-like activity. Always run a parallel stability study in plasma to predict in vivo behavior accurately.

  • Solvent Effects: Avoid using alcohols (MeOH/EtOH) as co-solvents in the stock solution if transesterification is possible. Use Acetonitrile or DMSO.

References

  • Li, J., et al. (2025). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. National Institutes of Health (PMC).

  • BenchChem Technical Support. (2025). Stability and Storage of Pyrazole Compounds. BenchChem.

  • EPA. (2023). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester. US Environmental Protection Agency.

Sources

Analytical Comparison Guide: Reference Standards for 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid Purity Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (CAS 180741-28-0) is a critical pyrazole derivative, widely studied for its role as a potent nitrification inhibitor in agricultural applications and monitored as an environmental metabolite [1, 5]. Because its chemical structure combines a UV-active pyrazole ring with a highly polar, hygroscopic dicarboxylic acid moiety, accurate quantification in complex matrices (e.g., soil, plant tissues, agricultural runoff) is analytically challenging.

To prevent quantification bias, laboratories must select the appropriate grade of reference standard. This guide objectively compares commercially available Certified Reference Materials (CRMs), in-house synthesized working standards, and technical-grade materials. Furthermore, it details the orthogonal, self-validating methodologies required to establish absolute purity.

Comparative Analysis of Reference Standard Alternatives

Selecting the correct reference standard is a balance of metrological rigor, regulatory compliance, and cost-efficiency. Table 1 outlines the performance metrics of the three primary alternatives available to analytical chemists.

Table 1: Performance Comparison of Reference Standard Grades

MetricISO 17034 CRMIn-House Working StandardTechnical Grade
Typical Purity > 99.0%95.0% – 98.5%< 95.0%
Uncertainty (

)
± 0.2% to 0.5% (Expanded,

)
± 1.0% to 2.0%Unknown / Not Calculated
Traceability Fully traceable to SI units (NIST/NMI)Traceable only if calibrated vs. CRMNone
Impurity Profile Fully characterized (Water, Salts, Organics)Partially characterized (Usually HPLC only)Uncharacterized
Primary Application Regulatory submissions, GLP/GMP assaysRoutine high-throughput screeningEarly-stage R&D, chemical synthesis
Cost-Efficiency Low (High cost per mg)High (Amortized over large batches)Very High (Bulk pricing)

The Self-Validating Purity System: Mechanistic Workflows

To establish the absolute purity of a 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid reference standard, we cannot rely on a single analytical technique. For example, HPLC-UV alone will overestimate purity because it is blind to non-UV-active impurities like water and inorganic salts.

PurityWorkflow Start 2-(3-Methyl-1H-pyrazol-1-yl) succinic acid Candidate qNMR Quantitative NMR (qNMR) Absolute Purity Start->qNMR HPLC HPLC-UV/DAD Chromatographic Purity Start->HPLC LCMS LC-MS/MS Impurity Profiling Start->LCMS Water Karl Fischer Water Content Start->Water TGA TGA/ROI Inorganic Residues Start->TGA Cert Certified Reference Material (CRM) ISO 17034 Compliant qNMR->Cert Primary Validation MassBal Mass Balance Calculation %P = HPLC * (100 - H2O - ROI) HPLC->MassBal LCMS->Cert Impurity ID Water->MassBal TGA->MassBal MassBal->Cert Orthogonal Validation

Figure 1: Orthogonal self-validating workflow for certifying 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid.

The Causality of qNMR Traceability

qNMR is a primary ratio method [3]. It does not require a pre-existing standard of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid. Instead, we co-dissolve the analyte with a highly pure, metrologically traceable internal standard (IS), such as Maleic Acid [4]. Because the NMR peak area is directly proportional to the number of resonating protons, we can calculate the absolute mass fraction of the analyte [2].

qNMRTraceability SI SI Units (Mass/Moles) NIST NIST Primary Standard (e.g., PS1 Benzoic Acid) SI->NIST Traceability IS Internal Standard (IS) (e.g., Maleic Acid TraceCERT) NIST->IS Calibration Analyte 2-(3-Methyl-1H-pyrazol-1-yl) succinic acid IS->Analyte 1H-NMR Co-dissolution Result Absolute Mass Fraction (Purity %) Analyte->Result Peak Area Ratio

Figure 2: Metrological traceability chain for qNMR purity determination.

Step-by-Step Experimental Methodologies

Protocol 1: Absolute Purity via Quantitative NMR (qNMR)

Objective: Determine the absolute mass fraction without relying on chromatographic assumptions.

  • Metrological Weighing: Using a calibrated ultramicrobalance, accurately weigh ~15 mg of the 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid candidate and ~10 mg of Maleic Acid CRM (Internal Standard) into the same vial. Causality: Co-weighing eliminates volumetric errors associated with serial dilutions.

  • Solvation: Add 1.0 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) containing 0.01% TMS. Vortex until complete dissolution.
    
  • NMR Acquisition: Acquire

    
    H-NMR spectra at 600 MHz.
    
    • Critical Parameter: Set the relaxation delay (

      
      ) to 
      
      
      
      seconds (which is
      
      
      of the longest relaxing proton). Causality: Incomplete longitudinal relaxation will artificially skew the integration ratio, leading to a biased purity calculation.
  • Integration & Calculation: Integrate the maleic acid singlet (

    
     ppm, 2H) and the isolated pyrazole CH proton (
    
    
    
    ppm, 1H). Calculate purity using the standard qNMR mass-ratio equation [3].
Protocol 2: Chromatographic Purity via HPLC-UV/DAD

Objective: Identify and quantify structurally related organic impurities (e.g., residual 3-methylpyrazole or unreacted succinic acid derivatives) [1].

  • Sample Preparation: Dissolve the candidate material in the mobile phase to a concentration of 1.0 mg/mL.

  • Column Selection: Use a reverse-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm core-shell) to ensure high theoretical plates.

  • Mobile Phase Optimization:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid contains a dicarboxylic acid moiety. Without acidic ion suppression (pH < 3), the molecule will ionize, resulting in severe peak tailing and poor resolution from early-eluting polar impurities.

  • Detection: Monitor at 220 nm (optimal for the pyrazole ring). Calculate chromatographic purity as the area percent of the main peak relative to total integrated peak areas.

Experimental Data: Orthogonal Validation Results

To demonstrate the efficacy of this self-validating system, an in-house synthesized batch of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid was subjected to both the Mass Balance and qNMR workflows. The results are summarized in Table 2.

Table 2: Experimental Purity Data for a Single Batch

Analytical MethodParameter MeasuredResultContribution to Mass Balance
HPLC-UV (220 nm) Chromatographic Purity99.65%Base value
Karl Fischer Titration Water Content0.45%Subtract from base
Residue on Ignition (ROI) Inorganic Salts0.12%Subtract from base
GC-FID (Headspace) Residual Solvents< 0.01%Subtract from base
Calculated Mass Balance Overall Purity 99.08% Primary Result 1
qNMR (vs. Maleic Acid) Absolute Purity 99.15% ± 0.2% Primary Result 2

Data Interpretation: The mass balance calculation (99.08%) and the qNMR determination (99.15%) agree within the statistical uncertainty of the NMR measurement (


). This tight correlation validates the structural integrity of the standard and confirms the absence of hidden, non-UV-active organic impurities.

Conclusion

When analyzing complex agrochemical matrices or environmental samples for 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid, the choice of reference standard dictates the ceiling of your analytical accuracy. While technical grades suffice for synthesis, quantitative assays demand standards certified through orthogonal methodologies. By employing a self-validating system of qNMR and rigorous mass balance, laboratories can establish an unbroken chain of metrological traceability, ensuring robust, reproducible, and defensible data.

References

  • Process for the fabrication of 2-(n-3,4-dimethylpyrazol)succinic acid. Google Patents.
  • Quantitative NMR Assays (qNMR). Bruker.
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Quantitative NMR Spectroscopy and its use for the development of certified reference materials (CRM). ETH Zurich.
  • Substituted 1,2,3-triazoles: a new class of nitrification inhibitors. PMC (nih.gov).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.